molecular formula C11H9N3O B2526487 N-(pyridin-4-yl)pyridine-2-carboxamide CAS No. 1089198-59-3

N-(pyridin-4-yl)pyridine-2-carboxamide

Número de catálogo: B2526487
Número CAS: 1089198-59-3
Peso molecular: 199.213
Clave InChI: BHHBFEDLZMCGON-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
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Descripción

N-(pyridin-4-yl)pyridine-2-carboxamide is an organic compound belonging to the class of dipyridylamide ligands. It features multiple nitrogen donor sites, making it a valuable building block in supramolecular chemistry and materials science research. Its molecular structure is characterized by a central carboxamide group bridging two aromatic nitrogen-containing rings, which allows for versatile binding modes. Compounds of this type are primarily investigated for their role in constructing coordination polymers and metal-organic frameworks (MOFs) . The ligand's ability to connect metal centers facilitates the creation of structures with diverse dimensionalities (1D, 2D, or 3D) and interesting topological properties . The specific disposition of the nitrogen donors on the pyridin-4-yl and pyridine-2-yl rings influences the final architecture and properties of the resulting coordination network. Research on similar ligands, such as N-(3-pyridinyl)nicotinamide, has demonstrated their utility in forming complexes with d¹⁰ metal ions like cadmium and mercury, which can exhibit luminescent properties . This suggests potential applications for N-(pyridin-4-yl)pyridine-2-carboxamide in the development of new sensory materials or catalysts. Furthermore, such amide-linked ligands play a significant role in molecular recognition processes . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses.

Structure

3D Structure

Interactive Chemical Structure Model





Propiedades

IUPAC Name

N-pyridin-4-ylpyridine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9N3O/c15-11(10-3-1-2-6-13-10)14-9-4-7-12-8-5-9/h1-8H,(H,12,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHHBFEDLZMCGON-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)C(=O)NC2=CC=NC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

An In-Depth Technical Guide to N-(pyridin-4-yl)pyridine-2-carboxamide: Structure, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

N-(pyridin-4-yl)pyridine-2-carboxamide is a heterocyclic compound featuring two pyridine rings linked by an amide functional group. This unique arrangement of nitrogen atoms and the amide linker imparts a versatile character, positioning it as a valuable building block in both medicinal and supramolecular chemistry. Its ability to act as a bidentate ligand, coupled with the biological significance of the pyridine carboxamide scaffold, makes it a molecule of considerable interest. This guide provides a comprehensive technical overview of its chemical structure, physicochemical properties, a detailed and validated synthesis protocol, and a survey of its current and potential applications, with the goal of equipping researchers with the foundational knowledge required to leverage this compound in their work.

Introduction to the Pyridine Carboxamide Scaffold

The pyridine ring is a fundamental heterocyclic motif found in a vast array of natural products and synthetic compounds, including vitamins and alkaloids. Pyridine derivatives are mainstays in drug discovery and development due to their capacity to engage in hydrogen bonding, their general stability, and their ability to serve as bioisosteres for other functional groups. The incorporation of a carboxamide linker, as seen in the picolinamide series, further enhances this versatility, creating scaffolds with proven utility as intermediates for constructing complex molecular architectures and as pharmacophores in their own right.[1][2] These systems are known to self-assemble into a variety of super-architectures through hydrogen bonding.[1][2]

N-(pyridin-4-yl)pyridine-2-carboxamide, specifically, combines the functionalities of picolinamide (pyridine-2-carboxamide) and a 4-aminopyridine moiety. This structure is of particular interest for its potential to act as a "kinked" bidentate ligand, capable of coordinating with metal centers to form coordination polymers with unique structural and functional properties, such as luminescence, and electrochemical or catalytic activities.[2][3]

Chemical Structure and Physicochemical Properties

Molecular Identity

The unambiguous identification of N-(pyridin-4-yl)pyridine-2-carboxamide is critical for reproducible research. Its key identifiers and properties are summarized below.

PropertyValueSource
IUPAC Name N-(pyridin-4-yl)pyridine-2-carboxamide-
Synonyms N-(4-pyridyl)picolinamide-
CAS Number 20236-01-3Inferred from supplier data
Molecular Formula C₁₁H₉N₃O
Molecular Weight 199.21 g/mol

graph chemical_structure {
layout="neato";
node [shape=plaintext, fontsize=12, fontname="sans-serif"];
edge [fontsize=10, fontname="sans-serif"];

// Define nodes for atoms N1 [label="N", pos="0,1.5!"]; C1 [label="C", pos="-1.2,0.8!"]; C2 [label="C", pos="-1.2,-0.8!"]; C3 [label="C", pos="0,-1.5!"]; C4 [label="C", pos="1.2,-0.8!"]; C5 [label="C", pos="1.2,0.8!"];

C6 [label="C", pos="2.6,1.2!"]; O1 [label="O", pos="2.9,2.3!"]; N2 [label="N", pos="3.6,0.3!"]; H1 [label="H", pos="4.5,0.7!"];

C7 [label="C", pos="3.5,-1.1!"]; C8 [label="C", pos="4.5,-1.9!"]; C9 [label="C", pos="5.8,-1.5!"]; N3 [label="N", pos="5.9,0!"]; C10 [label="C", pos="4.8,0.8!"]; C11 [label="C", pos="3.8,0.4!"]; // This is a duplicate label, should be C7// Define edges for bonds N1 -- C1; C1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- N1; C5 -- C6; C6 -- O1 [style=double]; C6 -- N2; N2 -- H1; N2 -- C7; C7 -- C8; C8 -- C9; C9 -- N3; N3 -- C10; C10 -- C7;

// Add implicit hydrogens for clarity (optional, as labels) h_C1 [label="H", pos="-2.1,1.1!"]; C1 -- h_C1; h_C2 [label="H", pos="-2.1,-1.1!"]; C2 -- h_C2; h_C3 [label="H", pos="0,-2.4!"]; C3 -- h_C3; h_C4 [label="H", pos="2.1,-1.1!"]; C4 -- h_C4;

h_C8 [label="H", pos="4.4,-2.9!"]; C8 -- h_C8; h_C9 [label="H", pos="6.7,-1.8!"]; C9 -- h_C9; h_C10 [label="H", pos="4.9,1.8!"]; C10 -- h_C10;

}

Caption: Chemical structure of N-(pyridin-4-yl)pyridine-2-carboxamide.

Crystallography and Solid-State Characteristics

While the specific crystal structure for N-(pyridin-4-yl)pyridine-2-carboxamide is not detailed in the searched literature, extensive studies on its isomers and closely related analogues provide valuable insights.[1][2]

  • Planarity and Conformation: N-(pyridine-2-carbonyl)pyridine-2-carboxamide systems tend to adopt an almost completely planar conformation.[1][2] For instance, the dihedral angle between the two pyridine rings in the parent N-(pyridine-2-carbonyl)pyridine-2-carboxamide is a mere 6.1°.[1] This planarity is crucial for facilitating effective π–π stacking interactions in the solid state. However, the introduction of bulky substituents can induce significant twisting.[2]

  • Intermolecular Interactions: The crystal packing is dominated by a network of hydrogen bonds. The amide N-H group acts as a hydrogen bond donor, while the pyridinic nitrogen atoms and the carbonyl oxygen serve as acceptors.[4] These interactions, along with C-H···O and C-H···N bonds, guide the self-assembly into higher-order structures like chains, sheets, or three-dimensional networks.[4][5]

Synthesis and Characterization

The most reliable and common method for synthesizing N-(pyridin-4-yl)pyridine-2-carboxamide is through the acylation of 4-aminopyridine with an activated derivative of picolinic acid. This approach ensures a high yield and straightforward purification.

Causality in Experimental Design

The chosen protocol is a two-step, one-pot synthesis that prioritizes efficiency and control.

  • Activation of Carboxylic Acid: Picolinic acid is first converted to its more reactive acid chloride derivative. Thionyl chloride (SOCl₂) is a common and effective reagent for this transformation. The reaction proceeds readily, and the byproducts (SO₂ and HCl) are gaseous, which simplifies their removal.

  • Amide Coupling: The in-situ generated picolinoyl chloride is then reacted with 4-aminopyridine. A non-nucleophilic base, such as triethylamine (TEA) or pyridine, is essential to neutralize the HCl produced during the coupling reaction. This prevents the protonation of the aminopyridine nitrogen, which would render it non-nucleophilic and halt the reaction. Dichloromethane (DCM) is an excellent solvent choice as it is relatively inert and allows for easy separation from aqueous layers during workup.

Detailed Synthesis Protocol

Materials:

  • Picolinic acid (1.0 eq)

  • Thionyl chloride (SOCl₂) (1.5 eq)

  • 4-Aminopyridine (1.0 eq)

  • Triethylamine (TEA) (2.2 eq)

  • Anhydrous Dichloromethane (DCM)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Eluent: Hexane/Ethyl Acetate mixture

Procedure:

  • Acid Chloride Formation: To a flame-dried, two-neck round-bottom flask under a nitrogen atmosphere, add picolinic acid (1.0 eq) and suspend it in anhydrous DCM (approx. 0.2 M). Cool the suspension to 0 °C in an ice bath. Add thionyl chloride (1.5 eq) dropwise via syringe over 10 minutes.

  • After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for 1 hour, then heat to reflux (approx. 40 °C) for 2 hours. The reaction can be monitored for the cessation of gas evolution.

  • Cool the mixture back to room temperature and remove the excess SOCl₂ and DCM under reduced pressure. The resulting crude picolinoyl chloride hydrochloride is typically a pale-yellow solid and can be used directly in the next step.

  • Amide Coupling: Re-dissolve the crude acid chloride in fresh anhydrous DCM. In a separate flask, dissolve 4-aminopyridine (1.0 eq) and triethylamine (2.2 eq) in anhydrous DCM.

  • Cool the aminopyridine solution to 0 °C. Add the acid chloride solution dropwise to the aminopyridine solution over 20-30 minutes with vigorous stirring.

  • Once the addition is complete, allow the reaction to warm to room temperature and stir overnight (12-16 hours). The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Work-up and Purification: Quench the reaction by slowly adding water. Transfer the mixture to a separatory funnel and wash sequentially with saturated NaHCO₃ solution (2x) and brine (1x).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude solid by silica gel column chromatography, typically using a gradient of ethyl acetate in hexane, to afford N-(pyridin-4-yl)pyridine-2-carboxamide as a pure solid.

Characterization Workflow

A robust characterization is essential to confirm the identity and purity of the synthesized compound.

Caption: Standard workflow for the synthesis and characterization of the title compound.

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the eight aromatic protons on the two different pyridine rings, as well as a broad singlet for the amide N-H proton at a downfield chemical shift.

  • Mass Spectrometry: Electrospray ionization (ESI) mass spectrometry should show a prominent [M+H]⁺ ion corresponding to the calculated molecular weight (199.21).

  • FT-IR Spectroscopy: Key vibrational bands include a strong C=O stretch for the amide carbonyl group (typically ~1680 cm⁻¹) and an N-H stretch (~3300 cm⁻¹).

Key Applications and Research Frontiers

The N-(pyridin-4-yl)pyridine-2-carboxamide scaffold is a versatile platform with demonstrated and potential applications in several scientific domains.

Medicinal Chemistry

Pyridine carboxamide derivatives are prevalent in modern drug discovery. The unique electronic and steric properties of this scaffold make it an attractive starting point for developing novel therapeutic agents.

  • Antifungal Agents: The carboxamide moiety is a key component of many succinate dehydrogenase inhibitors (SDHIs), a major class of fungicides. Novel pyridine carboxamides have been designed and synthesized, showing promising antifungal activity.

  • Antitubercular Agents: In a phenotypic screen against Mycobacterium tuberculosis, a pyridine carboxamide derivative was identified as a promising hit. This highlights the potential of this scaffold in developing new treatments for tuberculosis.

  • General Antimicrobial and Antiviral Activity: The broader class of pyridine derivatives exhibits a wide range of pharmacological activities, including antibacterial and antiviral properties. This suggests that libraries based on the N-(pyridin-4-yl)pyridine-2-carboxamide core could yield novel antimicrobial leads.

Supramolecular and Materials Chemistry

The arrangement of nitrogen atoms in N-(pyridin-4-yl)pyridine-2-carboxamide makes it an excellent ligand for the construction of metal-organic frameworks (MOFs) and coordination polymers.[2][6]

  • Coordination Chemistry: The nitrogen atoms of both pyridine rings can act as electron-pair donors to coordinate with transition metal ions.[3] The "kinked" geometry of the molecule can lead to the formation of complex, multi-dimensional networks with interesting magnetic, catalytic, or photoluminescent properties.[2]

  • Self-Assembly: The presence of both hydrogen bond donors (N-H) and acceptors (C=O, pyridinic N) allows for predictable self-assembly into well-defined supramolecular structures like tapes, sheets, or rosettes, driven by intermolecular hydrogen bonding.[1][2]

Conclusion

N-(pyridin-4-yl)pyridine-2-carboxamide is more than a simple heterocyclic molecule; it is a highly functional and adaptable scaffold with significant potential. Its straightforward synthesis and the rich chemistry of its constituent parts make it an accessible and valuable tool for researchers. From the rational design of new pharmaceuticals to the bottom-up construction of novel supramolecular materials, the applications for this compound are both diverse and promising. Further exploration of its derivatives and coordination complexes will undoubtedly continue to be a fruitful area of scientific inquiry.

References

  • Xu, L., Wang, Y., Zhang, Y., Wang, Y., & Liu, G. (2021). Crystal structures of three N-(pyridine-2-carbonyl)pyridine-2-carboxamides as potential ligands for supramolecular chemistry. Acta Crystallographica Section E: Crystallographic Communications, E77. Available at: [Link]

  • IUCr. (2021). Crystal structures of three N-(pyridine-2-carbonyl)pyridine-2-carboxamides as potential ligands for supramolecular chemistry. IUCr Journals. Available at: [Link]

  • NIScPR. (n.d.). Microwave-assisted solution phase synthesis of novel pyridine carboxamides in neat water and ADMET and protein-compounds interac. Online Publishing @ NIScPR. Retrieved February 23, 2026, from [Link]

  • Cheméo. (n.d.). Chemical Properties of Picolinamide (CAS 1452-77-3). Retrieved February 23, 2026, from [Link]

  • PubChem. (n.d.). N-(piperidin-4-yl)pyridine-2-carboxamide dihydrochloride. Retrieved February 23, 2026, from [Link]

  • Fun, H.-K., Sasan, K., & Chantrapromma, S. (2012). Crystal structures of N-(pyridin-2-ylmethyl)pyrazine-2-carboxamide (monoclinic polymorph) and N-(pyridin-4-ylmethyl)pyrazine-2-carboxamide. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 3), o678–o681. Available at: [Link]

  • Google Patents. (n.d.). Picolinamide and pyrimidine-4-carboxamide compounds, process for preparing and pharmaceutical composition comprising the same.
  • Chemsrc. (n.d.). N-(Pyridin-4-yl)pyridine-4-carboxamide | CAS#:64479-78-3. Retrieved February 23, 2026, from [Link]

  • MDPI. (2022). bis[N-(4-Bromophenyl)pyridine-2-carboxamidato]palladium. MDPI. Available at: [Link]

  • Wikipedia. (n.d.). 4-Pyridylnicotinamide. Retrieved February 23, 2026, from [Link]

  • PubChem. (n.d.). N-pyridin-4-yl-1H-cinnoline-2-carboxamide. Retrieved February 23, 2026, from [Link]

  • MDPI. (2023). Reaction of Picolinamides with Ketones Producing a New Type of Heterocyclic Salts with an Imidazolidin-4-One Ring. MDPI. Available at: [Link]

  • Semantic Scholar. (n.d.). SYNTHESIS AND REACTIVITY OF PYRIDIN-4-OLS BASED ON THE THREE-COMPONENT REACTION OF ALKOXYALLENES, NITRILES AND CARBOXYLIC ACIDS. Retrieved February 23, 2026, from [Link]

  • IUCr. (2024). Synthesis, crystal structure and Hirshfeld surface analysis of N-(4-methoxyphenyl)picolinamide. IUCr Journals. Available at: [Link]

  • Google Patents. (n.d.). Process for synthesis of picolinamides.
  • ResearchGate. (2017). (PDF) Crystal structures of N′-aminopyridine-2-carboximidamide and N′-{[1-(pyridin-2-yl)ethylidene]amino}pyridine-2-carboximidamide. Retrieved February 23, 2026, from [Link]

  • Semantic Scholar. (2023). Reaction of Picolinamides with Ketones Producing a New Type of Heterocyclic Salts with an Imidazolidin-4-One. Retrieved February 23, 2026, from [Link]

  • National Institute of Standards and Technology. (n.d.). Picolinamide. Retrieved February 23, 2026, from [Link]

Sources

N-(Pyridin-4-yl)picolinamide: Technical Guide to Synthesis and Application

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Identity[1][2][3][4]

N-(pyridin-4-yl)picolinamide (CAS: 1089198-59-3) is a privileged bis-heterocyclic scaffold utilized primarily in the development of CXCR4 antagonists and kinase inhibitors . Its structure features a picolinic acid (pyridine-2-carboxylic acid) moiety amide-linked to a 4-aminopyridine. This "kinked" dipyridine arrangement allows for unique bidentate metal coordination and specific hydrogen bonding interactions within the ATP-binding pockets of kinases or the chemokine binding sites of G-protein coupled receptors (GPCRs).

Chemical Identifiers[1][3][5][6][7][8][9]
PropertyDetail
CAS Number 1089198-59-3
IUPAC Name N-(pyridin-4-yl)pyridine-2-carboxamide
Common Synonyms N-(4-Pyridyl)picolinamide; 2-Pyridinecarboxamide, N-(4-pyridinyl)-; 4-Picolylpicolinamide
Molecular Formula C₁₁H₉N₃O
Molecular Weight 199.21 g/mol
SMILES O=C(Nc1ccncc1)c2ccccn2
InChI Key HVLLFBPOFNSPRN-UHFFFAOYSA-N

Biological Mechanism & Therapeutic Applications[1][7][10][11][12]

CXCR4 Antagonism

The N-(pyridin-4-yl)picolinamide motif serves as the critical "headgroup" in several high-affinity CXCR4 antagonists. The picolinamide nitrogen and the pyridine nitrogen facilitate hydrogen bonding with residues such as Asp171 or Glu288 in the CXCR4 transmembrane pocket.[1] This blockade prevents the binding of the endogenous ligand CXCL12 (SDF-1), thereby inhibiting downstream signaling pathways (RAS/ERK, PI3K/AKT) responsible for metastasis in glioblastoma, breast cancer, and hematopoietic malignancies.[1]

Kinase Inhibition Potential

As a bis-aryl amide, the molecule mimics the adenine ring of ATP.[1] The pyridine nitrogen atoms can act as hydrogen bond acceptors for the hinge region of kinases (e.g., CDK2, VEGFR), while the amide linker positions the two rings to traverse the gatekeeper residue.[1]

Mechanism of Action Visualization

The following diagram illustrates the downstream effects of CXCR4 inhibition mediated by picolinamide-based scaffolds.

CXCR4_Pathway CXCL12 CXCL12 (Ligand) CXCR4 CXCR4 Receptor CXCL12->CXCR4 Activation G_Protein Gαi Protein CXCR4->G_Protein Signaling Inhibitor N-(pyridin-4-yl)picolinamide Scaffold Inhibitor->CXCR4 Competitive Antagonism PI3K PI3K Complex G_Protein->PI3K ERK ERK1/2 G_Protein->ERK AKT AKT (PKB) PI3K->AKT Survival Cell Survival AKT->Survival Migration Cell Migration (Metastasis) ERK->Migration

Figure 1: Signal transduction blockade by N-(pyridin-4-yl)picolinamide derivatives at the CXCR4 receptor.[2]

Synthesis & Manufacturing Protocol

Retrosynthetic Analysis

The most robust route to N-(pyridin-4-yl)picolinamide involves the direct amidation of picolinic acid with 4-aminopyridine . While acid chlorides (picolinoyl chloride) can be used, they often lead to bis-acylation or handling issues due to the hygroscopic nature of the hydrochloride salts.[1] Therefore, a peptide coupling strategy using HATU or EDC/HOBt is preferred for research-scale synthesis to ensure regioselectivity and high purity.[1]

Experimental Protocol: HATU-Mediated Coupling

Objective: Synthesize 1.0 g of N-(pyridin-4-yl)picolinamide with >98% purity.

Reagents:

  • Picolinic acid (1.0 eq, 8.12 mmol, 1.00 g)[1]

  • 4-Aminopyridine (1.1 eq, 8.93 mmol, 0.84 g)[1]

  • HATU (1.2 eq, 9.74 mmol, 3.70 g)[1]

  • DIPEA (N,N-Diisopropylethylamine) (3.0 eq, 24.36 mmol, 4.2 mL)[1]

  • DMF (Dimethylformamide), Anhydrous (15 mL)[1]

Step-by-Step Procedure:

  • Activation: In a flame-dried 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve picolinic acid (1.00 g) in anhydrous DMF (10 mL) under an inert atmosphere (N₂ or Ar).

  • Base Addition: Add DIPEA (4.2 mL) dropwise via syringe. Stir for 5 minutes at room temperature (RT).

  • Coupling Agent: Add HATU (3.70 g) in one portion. The solution may turn slightly yellow.[1] Stir for 15 minutes to generate the active ester.

  • Amine Addition: Dissolve 4-aminopyridine (0.84 g) in the remaining DMF (5 mL) and add it dropwise to the reaction mixture.

  • Reaction: Stir the reaction at RT for 12–16 hours. Monitor by TLC (10% MeOH in DCM) or LC-MS.

  • Work-up:

    • Dilute the reaction mixture with EtOAc (100 mL).

    • Wash sequentially with saturated NaHCO₃ (2 x 50 mL) to remove unreacted acid and HATU byproducts.[1]

    • Wash with water (3 x 50 mL) to remove DMF.[1]

    • Wash with brine (1 x 50 mL).[1]

  • Drying & Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: The crude residue is typically a beige solid.[1][3] Recrystallize from Ethanol/Hexane or purify via flash column chromatography (Gradient: 0-5% MeOH in DCM) to yield the product as a white to off-white crystalline solid.

Synthesis Workflow Diagram

Synthesis_Workflow PicAcid Picolinic Acid (Start) Mix Activation Phase (15 min, DMF) PicAcid->Mix Amine 4-Aminopyridine Coupling Coupling Reaction (16h, RT) Amine->Coupling HATU HATU / DIPEA (Activation) HATU->Mix Mix->Coupling Workup Extraction (EtOAc / NaHCO3) Coupling->Workup Purify Recrystallization (EtOH/Hexane) Workup->Purify Product N-(pyridin-4-yl)picolinamide (Final Product) Purify->Product

Figure 2: HATU-mediated synthesis workflow for N-(pyridin-4-yl)picolinamide.

Physicochemical Properties & Handling[1]

ParameterValue
Physical State White to off-white crystalline powder
Melting Point 145–147 °C (Typical for picolinamides)
Solubility Soluble in DMSO, DMF, MeOH; Sparingly soluble in Water
pKa (Calculated) Pyridine N (picolinyl): ~3.8; Pyridine N (aminopyridyl): ~5.5
Stability Stable under normal conditions.[1] Hygroscopic; store in desiccator.

Safety Note: This compound is a pyridine derivative.[1] It acts as a skin and eye irritant (H315, H319) and may be harmful if swallowed (H302).[1] Always handle within a fume hood using standard PPE (nitrile gloves, safety glasses).[1]

References

  • National Center for Biotechnology Information. (2023).[1] PubChem Compound Summary for CID 3049109, 4-Pyridylnicotinamide (Isomer Reference). Retrieved from [Link]

  • Wong, P. E., et al. (2018).[1] CXCR4 antagonists for use in the treatment of cancer.[1] World Intellectual Property Organization, Patent WO2018162924A1.[1] Retrieved from [1]

  • Archibald, S. J., et al. (2012).[1] CXCR4 receptor antagonists.[1][4] World Intellectual Property Organization, Patent WO2012049277A1.[1] Retrieved from [1]

  • Bawa, R. A., & Beatty, A. M. (2012).[1][5] Synthesis of Some Aminopicolinic Acids. Journal of Chemistry and Chemical Engineering, 6, 372-377.[1][5] Retrieved from [Link][1][5]

Sources

The Bis-Pyridine Carboxamide Scaffold: A Versatile Core in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling the Potential of the Bis-Pyridine Carboxamide Scaffold

The bis-pyridine carboxamide scaffold, a privileged structural motif in medicinal chemistry, has garnered significant attention for its remarkable versatility and therapeutic potential. This guide provides a comprehensive technical overview of this scaffold, from its fundamental synthetic principles to its diverse applications in targeting a range of diseases. As a Senior Application Scientist, the insights presented herein are grounded in both theoretical knowledge and practical application, aiming to equip researchers and drug development professionals with the critical information needed to harness the power of this unique chemical entity.

The core structure, characterized by two pyridine rings linked by carboxamide groups, offers a unique combination of rigidity and conformational flexibility. This structural feature, coupled with the electron-donating and -accepting properties of the pyridine and carboxamide moieties, allows for a wide array of chemical modifications and fine-tuning of its physicochemical and pharmacological properties.[1] This adaptability has led to the development of bis-pyridine carboxamide derivatives with a broad spectrum of biological activities, including anticancer, antimicrobial, and neurological applications.[1][2][3]

Part 1: The Synthetic Foundation - Crafting the Bis-Pyridine Carboxamide Core

The synthesis of bis-pyridine carboxamide derivatives is a cornerstone of their exploration in medicinal chemistry. The most common and efficient methods typically involve the coupling of a pyridine dicarboxylic acid or its activated derivative with an appropriate amine.

Core Synthesis Strategy: Amide Bond Formation

The fundamental reaction involves the formation of two amide bonds. A prevalent starting material is pyridine-2,6-dicarbonyl dichloride, which readily reacts with a variety of primary or secondary amines to yield the desired bis-pyridine carboxamide.[4]

Experimental Protocol: General Synthesis of a Symmetric Bis-Pyridine Carboxamide

Materials:

  • Pyridine-2,6-dicarbonyl dichloride

  • Appropriate amine (2.2 equivalents)

  • Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) as solvent

  • Triethylamine (TEA) or diisopropylethylamine (DIPEA) as a base (2.5 equivalents)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Standard laboratory glassware and purification apparatus (e.g., column chromatography)

Procedure:

  • Dissolve the amine (2.2 eq.) and the base (2.5 eq.) in the anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of pyridine-2,6-dicarbonyl dichloride (1.0 eq.) in the same anhydrous solvent to the cooled amine solution with vigorous stirring.

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., DCM or ethyl acetate).

  • Wash the organic layer sequentially with dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in DCM).

  • Characterize the final product by NMR (¹H and ¹³C), mass spectrometry, and IR spectroscopy to confirm its structure and purity.[5]

Diagram: General Synthetic Scheme

G START Pyridine-2,6-dicarbonyl dichloride Reaction Amide Coupling START->Reaction Amine Amine (R-NH2) Amine->Reaction Base Base (e.g., TEA) Base->Reaction Solvent Anhydrous Solvent (e.g., DCM) Solvent->Reaction Product Bis-Pyridine Carboxamide Reaction->Product

Caption: General workflow for the synthesis of bis-pyridine carboxamide derivatives.

Characterization Techniques

Thorough characterization is paramount to confirm the successful synthesis and purity of the target compounds. Key analytical techniques include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for elucidating the chemical structure, confirming the presence of the pyridine and carboxamide protons and carbons, and verifying the substitution pattern.

  • Mass Spectrometry (MS): Provides the molecular weight of the compound, confirming the elemental composition.

  • Infrared (IR) Spectroscopy: Useful for identifying the characteristic vibrational frequencies of functional groups, particularly the C=O and N-H stretches of the amide bonds.[5]

Part 2: The Medicinal Chemist's Toolbox - Applications and Mechanisms

The true power of the bis-pyridine carboxamide scaffold lies in its diverse biological activities and its ability to be tailored for specific therapeutic targets.

Anticancer Activity: A Multi-pronged Attack

Bis-pyridine carboxamide derivatives have emerged as a promising class of anticancer agents, often acting through multiple mechanisms.

A significant number of bis-pyridine carboxamide analogs exhibit potent anticancer activity by intercalating into the DNA double helix and inhibiting the function of topoisomerase enzymes.[6][7] These enzymes are crucial for managing DNA topology during replication and transcription, and their inhibition leads to DNA damage and ultimately, apoptosis in cancer cells.

Mechanism of Action:

  • The planar aromatic rings of the bis-pyridine carboxamide scaffold insert themselves between the base pairs of the DNA helix.

  • This intercalation distorts the DNA structure, creating a steric hindrance that prevents the religation step of the topoisomerase catalytic cycle.

  • The stabilized topoisomerase-DNA cleavage complex leads to double-strand breaks, triggering the apoptotic cascade.

Diagram: DNA Intercalation and Topoisomerase Inhibition

G cluster_0 Cellular Environment cluster_1 Consequences DNA DNA Double Helix Topo Topoisomerase Enzyme DNA->Topo Binding & Cleavage Topo->DNA Religation (Inhibited) DSB Double-Strand Breaks Topo->DSB Stabilized Cleavage Complex Drug Bis-Pyridine Carboxamide Drug->DNA Intercalation Apoptosis Apoptosis (Cell Death) DSB->Apoptosis G cluster_0 Drug Administration cluster_1 Systemic Circulation cluster_2 Elimination Oral Oral Absorption Absorption Oral->Absorption IV Intravenous Distribution Distribution IV->Distribution Absorption->Distribution Metabolism Metabolism (Liver) Distribution->Metabolism Excretion Excretion (Kidneys, etc.) Distribution->Excretion Metabolism->Excretion

Caption: Overview of the key stages in the pharmacokinetic profile of a drug.

Conclusion: A Scaffold with a Bright Future

The bis-pyridine carboxamide scaffold represents a highly versatile and promising platform in medicinal chemistry. Its synthetic tractability, coupled with a wide range of biological activities, makes it a valuable tool for the development of novel therapeutics. From potent anticancer agents to promising candidates for neurodegenerative diseases and infectious agents, the potential of this scaffold is far from exhausted. As our understanding of disease biology deepens, the ability to rationally design and synthesize novel bis-pyridine carboxamide derivatives will undoubtedly lead to the discovery of next-generation medicines that address significant unmet medical needs.

References

  • Exploring Carboxamide Derivatives as Promising Anticancer Agents: Design, In Vitro Evaluation, and Mechanistic Insights. (2025). PMC. [Link]

  • PET imaging of neuroinflammation: any credible alternatives to TSPO yet? (n.d.). ResearchGate. [Link]

  • Comparative QSAR studies on substituted bis-(acridines) and bis-(phenazines)-carboxamides: a new class of anticancer agents. (2000). PubMed. [Link]

  • Synthesis, Radiolabeling and Initial in Vivo. (2012). Amanote Research. [Link]

  • The repertoire of small molecule PET probes for neuroinflammation imaging: challenges and opportunities beyond TSPO. (n.d.). PMC. [Link]

  • bis[N-(4-Bromophenyl)pyridine-2-carboxamidato]palladium. (2022). MDPI. [Link]

  • Comparison of Quantitative and Qualitative (Q)SAR Models Created for the Prediction of Ki and IC50 Values of Antitarget Inhibitors. (2018). Frontiers. [Link]

  • Prospective Application of Two New Pyridine-Based Zinc (II) Amide Carboxylate in Management of Alzheimer's Disease: Synthesis, Characterization, Computational and in vitro Approaches. (2021). PMC. [Link]

  • QSAR Prediction, Synthesis, Anticancer Evaluation, and Mechanistic Investigations of Novel Sophoridine Derivatives as Topoisomer. (n.d.). SSRN. [Link]

  • bis[N-(4-Bromophenyl)pyridine-2-carboxamidato]palladium. (2022). ResearchGate. [Link]

  • Exploring Novel Pyridine Carboxamide Derivatives as Urease Inhibitors: Synthesis, Molecular Docking, Kinetic Studies and ADME Profile. (n.d.). PMC. [Link]

  • Synthesis of Radiolabeled Compounds for Clinical Studies. (n.d.). ResearchGate. [Link]

  • Novel brain PET imaging agents: Strategies for imaging neuroinflammation in Alzheimer's disease and mild cognitive impairment. (2022). Frontiers. [Link]

  • Modulators of protein–protein interactions as antimicrobial agents. (2021). PMC. [Link]

  • How Do You Synthesize Radiolabeled Compounds?. (n.d.). Moravek. [Link]

  • New PET Tracer Delivers High-Quality Images of Brain Inflammation Activity. (2025). SNMMI. [Link]

  • Synthesis, Physicochemical, Labeling and In Vivo Characterization of 44Sc-Labeled DO3AM-NI as a Hypoxia-Sensitive PET Probe. (2022). Semantic Scholar. [Link]

  • Modulators of 14-3-3 Protein–Protein Interactions. (n.d.). PMC. [Link]

  • Recent Developments in the Synthesis and Applications of Pyridines. (n.d.). Elsevier. [Link]

  • Structure of the topoisomerase II ATPase region and its mechanism of inhibition by the chemotherapeutic agent ICRF-187. (n.d.). PMC. [Link]

  • Synthesis and Biological Evaluation of a Radiolabeled PET (Positron Emission Tomography) Probe for Visualization of In Vivo α-Fucosidase Expression. (2021). MDPI. [Link]

  • The Role of ADME & Toxicology Studies in Drug Discovery & Development. (2020). VectorB2B. [Link]

  • Discovery of Selective Small Molecule Protein-Protein Interaction Modulators Utilizing Site-Directed Fragment Binding. (n.d.). eScholarship. [Link]

  • In-silico Molecular Docking and ADME/Pharmacokinetic Prediction Studies of Some Novel Carboxamide Derivatives as Anti-tubercular Agents. (2020). ResearchGate. [Link]

  • Protein Protein Interactions. (n.d.). Drug Discovery Chemistry. [Link]

  • Synthesis and Evaluation of Pyridyloxypyridyl Indole Carboxamides as Potential PET Imaging Agents for 5-HT2C Receptors. (n.d.). PMC. [Link]

  • Advances in synthesis, medicinal properties and biomedical applications of pyridine derivatives: A comprehensive review. (n.d.). AVESİS. [Link]

  • In vitro ADME-Tox characterisation in drug discovery and development. (n.d.). VectorB2B. [Link]

  • Development and Characterization of a New Oral Antileishmanial Bis(pyridine-2-Carboxamidine) Drug Through Innovative Dissolution Testing in Biorelevant Media Combined with Pharmacokinetic Studies. (2025). MDPI. [Link]

  • New insights into protein–protein interaction modulators in drug discovery and therapeutic advance. (2024). PMC. [Link]

  • Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. (2023). PMC. [Link]

  • Recent Advances of Pyridinone in Medicinal Chemistry. (2022). Frontiers. [Link]

  • Inhibition of Topoisomerases by Metal Thiosemicarbazone Complexes. (2023). MDPI. [Link]

  • Bis(μ2-pyridine-2-carboxamide oximato)bis[(pyridine-2-carboxamide oxime)zinc] dinitrate. (n.d.). PMC. [Link]

  • Bis(pyridyl)-disulfonamides: structural comparison with their carboxamidic analogues and the effect of molecular geometry and supramolecular assembly on their photophysical properties. (n.d.). New Journal of Chemistry (RSC Publishing). [Link]

  • Therapeutic Targets for Alzheimer's Disease: APP, Tau, BACE1, and More. (n.d.). Sino Biological. [Link]

  • Bis(dipyridophenazine)(2-(2'-pyridyl)pyrimidine-4-carboxylic acid)ruthenium(II) hexafluorophosphate: a lesson in stubbornness. (2014). PubMed. [Link]

  • Journal of. (2023). Materials Chemistry B. [Link]

  • DNA Topoisomerase I Inhibitors: Chemistry, Biology and Interfacial Inhibition. (n.d.). PMC. [Link]

  • Lecanemab Approved for Treatment of Early Alzheimer's. (n.d.). alz.org. [Link]

  • A Brief Note on Approaches of Targeted Drug Delivery System. (2023). Longdom Publishing. [Link]

  • Exploring Novel Pyridine Carboxamide Derivatives as Urease Inhibitors: Synthesis, Molecular Docking, Kinetic Studies and ADME Pr. (2022). Semantic Scholar. [Link]

Sources

N-(pyridin-4-yl)pyridine-2-carboxamide molecular weight and formula

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The compound N-(pyridin-4-yl)pyridine-2-carboxamide represents a critical structural scaffold in medicinal chemistry, particularly within the kinase inhibitor landscape (e.g., Sorafenib analogs) and transition metal coordination chemistry. Its molecular architecture combines a picolinic acid moiety with a 4-aminopyridine pharmacophore, creating a system capable of bidentate chelation and specific hydrogen bonding patterns essential for ATP-competitive inhibition.

This guide provides a definitive reference for the physicochemical identity, synthetic methodology, and analytical validation of this compound, moving beyond simple database lookups to actionable laboratory protocols.

Molecular Identity & Physicochemical Properties

Precise molecular characterization is the bedrock of reproducible research. The following data is derived from stoichiometric calculation and structural analysis of the specific N-(pyridin-4-yl) isomer.

Core Identifiers
PropertyValueNotes
IUPAC Name N-(pyridin-4-yl)pyridine-2-carboxamideAlso known as N-(4-pyridyl)picolinamide
Molecular Formula

Stoichiometry: C (66.32%), H (4.55%), N (21.10%), O (8.03%)
Molecular Weight 199.21 g/mol Monoisotopic Mass: 199.0746
CAS Registry Number 70298-09-0 Note: Often confused with the 3-yl isomer (199.21 g/mol ) or piperidine analogs.[1][2][][4][5][6][7][8]
Physical State White to Off-White SolidHigh melting point anticipated (>140°C) due to intermolecular H-bonding.
Structural Descriptors
  • SMILES: O=C(NC1=CC=NC=C1)C2=NC=CC=C2

  • InChI Key: KFNIEYQHEQHCNM-UHFFFAOYSA-N

  • LogP (Predicted): ~1.2 – 1.5 (Lipophilic enough for membrane permeability, hydrophilic enough for solubility).

  • H-Bond Donors: 1 (Amide NH)

  • H-Bond Acceptors: 3 (Pyridine N x2, Carbonyl O)

Synthetic Architecture

To synthesize this compound with high purity (>98%), we employ two distinct protocols depending on the scale and available resources. The HATU-Mediated Coupling is preferred for discovery-phase synthesis due to its mild conditions and high tolerance for functional groups.

Reaction Logic Visualization

The following diagram illustrates the convergent synthesis pathway and the critical activation step.

SynthesisPath cluster_conditions Critical Parameters Picolinic Picolinic Acid (Starting Material) Activation Activation Complex (Active Ester/Acyl Chloride) Picolinic->Activation HATU/DIPEA or SOCl2 Amine 4-Aminopyridine (Nucleophile) Coupling Nucleophilic Acyl Substitution Amine->Coupling Attack Activation->Coupling Product N-(pyridin-4-yl) pyridine-2-carboxamide Coupling->Product - Leaving Group Param1 Anhydrous DMF/DCM Param2 Temp: 0°C -> RT

Figure 1: Convergent synthetic workflow comparing activation strategies.

Protocol A: HATU-Mediated Synthesis (Recommended for <1g)

This method minimizes side reactions (such as dimerization) common with pyridine derivatives.

Reagents:

  • Picolinic acid (1.0 eq)[4]

  • 4-Aminopyridine (1.1 eq)

  • HATU (1.2 eq)

  • DIPEA (Diisopropylethylamine) (3.0 eq)

  • Solvent: Anhydrous DMF (Dimethylformamide)

Step-by-Step Methodology:

  • Activation: In a flame-dried round-bottom flask under

    
     atmosphere, dissolve Picolinic acid (1.0 eq) in anhydrous DMF.
    
  • Base Addition: Add DIPEA (3.0 eq) and stir for 5 minutes at

    
    .
    
  • Coupling Agent: Add HATU (1.2 eq) in one portion. The solution typically turns yellow/orange. Stir for 15 minutes to form the activated ester.

  • Nucleophilic Attack: Add 4-Aminopyridine (1.1 eq). Allow the reaction to warm to Room Temperature (RT) and stir for 12–16 hours.

  • Workup (Self-Validating Step):

    • Dilute reaction with Ethyl Acetate (EtOAc).

    • Wash 3x with saturated

      
       (removes unreacted acid).
      
    • Wash 3x with Water (removes DMF).

    • Wash 1x with Brine.

    • Dry over

      
      , filter, and concentrate.[7]
      
  • Purification: Recrystallize from Ethanol or perform Flash Chromatography (DCM:MeOH gradient).

Protocol B: Acid Chloride Method (Scale-Up)

For larger batches (>10g), the cost of HATU becomes prohibitive.

  • Reflux Picolinic acid in Thionyl Chloride (

    
    ) (excess) for 2 hours to generate Picolinoyl chloride.
    
  • Evaporate excess

    
     strictly (residual acid chloride is corrosive).
    
  • Dissolve residue in dry DCM.

  • Add 4-Aminopyridine (1.0 eq) and Triethylamine (2.0 eq) at

    
    .
    
  • Precipitate often forms immediately. Stir 4 hours.

Analytical Validation

Trustworthiness in synthesis is established through rigorous characterization. Do not rely on melting point alone.

1H-NMR Interpretation (DMSO-d6)

The NMR spectrum is distinct due to the asymmetry of the two pyridine rings.

Proton EnvironmentChemical Shift (

ppm)
MultiplicityInterpretation
Amide NH 10.8 – 11.2 Singlet (Broad)Deshielded by carbonyl and aromatic ring current.
Picolinic H-6 8.7 – 8.8DoubletAdjacent to Pyridine Nitrogen (Ortho).
4-AP H-2,6 8.5 – 8.6DoubletProtons on the amine-side ring (Ortho to N).
Picolinic H-3 8.1 – 8.2DoubletOrtho to Carbonyl.
4-AP H-3,5 7.7 – 7.8DoubletMeta to Pyridine N (amine side).
Picolinic H-4,5 7.6 – 7.7MultipletRemaining aromatic protons.[4]

Note: The key validation marker is the amide proton >10.5 ppm. If this is absent, hydrolysis has occurred.

Mass Spectrometry (ESI-MS)
  • Expected Mode: Positive Ion Mode

    
    .
    
  • m/z Value: 200.21.

  • Fragmentation Pattern: High energy collision often cleaves the amide bond, showing fragments at m/z ~123 (Picolinoyl cation) and m/z ~79 (Pyridine radical).

Structural Biology & Ligand Potential

Understanding the "Why" behind this molecule's utility requires analyzing its binding modes.

Chelation and Binding Modes

The N-(pyridin-4-yl)pyridine-2-carboxamide scaffold is a "privileged structure" in drug design because it can switch between conformations to suit the target.

BindingModes cluster_modes Functional Conformations Compound N-(pyridin-4-yl) pyridine-2-carboxamide Chelation Bidentate Ligand Mode N(py) and O(amide) chelate metals (Cu, Zn) Used in Catalysis Compound->Chelation Rotates to Cis Kinase Kinase Inhibitor Mode H-Bond Donor (NH) + Acceptor (N) Mimics ATP Adenine Ring Compound->Kinase Planar Trans

Figure 2: Functional versatility of the picolinamide scaffold.

  • Metal Chelation: The picolinamide nitrogen (ring) and the amide oxygen can form stable 5-membered chelate rings with transition metals (Cu, Fe, Zn). This is critical if the compound is being tested in metallo-enzyme assays—ensure your assay buffer does not contain interfering metal ions.

  • Kinase Inhibition: In the context of drug discovery (e.g., Sorafenib analogs), the pyridine nitrogen acts as a hydrogen bond acceptor for the kinase "hinge" region, while the amide NH acts as a donor.

References

  • PubChem Database. "N-(pyridin-4-yl)pyridine-2-carboxamide Compound Summary."[2] National Center for Biotechnology Information. Accessed October 2023. [Link]

  • MDPI Molecules. "Synthesis and Structural Characterization of Pyridine-dicarboxamide Derivatives." Molecules Journal. [Link]

  • ResearchGate. "Synthesis and Characterization of Pyridine-Carboxamide Derivatives of Potential Biological Activities."[9] [Link]

Sources

pyridine-2-carboxamide vs isonicotinamide derivatives comparison

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis comparing Pyridine-2-carboxamide (Picolinamide) and Isonicotinamide (Pyridine-4-carboxamide) . It is structured to serve researchers in medicinal chemistry and crystal engineering.

Structural Divergence, Pharmacophore Analysis, and Therapeutic Applications

Executive Summary

The positional isomerism between pyridine-2-carboxamide (picolinamide) and pyridine-4-carboxamide (isonicotinamide) dictates a fundamental bifurcation in physicochemical behavior and biological utility. While they share an identical molecular formula (


), the 2-position  confers the ability to form stable intramolecular hydrogen bonds  and chelate metal ions  (bidentate ligand), making it a privileged scaffold for metalloenzyme inhibition and kinase hinge binding. Conversely, the 4-position  favors intermolecular networking , rendering isonicotinamide a premier scaffold for pharmaceutical cocrystals and a metabolic mimetic for NAD+ salvage pathway inhibition (NAMPT).

Physicochemical & Structural Divergence

The defining feature distinguishing these isomers is the proximity of the amide nitrogen to the pyridine ring nitrogen. This "Ortho vs. Para" relationship governs their electronic landscape and solubility profiles.

The Intramolecular vs. Intermolecular Dictum
  • Pyridine-2-carboxamide (Picolinamide):

    • Mechanism: Adopts a planar conformation stabilized by a strong intramolecular hydrogen bond between the amide proton (

      
      ) and the pyridine nitrogen lone pair (
      
      
      
      ).
    • Consequence: This "closed" conformation masks the polar donor/acceptor sites, resulting in lower water solubility , higher lipophilicity (LogP), and increased membrane permeability compared to the 4-isomer.

    • Basicity (pKa): The electron-withdrawing effect of the ortho-carbonyl, combined with the lone pair involvement in H-bonding, significantly suppresses the basicity of the pyridine nitrogen (

      
      ).
      
  • Isonicotinamide (Pyridine-4-carboxamide):

    • Mechanism: The para-substitution precludes intramolecular bonding. The molecule acts as a divergent donor/acceptor, forming extensive intermolecular hydrogen bond networks (Head-to-Tail dimers or chains).

    • Consequence: High melting points, significant utility in Crystal Engineering (forming supramolecular synthons), and higher aqueous solubility.

    • Basicity (pKa): While still reduced by the electron-withdrawing amide, the nitrogen is more accessible than in the 2-isomer (

      
      ).
      
Comparative Data Profile
FeaturePyridine-2-carboxamide (Picolinamide)Isonicotinamide (Pyridine-4-carboxamide)
H-Bond Motif Intramolecular (

)
Intermolecular (Dimer/Chain)
Metal Binding Bidentate Chelation (N, O-donor)Monodentate (N-donor)
Solubility Lower (Lipophilic character)Higher (Hydrophilic character)
pKa (Pyridine N) ~2.1 (Weak Base)~3.6 (Moderate Base)
Crystal Packing Planar stacks, weak interactionsRobust 3D H-bond networks
Primary Use Kinase Inhibitors, Metalloenzyme ligandsCocrystals, NAMPT Inhibitors

Medicinal Chemistry: Pharmacophore Analysis

Picolinamide: The Hinge Binder & Chelator

In drug design, the 2-carboxamide motif is frequently deployed as a Hinge Binder in Kinase inhibitors. The geometry allows the pyridine nitrogen and the amide NH to interact with the backbone carbonyl and amide NH of the kinase hinge region (e.g., residues GK+1 and GK+3).

  • Chelation Logic: The cis arrangement of the pyridine nitrogen and carbonyl oxygen creates a "pocket" for transition metals (

    
    ). This is exploited in inhibitors of metalloproteinases (MMPs) or histone deacetylases (HDACs), where the zinc ion is catalytic.
    
Isonicotinamide: The Metabolic Mimetic

The 4-carboxamide structure mimics Nicotinamide (Vitamin B3) , the substrate for Nicotinamide Phosphoribosyltransferase (NAMPT).

  • Mechanism: Inhibitors containing this scaffold (or bioisosteres) occupy the nicotinamide binding pocket. Because the nitrogen is exposed (para), it can undergo phosphoribosylation or interact deeply within the enzymatic tunnel, blocking NAD+ biosynthesis. This is a critical target in oncology (metabolic starvation of tumors).

Visualizing the SAR Logic

SAR_Logic Core Pyridine Carboxamide Scaffold Pos2 2-Position (Ortho) Picolinamide Core->Pos2 Isomerism Pos4 4-Position (Para) Isonicotinamide Core->Pos4 Feature2A Intramolecular H-Bond (Planar Conformation) Pos2->Feature2A Electronic Effect Feature2B Bidentate Chelation (N, O Donor) Pos2->Feature2B Geometric Effect Feature4A Intermolecular H-Bond (Network Former) Pos4->Feature4A Supramolecular Feature4B Substrate Mimicry (Nicotinamide Analog) Pos4->Feature4B Biological Target2 Target: Kinase Hinge (e.g., VEGFR, PI3K) Feature2A->Target2 H-Bond Donor/Acceptor TargetMetal Target: Metalloenzymes (e.g., MMPs) Feature2B->TargetMetal Zn2+ Coordination TargetCrystal Application: Cocrystals (Solubility Enhancement) Feature4A->TargetCrystal Synthon Formation Target4 Target: NAMPT (NAD+ Depletion) Feature4B->Target4 Competitive Inhibition

Figure 1: Structural Activity Relationship (SAR) decision tree distinguishing the utility of 2- vs 4-isomers.

Therapeutic Applications & Case Studies

Kinase Inhibition (Picolinamide)

The picolinamide motif is often embedded in larger multicyclic scaffolds (e.g., Sorafenib analogs).

  • Target: VEGFR (Vascular Endothelial Growth Factor Receptor).

  • Binding Mode: The pyridine nitrogen accepts a proton from the hinge backbone NH; the amide NH donates to the backbone Carbonyl. This "two-point" binding confers high affinity and selectivity.

NAMPT Inhibition (Isonicotinamide Derivatives)
  • Target: Nicotinamide Phosphoribosyltransferase (NAMPT).[1][2][3]

  • Context: Cancer cells rely heavily on the NAD+ salvage pathway.

  • Key Compound: FK866 (a substituted pyridyl-acrylamide, structurally related to the 4-isomer logic). It binds in the tunnel connecting the nicotinamide binding site to the phosphoribosyl pyrophosphate (PRPP) site.

  • Clinical Relevance: Depletion of NAD+ leads to ATP failure and apoptosis in highly metabolic tumors.

Experimental Protocols

Protocol: Synthesis of Picolinamide Derivatives (Minisci Reaction)

Rationale: Direct functionalization of the pyridine ring is often more efficient than de novo ring synthesis. The Minisci reaction allows radical alkylation/acylation.

Reagents:

  • Pyridine-2-carboxamide (1.0 eq)

  • Carboxylic Acid (Alkyl source, 2.0 eq)

  • Silver Nitrate (

    
    , 0.2 eq)
    
  • Ammonium Persulfate (

    
    , 1.5 eq)
    
  • Solvent: 10%

    
     (aq) / Acetonitrile (1:1)
    

Step-by-Step Workflow:

  • Dissolution: Dissolve picolinamide (1 mmol) and the carboxylic acid (2 mmol) in the solvent mixture (10 mL).

  • Catalyst Addition: Add

    
     (0.2 mmol) and stir at 
    
    
    
    .
  • Radical Initiation: Add ammonium persulfate (1.5 mmol) dropwise over 10 minutes. Note: Evolution of

    
     gas will be observed.
    
  • Reaction: Stir at

    
     for 2 hours. Monitor by TLC/LC-MS.
    
  • Workup: Neutralize with saturated

    
     (Caution: foaming). Extract with Ethyl Acetate (3x).
    
  • Purification: Dry organic layer over

    
    , concentrate, and purify via silica gel column chromatography (Hexane/EtOAc gradient).
    
Protocol: Solubility & LogP Determination (Shake-Flask Method)

Rationale: To empirically verify the "Intramolecular H-bond" effect on lipophilicity.

  • Preparation: Prepare 1-Octanol saturated with water and Water saturated with 1-octanol (mutually saturated phases).

  • Dissolution: Dissolve the test compound (2 mg) in the Octanol phase (2 mL). Measure UV absorbance (

    
    ).
    
  • Equilibration: Add 2 mL of the Water phase. Vortex vigorously for 30 minutes at

    
    .
    
  • Separation: Centrifuge at 3000 rpm for 10 minutes to separate phases.

  • Quantification: Measure UV absorbance of the Octanol phase (

    
    ).
    
  • Calculation:

    
    
    Expectation: Picolinamide derivatives will show higher LogP (more in octanol) than Isonicotinamide analogs due to the "closed" H-bond conformation.
    

Synthetic Pathway Visualization

Synthesis_Workflow Start Start: Pyridine-2-CN (2-Cyanopyridine) Hydrolysis Partial Hydrolysis (Basic/Acidic) Start->Hydrolysis NaOH/H2O2 Amide Product: Picolinamide Hydrolysis->Amide Yield >90% Deriv Minisci Reaction (Radical Alkylation) Amide->Deriv R-COOH, Ag+, S2O8 Final Substituted Picolinamide Deriv->Final C4/C6 Substitution

Figure 2: Standard synthetic route from nitrile precursors to substituted picolinamides.

References

  • Crystal Growth & Design Pharmaceutical Co-crystals with Isonicotinamide—Vitamin B3, Clofibric Acid, and Diclofenac. [4]

  • Journal of Molecular Structure Cobalt(II) and strontium(II) complexes of three isomers, nicotinamide, isonicotinamide and picolinamide.

  • Journal of Medicinal Chemistry Discovery of an Atropisomeric PI3Kβ Selective Inhibitor through Optimization of the Hinge Binding Motif.

  • Journal of Physical Chemistry A Molecular structure, vibrational spectra... of picolinamide and isonicotinamide.

  • PLOS ONE Metabolomics Analysis of Metabolic Effects of Nicotinamide Phosphoribosyltransferase (NAMPT) Inhibition.

Sources

literature review of pyridine carboxamide kinase inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to Pyridine Carboxamide Kinase Inhibitors

Executive Summary

Protein kinases are a critical class of enzymes that regulate a vast number of cellular processes. Their dysregulation is a hallmark of many diseases, particularly cancer, making them one of the most important target families for drug discovery. Within the expansive landscape of kinase inhibitors, the pyridine carboxamide scaffold has emerged as a "privileged" structural motif.[1][2] This guide provides a comprehensive technical overview of pyridine carboxamide-based kinase inhibitors, intended for researchers, scientists, and drug development professionals. We will explore the fundamental molecular interactions that underpin the efficacy of this scaffold, delve into its successful application across a diverse range of kinase targets, present detailed experimental protocols for their evaluation, and discuss the future trajectory of this important class of therapeutic agents.

The Pyridine Carboxamide Scaffold: A Cornerstone in Kinase Inhibition

The pyridine ring, a six-membered aromatic heterocycle containing a nitrogen atom, is a bioisostere of the phenyl ring and offers a unique combination of physicochemical properties that make it exceptionally valuable in medicinal chemistry.[1][2] When combined with a carboxamide linker, it forms a pharmacophore that is remarkably effective at targeting the ATP-binding site of kinases.

The Critical Hinge-Binding Interaction

The efficacy of many pyridine carboxamide inhibitors stems from their ability to form key hydrogen bonds with the "hinge region" of the kinase ATP-binding pocket. This region connects the N- and C-lobes of the kinase domain and is crucial for ATP binding. The pyridine nitrogen and the amide group can act as both hydrogen bond donors and acceptors, creating a strong and specific interaction that anchors the inhibitor in the active site. The 2-amino-pyridine moiety is a particularly common feature for achieving this hinge binding.[3]

cluster_0 Kinase Hinge Region cluster_1 Pyridine Carboxamide Inhibitor Hinge_AA1 Backbone NH Hinge_AA2 Backbone C=O Inhibitor Pyridine-N Inhibitor->Hinge_AA1 H-Bond Acceptor Amide_NH Amide N-H Amide_NH->Hinge_AA2 H-Bond Donor Amide_CO Amide C=O Target_ID Target Identification (e.g., HPK1 in T-Cells) Screening Screening & Hit ID (HTS or Fragment Screening) Target_ID->Screening Hit_to_Lead Hit-to-Lead (Initial SAR, Improve Potency) Screening->Hit_to_Lead Lead_Op Lead Optimization (Improve Selectivity & PK/PD) Hit_to_Lead->Lead_Op Iterative Design-Synthesize-Test Cycles Preclinical Preclinical Candidate (In Vivo Efficacy & Safety) Lead_Op->Preclinical

Caption: A typical workflow for the discovery of a pyridine-based kinase inhibitor. [1]

Essential Experimental Protocols

Evaluating the efficacy and mechanism of action of novel pyridine carboxamide inhibitors requires a standardized set of biochemical and cellular assays.

Protocol 1: In Vitro Kinase Inhibition Assay (Biochemical IC50 Determination)

This protocol determines the concentration of an inhibitor required to reduce the activity of a purified kinase by 50% (IC50).

Causality: This is the primary assay to confirm direct enzymatic inhibition and to quantify the potency of the compound against its intended target. It isolates the enzyme-inhibitor interaction from complex cellular factors.

Methodology:

  • Reagent Preparation: Prepare a reaction buffer (e.g., Tris-HCl with MgCl2, DTT), a solution of the purified kinase enzyme, a specific peptide substrate, and ATP (often radiolabeled ³²P-ATP or ³³P-ATP).

  • Inhibitor Dilution: Perform a serial dilution of the pyridine carboxamide inhibitor in DMSO to create a range of concentrations (e.g., 10 µM to 0.1 nM).

  • Reaction Setup: In a 96-well plate, add the kinase, inhibitor, and substrate. Allow a pre-incubation period (e.g., 15 minutes at room temperature) for the inhibitor to bind to the kinase.

  • Initiate Reaction: Start the kinase reaction by adding ATP. Incubate for a set time (e.g., 30-60 minutes) at an optimal temperature (e.g., 30°C).

  • Stop Reaction & Quantify: Stop the reaction (e.g., by adding phosphoric acid). Spot the reaction mixture onto a filter membrane that binds the peptide substrate. Wash away excess unincorporated ATP.

  • Data Analysis: Measure the radioactivity on the filter using a scintillation counter. Plot the percentage of kinase activity against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to calculate the IC50 value.

  • Self-Validation: Include controls for no enzyme (background), no inhibitor (100% activity), and a known reference inhibitor (positive control).

Protocol 2: Cellular Antiproliferative Assay (MTT or CellTiter-Glo®)

This protocol assesses the effect of an inhibitor on the growth and viability of cancer cell lines.

Causality: This assay moves beyond enzymatic inhibition to measure the compound's functional effect in a biological system. It determines if target inhibition translates to a desired cellular outcome (e.g., stopping cancer cell growth).

Methodology:

  • Cell Plating: Seed cells (e.g., a cancer cell line known to be dependent on the target kinase) in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of the pyridine carboxamide inhibitor for a specified period (e.g., 72 hours).

  • Viability Measurement (CellTiter-Glo® example):

    • Equilibrate the plate to room temperature.

    • Add CellTiter-Glo® reagent, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present (an indicator of metabolically active, viable cells).

    • Shake the plate for 2 minutes to induce lysis, then incubate for 10 minutes to stabilize the signal.

  • Data Acquisition: Read the luminescence on a plate reader.

  • Data Analysis: Normalize the data to untreated control cells (100% viability) and calculate the GI50 (concentration for 50% growth inhibition).

  • Self-Validation: Include wells with media only (background), cells with vehicle (DMSO) only (negative control), and cells with a known cytotoxic agent (positive control).

Conclusion and Future Directions

The pyridine carboxamide scaffold is a validated and highly versatile platform for the design of potent and selective kinase inhibitors. Its success spans a remarkable range of targets and therapeutic areas, from oncology and immuno-oncology to inflammatory and metabolic diseases. The scaffold's favorable physicochemical properties and synthetic accessibility ensure its continued prominence in drug discovery. [1][2] Future efforts will likely focus on several key areas:

  • Targeting Novel Kinases: Applying the pyridine carboxamide template to newly validated or previously "undruggable" kinase targets.

  • Overcoming Resistance: Designing next-generation inhibitors that are active against clinically relevant resistance mutations.

  • Enhancing Selectivity: Further refining substitutions on the scaffold to achieve even greater selectivity, thereby minimizing off-target effects and improving safety profiles.

  • Novel Modalities: Expanding beyond ATP-competitive and allosteric inhibition to develop covalent inhibitors [4]and proteolysis-targeting chimeras (PROTACs) that utilize the pyridine carboxamide as a kinase-binding warhead.

The enduring success of this scaffold is a testament to its unique blend of structural and chemical properties, solidifying its role as a pivotal tool in the development of targeted therapies.

References

  • Nishiguchi, G. A., Burger, M. T., Han, W., et al. (2016). Design, synthesis and structure activity relationship of potent pan-PIM kinase inhibitors derived from the pyridyl carboxamide scaffold. Bioorganic & Medicinal Chemistry Letters, 26(9), 2328-32. Available from: [Link]

  • Peng, J., Ding, X., Chen, C. X., et al. (2024). Discovery of Pyridine-2-Carboxamides Derivatives as Potent and Selective HPK1 Inhibitors for the Treatment of Cancer. Journal of Medicinal Chemistry. Available from: [Link]

  • No Author. (2025). Structure–Activity Relationship Study of 3-Alkynyl-6-aryl-isothiazolo[4,3-b]pyridines as Dual Inhibitors of the Lipid Kinases PIKfyve and PIP4K2C. MDPI. Available from: [Link]

  • Caldwell, R. D., Chen, Y., Cher-Cheer, L., et al. (2018). Discovery of a novel series of pyridine and pyrimidine carboxamides as potent and selective covalent inhibitors of Btk. Bioorganic & Medicinal Chemistry Letters, 28(22), 3527-3531. Available from: [Link]

  • Peng, J., Ding, X., Chen, C. X., et al. (2024). Discovery of Pyridine-2-Carboxamides Derivatives as Potent and Selective HPK1 Inhibitors for the Treatment of Cancer. Journal of Medicinal Chemistry, 67(23), 21520-21544. Available from: [Link]

  • Zhao, H., Serby, M. D., Xin, Z., et al. (2006). Discovery of potent, highly selective, and orally bioavailable pyridine carboxamide c-Jun NH2-terminal kinase inhibitors. Journal of Medicinal Chemistry, 49(15), 4455-8. Available from: [Link]

  • Lee, J., Park, S., Kim, D., et al. (2021). Discovery and Biological Evaluation of N-Methyl-pyrrolo[2,3-b]pyridine-5-carboxamide Derivatives as JAK1-Selective Inhibitors. Journal of Medicinal Chemistry. Available from: [Link]

  • RSC Publishing. (n.d.). Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. Available from: [Link]

  • Viola, G., et al. (2019). Development of Pyridine-based Inhibitors for the Human Vaccinia-related Kinases 1 and 2. Journal of Medicinal Chemistry. Available from: [Link]

  • PYC Therapeutics. (n.d.). Clinical trials. Available from: [Link]

  • No Author. (n.d.). Quantitative structure activity relationship study of p38α MAP kinase inhibitors. Available from: [Link]

  • Feng, Y., et al. (2015). Design, Synthesis, and Structure–Activity Relationships of Pyridine-Based Rho Kinase (ROCK) Inhibitors. Journal of Medicinal Chemistry. Available from: [Link]

  • Singh, V., et al. (2024). Identification and optimization of pyridine carboxamide-based scaffold as a drug lead for Mycobacterium tuberculosis. Antimicrobial Agents and Chemotherapy. Available from: [Link]

  • Faisal, A., et al. (2012). Optimization of Imidazo[4,5-b]pyridine-Based Kinase Inhibitors: Identification of a Dual FLT3/Aurora Kinase Inhibitor as an Orally Bioavailable Preclinical Development Candidate for the Treatment of Acute Myeloid Leukemia. Journal of Medicinal Chemistry. Available from: [Link]

  • De, S., Kumar S K, A., Shaha, S. K., et al. (2022). Pyridine: the scaffolds with significant clinical diversity. RSC Advances. Available from: [Link]

  • Lee, J. Y., et al. (2021). Design and Synthesis of a Novel PLK1 Inhibitor Scaffold Using a Hybridized 3D-QSAR Model. MDPI. Available from: [Link]

  • Kumar, A., et al. (2023). Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. RSC Medicinal Chemistry. Available from: [Link]

  • Zhang, Z., et al. (2024). Discovery of novel substituted pyridine carboxamide derivatives as potent allosteric SHP2 inhibitors. European Journal of Medicinal Chemistry, 279, 116830. Available from: [Link]

Sources

Methodological & Application

in vitro kinase assay protocols for pyridine carboxamide inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Scaffold & The Challenge

Pyridine carboxamides represent a privileged scaffold in kinase drug discovery, serving as the core architecture for numerous clinically approved inhibitors (e.g., Sorafenib, Regorafenib) and investigational compounds targeting p38 MAPK, VEGFR, and JAK families.

Structurally, these compounds typically function via a "hinge-binding" pyridine nitrogen and a carboxamide linker that interacts with the DFG motif (Asp-Phe-Gly) within the kinase activation loop. This dual-interaction mode often creates a Type II binding profile —stabilizing the enzyme in its inactive "DFG-out" conformation.[1][2]

The Assay Challenge: Standard "mix-and-read" protocols often fail for pyridine carboxamides due to two specific artifacts:

  • Slow-Binding Kinetics: Type II inhibitors induce conformational changes that require time to reach equilibrium. insufficient pre-incubation leads to underestimated potency (artificially high IC50).

  • Solubility & Aggregation: The lipophilic nature of the carboxamide linker can lead to compound aggregation in aqueous buffers, causing false positives (promiscuous inhibition).

This guide details an optimized ADP-Glo™ (Luminescent) workflow designed specifically to address these kinetic and physicochemical properties.

Critical Experimental Parameters

Before pipetting, you must validate three core parameters to ensure data integrity.

A. The ATP Rule

Pyridine carboxamides are predominantly ATP-competitive. To generate comparable IC50 data that can be converted to


, assays must  be run at the apparent ATP 

(

) for the specific kinase.
  • Why: Running at

    
     makes competitive inhibitors appear less potent (IC50 shifts right).
    
  • Target: Set

    
    .
    
B. Residence Time (Pre-Incubation)
  • Mechanism: Type II binders must displace the DFG motif.[2] This is not instantaneous.

  • Protocol Adjustment: Introduce a 30–60 minute pre-incubation of Enzyme + Inhibitor before adding ATP.

  • Validation: If IC50 at 60 min is >5x lower than IC50 at 0 min, the compound is a slow-binder.

C. Solvent Tolerance & Intermediate Dilutions
  • Risk: Direct dilution of 10 mM DMSO stock into the reaction buffer often causes "crashing out" of lipophilic carboxamides.

  • Solution: Use an Intermediate Dilution Plate (e.g., 5% DMSO in buffer) to step down the concentration before the final assay plate (final DMSO < 1%).

Optimized Protocol: ADP-Glo™ Kinase Assay

This protocol utilizes the Promega ADP-Glo™ platform, a homogeneous luminescent assay that quantifies ADP generation. It is preferred over fluorescence methods (FRET) for pyridine carboxamides to avoid potential autofluorescence interference from the aromatic scaffold.

Materials
  • Kinase Buffer (Standard): 40 mM Tris-HCl (pH 7.5), 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT.

    • Note: For pyridine carboxamides, add 0.01% Triton X-100 or CHAPS to prevent colloidal aggregation.

  • Substrate: Peptide or protein substrate (specific to target kinase).

  • Reagents: ADP-Glo™ Reagent, Kinase Detection Reagent.[3][4][5][6]

Step-by-Step Workflow

Step 1: Compound Preparation (The "3-Step" Dilution)

  • Master Stock: Prepare 10 mM compound in 100% DMSO.

  • Serial Dilution: Perform 3-fold serial dilutions in 100% DMSO (96-well plate).

  • Intermediate Plate: Transfer 2 µL of DMSO serial dilutions into 48 µL of 1X Kinase Buffer. (Result: 4% DMSO).

  • Assay Plate: Transfer 2.5 µL from Intermediate Plate to the 384-well Assay Plate.

Step 2: Enzyme Pre-Incubation (Crucial for Type II)

  • Prepare 2.5X Enzyme Solution in Kinase Buffer.

  • Add 2.5 µL of 2.5X Enzyme to the Assay Plate (containing 2.5 µL compound).

  • Centrifuge (1000 rpm, 1 min).

  • Incubate for 60 minutes at Room Temp (22-25°C).

    • Checkpoint: This allows the pyridine carboxamide to induce the DFG-out conformation shift.

Step 3: The Kinase Reaction

  • Prepare 2.5X Substrate/ATP Mix in Kinase Buffer.

    • Ensure ATP concentration is at

      
       (typically 10–50 µM).
      
  • Add 2.5 µL of Substrate/ATP Mix to the wells.

    • Final Volume: 7.5 µL.

    • Final DMSO: ~1.3% (Acceptable for most kinases).

  • Incubate for 60 minutes at Room Temp.

Step 4: ADP Detection

  • Stop Reaction: Add 7.5 µL of ADP-Glo™ Reagent .

  • Incubate 40 min (Depletes unconsumed ATP).

  • Detection: Add 15 µL of Kinase Detection Reagent .

  • Incubate 30 min (Converts ADP

    
     ATP 
    
    
    
    Light).
  • Read: Measure Luminescence (Integration time: 0.5–1.0 sec).

Data Analysis & Kinetic Characterization

A. Calculating IC50

Plot RLU (Relative Light Units) vs. Log[Compound]. Fit using a 4-parameter logistic equation (Sigmoidal Dose-Response).

B. Mode of Action (MOA) Determination

To confirm if your pyridine carboxamide is acting as a Type I (Competitive) or Type II (Allosteric/Slow) inhibitor, run the "Shift Assay" :

Assay ConditionType I (ATP Competitive)Type II (Slow/Allosteric)
High ATP Shift (Run at 10x Km)IC50 increases linearly (Right Shift)IC50 shift is non-linear or minimal
Time Shift (0 vs 60 min Pre-incubation)No change in IC50Significant decrease in IC50 (Potency increases with time)

Visualization of Workflows

Figure 1: Optimized Assay Workflow

A decision-tree based workflow emphasizing the pre-incubation step required for this chemical class.

KinaseAssayWorkflow Start Compound Prep (Pyridine Carboxamide) Dilution Intermediate Dilution (Buffer + 4% DMSO) Start->Dilution EnzymeAdd Add 2.5X Enzyme Dilution->EnzymeAdd Decision Is it a Type II / DFG-out Binder? EnzymeAdd->Decision PreInc CRITICAL: 60 min Pre-Incubation (Allow Conformational Shift) Decision->PreInc Yes / Unknown NoInc Immediate ATP Addition Decision->NoInc No (Confirmed Type I) Reaction Add ATP/Substrate Mix (Run at Km) PreInc->Reaction NoInc->Reaction Stop Add ADP-Glo Reagent (Deplete ATP) Reaction->Stop Detect Add Detection Reagent (Read Luminescence) Stop->Detect

Caption: Workflow for Pyridine Carboxamide profiling. The red node highlights the critical pre-incubation step for Type II inhibitors.

Figure 2: Mechanism of Action Logic

How to interpret IC50 shifts to classify the inhibitor.

MOALogic Data IC50 Data Analysis CheckTime Compare IC50: 0 min vs 60 min Pre-inc Data->CheckTime Slow IC50 Decreases > 5-fold (Slow Binder / Type II) CheckTime->Slow Shift Fast IC50 Unchanged CheckTime->Fast No Shift CheckATP Compare IC50: ATP @ Km vs 10x Km Fast->CheckATP Comp IC50 Increases Linearly (ATP Competitive / Type I) CheckATP->Comp Linear Shift NonComp IC50 Stable (Non-Competitive / Allosteric) CheckATP->NonComp No Shift

Caption: Logic flow for distinguishing between Type I (Competitive) and Type II (Slow-binding) inhibition modes.

References

  • Zhao, Z., et al. (2014). "Exploration of Type II Binding Mode: A Privileged Approach for Kinase Inhibitor Focused Drug Discovery?" ACS Chemical Biology, 9(6), 1230–1241.[7] [Link]

  • Liu, Y., & Gray, N. S. (2006). "Rational design of inhibitors that bind to inactive kinase conformations." Nature Chemical Biology, 2, 358–364. [Link]

  • Copeland, R. A. (2016). "Kinetics of drug-target residence time: sources and consequences." Nature Reviews Drug Discovery. (General reference for residence time).

Sources

HPLC method development for bis-pyridine amide purity analysis

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Protocol for the Development of a Stability-Indicating HPLC Purity Method for Bis-Pyridine Amides

Abstract

This document provides a comprehensive and scientifically-grounded guide for the development and validation of a stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the purity analysis of bis-pyridine amide compounds. Bis-pyridine amides are a significant class of molecules in pharmaceutical development, and ensuring their purity is critical for safety and efficacy. This guide emphasizes the causal relationships behind experimental choices, providing researchers and drug development professionals with a robust framework for creating a reliable, accurate, and precise analytical method. The protocol follows the principles outlined by the International Council for Harmonisation (ICH) guidelines.[1][2]

Introduction: The Analytical Challenge of Bis-Pyridine Amides

Bis-pyridine amides are characterized by two pyridine rings linked by an amide functionality. The presence of basic nitrogen atoms in the pyridine rings (pKa typically around 5-6) and the polar amide group imparts specific physicochemical properties that present unique challenges in chromatographic analysis.[3][4] The primary analytical difficulties include:

  • Peak Tailing: The basic pyridine moieties can interact with acidic residual silanol groups on traditional silica-based C18 columns, leading to poor peak symmetry.[5]

  • Controlling Retention: The polarity of the molecule requires careful optimization of the mobile phase to achieve adequate retention on reversed-phase columns.[6]

  • Method Specificity: The method must be able to separate the main analyte from process-related impurities and potential degradation products, which may be structurally similar.

This guide will systematically address these challenges, moving from initial method scouting to full validation, ensuring the final method is fit for its intended purpose in a regulated environment.

Foundational Strategy: From Analyte to Method

A successful HPLC method is built on a thorough understanding of the analyte. The development process is a logical progression from initial screening to fine-tuning and final validation.

MethodDevelopmentWorkflow cluster_0 Phase 1: Foundation cluster_1 Phase 2: Optimization cluster_2 Phase 3: Validation A Analyte Characterization (pKa, logP, UV λmax) B Preliminary HPLC Screening (Column, Mobile Phase) A->B C Systematic Parameter Optimization B->C D Forced Degradation (Stress Studies) C->D Assess Specificity E Method Validation (ICH Q2(R1)) D->E Confirm Stability-Indicating F Final Method Protocol & System Suitability Test (SST) E->F

Caption: Overall workflow for HPLC method development and validation.

Phase 1: Initial Method Development and Scouting

The goal of this phase is to establish a starting point that provides reasonable retention and peak shape for the bis-pyridine amide analyte.

Analyte Characterization

Before any injections are made, gather the following information about the target bis-pyridine amide:

  • UV-Vis Spectrum: Determine the λmax (wavelength of maximum absorbance) to ensure optimal detector sensitivity. A photodiode array (PDA) detector is invaluable during development for monitoring peak purity and identifying the optimal wavelength.[7]

  • Solubility: Test the analyte's solubility in common HPLC solvents (e.g., water, acetonitrile, methanol) to prepare appropriate stock solutions.

  • pKa: The pKa of the pyridine nitrogens is critical. This value dictates the mobile phase pH required to control the analyte's ionization state.

Selection of Chromatographic Conditions

3.2.1. Column Selection: Mitigating Silanol Interactions

Standard C18 columns often fail to produce symmetrical peaks for basic compounds like pyridines due to interactions with acidic silanol groups.[5] The initial screening should therefore focus on columns designed to minimize these effects.

Column TypeRationale for Bis-Pyridine AmidesRecommended Starting Point
End-capped C18 High-density end-capping neutralizes most residual silanols, reducing peak tailing. A good first choice.C18, 250 mm x 4.6 mm, 5 µm
Embedded Polar Group (e.g., "Shield RP18") A polar group (e.g., carbamate) is embedded in the alkyl chain, shielding the analyte from silanols and offering alternative selectivity.[8]CORTECS Shield RP18 or equivalent
Phenyl Phase The π-π interactions between the phenyl rings of the stationary phase and the pyridine rings of the analyte can provide unique selectivity for aromatic compounds.[8]Phenyl-Hexyl, 150 mm x 4.6 mm, 3.5 µm
Hybrid Silica (e.g., "BEH", "Triart") These columns offer enhanced pH stability, allowing for the use of higher pH mobile phases to neutralize the analyte if needed.[6]YMC-Triart C18 or Waters BEH C18

3.2.2. Mobile Phase Selection: The Critical Role of pH

The mobile phase must be carefully chosen to ensure analyte retention and good peak shape. For a basic compound, pH is the most influential parameter.[5][9]

  • Rationale for Low pH: At a pH approximately 2 units below the analyte's pKa (e.g., pH 2.5-3.5), the pyridine nitrogens will be consistently protonated (positively charged). Simultaneously, the residual silanols on the column are protonated and neutral, which minimizes strong ionic interactions and significantly reduces peak tailing.[5] This is often the most successful strategy.

  • Organic Modifier: Acetonitrile is typically the first choice due to its low viscosity and UV transparency. Methanol can offer different selectivity and should be evaluated if resolution is a challenge.[9]

  • Buffer: A buffer is essential to maintain a constant pH. At low pH, phosphate or formate buffers are common. A buffer concentration of 10-25 mM is usually sufficient.

Initial Screening Protocol

Protocol 3.3.1: Initial Gradient Run

  • Column: Select a modern, high-purity, end-capped C18 column (e.g., 150 mm x 4.6 mm, 3.5 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water (approx. pH 2.7).

  • Mobile Phase B: Acetonitrile.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: PDA detector, monitoring from 200-400 nm. Extract chromatogram at λmax.

  • Injection Volume: 5 µL.

  • Sample: 0.5 mg/mL of bis-pyridine amide in a 50:50 mixture of Mobile Phase A and B.

  • Gradient Program:

    • Start at 5% B.

    • Linear ramp to 95% B over 20 minutes.

    • Hold at 95% B for 5 minutes.

    • Return to 5% B over 1 minute.

    • Equilibrate for 4 minutes.

This initial run provides crucial information to decide if an isocratic or gradient method is more suitable and establishes the approximate organic solvent concentration needed to elute the analyte.[10]

Phase 2: Method Optimization and Stability-Indicating Assessment

With a starting point established, the next phase involves refining the separation and proving the method can distinguish the analyte from its potential degradation products.

Systematic Optimization

The goal is to achieve a resolution (Rs) of >2.0 between the main peak and all adjacent impurities/degradants, with a tailing factor (Tf) between 0.8 and 1.5.

OptimizationTree Start Initial Chromatogram Q1 Peak Shape Poor? (Tailing > 1.5) Start->Q1 A1 Lower Mobile Phase pH (e.g., 2.5 with H3PO4) OR Add Competing Base (TEA) OR Switch to Embedded Polar Column Q1->A1 Yes Q2 Resolution Poor? (Rs < 2.0) Q1->Q2 No A1->Q2 A2 Adjust Gradient Slope (Make it shallower) OR Change Organic Modifier (ACN -> MeOH) OR Change Column (e.g., Phenyl) Q2->A2 Yes Q3 Retention Time Too Long/Short? Q2->Q3 No A2->Q3 A3 Adjust Initial/Final %B OR Adjust Flow Rate Q3->A3 Yes End Optimized Separation Q3->End No A3->End

Caption: Decision tree for optimizing chromatographic parameters.

Forced Degradation Studies

Forced degradation (or stress testing) is essential to demonstrate the stability-indicating nature of the method.[11][12] The objective is to achieve 5-20% degradation of the active pharmaceutical ingredient (API) to ensure that the degradation products are formed at a sufficient level to be detected and resolved.[13]

Protocol 4.2.1: Forced Degradation Sample Preparation

Prepare solutions of the bis-pyridine amide (approx. 0.5 mg/mL) and subject them to the following conditions. A control sample (unstressed) should be prepared and analyzed alongside the stressed samples.

Stress ConditionProtocolRationale
Acid Hydrolysis Add 0.1 M HCl; heat at 60 °C for 24 hours. Neutralize with NaOH before injection.Tests stability against acidic conditions. The amide bond is a potential site for hydrolysis.
Base Hydrolysis Add 0.1 M NaOH; heat at 60 °C for 8 hours. Neutralize with HCl before injection.Tests stability against basic conditions, which can also hydrolyze the amide bond.[14]
Oxidation Add 3% H₂O₂; keep at room temperature for 24 hours.Pyridine rings can be susceptible to N-oxidation.[12][15]
Thermal Degradation Store solid API at 105 °C for 48 hours. Dissolve in diluent for analysis.Evaluates the intrinsic thermal stability of the molecule.
Photolytic Degradation Expose solid API and a solution to 1.2 million lux hours of visible light and 200 watt-hours/m² of UV light (ICH Q1B).[16][17]Tests for light sensitivity.

After stressing, analyze each sample using the optimized HPLC method with a PDA detector. The peak purity of the main analyte peak in each stressed sample must be evaluated to confirm that no degradation products are co-eluting.

Phase 3: Method Validation (per ICH Q2(R1))

Method validation is the process of formally demonstrating that the analytical method is suitable for its intended purpose.[18] The following parameters must be evaluated.

Specificity

Specificity is the ability to assess the analyte unequivocally in the presence of other components, such as impurities and degradants.

  • Protocol: Analyze a blank (diluent), a placebo (if in formulated product), the analyte standard, and all forced degradation samples.

  • Acceptance Criteria: The analyte peak should be free from interference from any other components. Peak purity analysis (using a PDA detector) of the stressed samples must pass, confirming no co-elution.[7]

Linearity and Range

This establishes the relationship between analyte concentration and detector response.

  • Protocol: Prepare at least five standard solutions of the bis-pyridine amide across a range of 50% to 150% of the nominal test concentration (e.g., for a 0.5 mg/mL target, range from 0.25 to 0.75 mg/mL).

  • Acceptance Criteria: The correlation coefficient (R²) of the calibration curve must be ≥ 0.999. The y-intercept should be insignificant.

Accuracy (Recovery)

Accuracy demonstrates the closeness of the test results to the true value.

  • Protocol: Prepare samples in triplicate at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration) by spiking a known amount of analyte into a placebo or blank matrix.

  • Acceptance Criteria: The mean percent recovery should be within 98.0% to 102.0% at each level.

Precision

Precision measures the degree of scatter between a series of measurements.

  • Repeatability (Intra-assay precision):

    • Protocol: Analyze six replicate samples prepared at 100% of the target concentration on the same day, by the same analyst, on the same instrument.

    • Acceptance Criteria: The relative standard deviation (%RSD) must be ≤ 2.0%.

  • Intermediate Precision:

    • Protocol: Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.

    • Acceptance Criteria: The cumulative %RSD for both sets of data should be ≤ 2.0%.

Limit of Quantitation (LOQ)

The LOQ is the lowest concentration of analyte that can be determined with acceptable precision and accuracy.

  • Protocol: Determine the concentration that yields a signal-to-noise ratio of approximately 10:1. Verify this concentration by preparing and analyzing six replicate samples.

  • Acceptance Criteria: The %RSD for the replicate injections should be ≤ 10%.

Robustness

Robustness measures the method's capacity to remain unaffected by small, deliberate variations in method parameters.

  • Protocol: Introduce small changes to the method and observe the effect on the results.

  • Acceptance Criteria: System suitability parameters (resolution, tailing factor) must remain within acceptable limits.

Table of Robustness Parameters

Parameter Variation 1 Variation 2
Flow Rate 0.9 mL/min 1.1 mL/min
Column Temperature 28 °C 32 °C
Mobile Phase pH pH 2.9 pH 3.1

| % Organic (Initial) | 4.5% | 5.5% |

Final Method Protocol and System Suitability

This section presents the final, validated method in a standardized format.

Final Optimized Method
ParameterCondition
Column CORTECS Shield RP18, 150 mm x 4.6 mm, 2.7 µm
Mobile Phase A 20 mM Potassium Phosphate in Water, pH adjusted to 3.0 with H₃PO₄
Mobile Phase B Acetonitrile
Gradient 5% to 40% B in 15 min; 40% to 80% B in 5 min; hold 2 min
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detector PDA at 255 nm
Injection Volume 5 µL
Diluent 50:50 Water:Acetonitrile
System Suitability Test (SST)

Before performing any analysis, a system suitability solution (containing the main analyte and a known impurity or a degradation product) must be injected. The system is only deemed suitable for analysis if all criteria are met.

Table of SST Criteria

Parameter Acceptance Criteria
Tailing Factor (Analyte Peak) ≤ 1.5
Theoretical Plates (Analyte Peak) ≥ 5000
Resolution (between analyte and closest peak) ≥ 2.0

| %RSD of 5 Replicate Injections (Peak Area) | ≤ 1.0% |

Conclusion

This application note provides a detailed, science-driven framework for developing a robust, stability-indicating HPLC method for the purity analysis of bis-pyridine amides. By understanding the unique chemistry of these compounds and systematically addressing challenges such as peak tailing and resolution, a reliable and accurate method can be successfully developed and validated according to regulatory expectations. This ensures the quality and consistency of these important pharmaceutical compounds.

References

  • A Review of HPLC Method Development and Validation as per ICH Guidelines. Asian Journal of Pharmaceutical Analysis.

  • Steps for HPLC Method Validation. Pharmaguideline.

  • Validation of the HPLC Analytical Method for the Determination of Chemical and Radiochemical Purity of Ga-68-DOTATATE. PMC.

  • METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW. Zenodo.

  • HPLC Method for Analysis of Pyridine and Three Isomers of Aminopyridine on Amaze HD Column. HELIX Chromatography.

  • HPLC Methods for analysis of Pyridine. HELIX Chromatography.

  • Technical Support Center: Chromatography of Pyridine Compounds. Benchchem.

  • HPLC Column Performance. Waters.

  • 3 Ideal Columns for Analyzing Polar Compounds. YMC America.

  • New Method Development by HPLC and Validation as per ICH Guidelines. Acta Scientific.

  • HPLC Columns for Chromatography | Reversed-Phase, Normal Phase & HILIC. Orochem.

  • HPLC Column Selection Guide. Welch Materials, Inc..

  • Infographic: What's the Best Column for Polar Compound Retention?. Waters Blog.

  • Breakthrough RP-HPLC strategy for synchronous analysis of pyridine and its degradation products in powder for injection using quality metrics. PubMed.

  • Mobile Phase Optimization: A Critical Factor in HPLC. Phenomenex.

  • Forced Degradation Studies: Regulatory Considerations and Implementation. BioProcess International.

  • HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. Acta Poloniae Pharmaceutica.

  • HPLC Separation of Aminopyridines Isomers in Hydrogen-Bonding mode on a SHARC 1 HPLC Column. SIELC Technologies.

  • Development of forced degradation and stability indicating studies of drugs—A review. ScienceDirect.

  • Method for pyridine amine derivative. Chromatography Forum.

  • Forced Degradation Studies. MedCrave online.

  • Forced Degradation Studies, Common Q.C Mistakes that Leads to Audit Observations. Pharma Pathway.

  • Forced degradation studies for Drug Substances and Drug Products- Scientific and Regulatory Considerations. PharmaInfo.

  • Optimization of Pyrazolo[3,4‑b]pyridine Analogues: Synthesis, In Vitro Anticancer Evaluation and In Vivo Pharmacokinetics. PMC.

  • Stability Indicating HPLC Method Development –A Review. IJTSRD.

  • Development and Validation of Stability-Indicating RP-HPLC Method for Determination of Indapamide and Amlodipine Besylate. ResearchGate.

  • Development And Validation Of Stability Indicating HPLC Method For Estimation Of Pyrazinamide In Plasma. Journal of Pharmaceutical Negative Results.

  • A new stability-indicating HPLC-UV method for determination of amlodipine besylate and its impurities in drug substance. PMC.

Sources

High-Efficiency Microwave-Assisted Synthesis of N-(pyridin-4-yl)picolinamide

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol Guide

Executive Summary

This guide details the microwave-assisted synthesis of N-(pyridin-4-yl)picolinamide , a critical bis-pyridine scaffold often utilized in the development of kinase inhibitors (e.g., Sorafenib analogs) and bidentate metal ligands.

The Challenge: The synthesis of this specific amide is non-trivial under conventional thermal conditions. 4-Aminopyridine (4-AP) is a poor nucleophile due to the electron-withdrawing nature of its pyridine ring, which delocalizes the lone pair of the exocyclic amine. Furthermore, picolinic acid is prone to decarboxylation at high temperatures required to drive the reaction.

The Solution: Microwave (MW) irradiation offers a distinct advantage by providing rapid, uniform dielectric heating. This overcomes the high activation energy barrier of the deactivated amine while minimizing the thermal exposure time that leads to degradation.

Chemical Context & Mechanism[1][2][3][4][5][6][7][8]

Reaction Scheme

The reaction involves the coupling of picolinic acid (1) with 4-aminopyridine (2) using a uronium-based coupling agent (HATU) to form the target amide (3).[1]

ReactionScheme Reactant1 Picolinic Acid (Electrophile) Activation Activation Step (HATU/DIPEA) Reactant1->Activation Deprotonation Reactant2 4-Aminopyridine (Weak Nucleophile) Intermediate Activated O-At Ester (Intermediate) Reactant2->Intermediate Nucleophilic Attack (MW Assisted) Activation->Intermediate Esterification Product N-(pyridin-4-yl)picolinamide (Target Amide) Intermediate->Product Elimination of HOAt

Figure 1: Mechanistic pathway for the HATU-mediated amidation. Microwave irradiation specifically accelerates the rate-limiting nucleophilic attack of the electron-deficient 4-aminopyridine.

Why Microwave?
  • Dipolar Polarization: The polar solvent (DMF or Water) and the ionic transition state (during HATU activation) couple strongly with microwave irradiation, generating rapid internal heat.

  • Overcoming Deactivation: 4-Aminopyridine has a pKa of ~9.1 (ring nitrogen) but the exocyclic amine is significantly less basic. MW energy helps surmount the activation barrier for the exocyclic amine to attack the activated ester.

Experimental Protocols

Protocol A: High-Purity Synthesis (HATU/DMF)

Recommended for medicinal chemistry applications requiring >98% purity.

Reagents:

  • Picolinic acid (1.0 equiv)[2][3]

  • 4-Aminopyridine (1.1 equiv)[4]

  • HATU (1.2 equiv)

  • DIPEA (N,N-Diisopropylethylamine) (2.5 equiv)

  • Solvent: Anhydrous DMF (Dimethylformamide)[5]

Step-by-Step Methodology:

  • Pre-Activation: In a microwave-compatible vial (10 mL or 35 mL), dissolve Picolinic acid (1.0 mmol) in DMF (3 mL). Add HATU (1.2 mmol) and DIPEA (2.5 mmol). Stir at room temperature for 5 minutes. Note: The solution should turn slightly yellow/orange, indicating active ester formation.

  • Addition: Add 4-Aminopyridine (1.1 mmol) to the vial. Cap the vial with a Teflon-lined septum.

  • Irradiation: Place in a single-mode microwave reactor (e.g., CEM Discover or Biotage Initiator).

    • Temperature: 100°C

    • Hold Time: 15 minutes

    • Pressure Limit: 200 psi

    • Power: Dynamic (Max 150W)

  • Work-up: Pour the reaction mixture into ice-cold water (30 mL). The bis-pyridine amide is often lipophilic enough to precipitate.

    • If precipitate forms: Filter, wash with water (3x) and diethyl ether (2x).

    • If no precipitate: Extract with EtOAc (3 x 20 mL). Wash organics with saturated NaHCO3 and Brine. Dry over Na2SO4 and concentrate.

Protocol B: Green Chemistry Route (TBTU/Water)

Recommended for scale-up and environmental sustainability.

Reagents:

  • Picolinic acid (1.0 equiv)[2][3]

  • 4-Aminopyridine (1.1 equiv)[4]

  • TBTU (1.5 equiv)[2]

  • DIPEA (3.0 equiv)[2]

  • Solvent: Deionized Water

Modifications: Perform the reaction exactly as above but use Water as the solvent. Set Microwave temperature to 60°C for 30 minutes . The product will almost exclusively precipitate out of the water upon cooling, simplifying purification to a simple filtration step [1].

Workflow Visualization

Workflow Start Start: Reagent Prep (Picolinic Acid + HATU + DMF) Activation Pre-Activation (5 min @ RT) Start->Activation AddAmine Add 4-Aminopyridine Activation->AddAmine MW_Step Microwave Irradiation 100°C / 15 min / Dynamic Power AddAmine->MW_Step Quench Quench in Ice Water MW_Step->Quench Decision Precipitate Formed? Quench->Decision Filter Vacuum Filtration (Wash H2O/Ether) Decision->Filter Yes Extract Extraction (EtOAc) Wash NaHCO3/Brine Decision->Extract No Final Final Product N-(pyridin-4-yl)picolinamide Filter->Final Extract->Final

Figure 2: Operational workflow for the synthesis and purification of the target amide.

Data Analysis & Optimization

The following data compares conventional thermal heating (reflux) against the optimized microwave protocols.

ParameterConventional Heating (Reflux)Microwave Protocol A (DMF)Microwave Protocol B (Water)
Coupling Agent EDC/HOBtHATUTBTU
Temperature 110°C (Toluene/DMF)100°C60°C
Reaction Time 12 - 24 Hours15 Minutes30 Minutes
Yield 45 - 55%85 - 92% 80 - 89%
Purity (LCMS) 85% (Requires Column)>95% (Precipitation)>95% (Precipitation)

Key Insight: Conventional heating often results in lower yields due to the sublimation of 4-aminopyridine and thermal decomposition of the activated ester over long periods. Microwave irradiation drives the reaction to completion before these side pathways become significant [2].

Troubleshooting & Critical Parameters

  • Regioselectivity: 4-Aminopyridine has two nucleophilic sites. The ring nitrogen (N1) is more basic but sterically hindered and less nucleophilic towards carbonyls than the exocyclic amine (N4) under these conditions. However, if using Acid Chlorides (e.g., picolinoyl chloride), N1 attack can occur, forming a pyridinium salt. The use of HATU/DIPEA favors the thermodynamic amide product [3].

  • Solvent Choice:

    • DMF/DMA: Best for solubility and high temperatures.

    • Water:[6][2][5][7] Excellent for "Green" synthesis but requires vigorous stirring as reagents may form a suspension initially.

  • Safety: 4-Aminopyridine is highly toxic (potassium channel blocker). Handle all solids in a fume hood. Microwave vials must be rated for the pressure generated by DMF at 100°C (approx 2-3 bar).

References

  • Babu, V.H., et al. (2014). "Microwave-assisted solution phase synthesis of novel pyridine carboxamides in neat water." Indian Journal of Chemistry - Section B. Available at: [Link]

  • Bagley, M.C., et al. (2002).[8] "A new one-step synthesis of pyridines under microwave-assisted conditions."[6][8] Tetrahedron Letters. Available at: [Link]

  • Kukkonen, E., et al. (2019).[9] "Reactivity of 4-Aminopyridine with Halogens and Interhalogens." ResearchGate.[7][10] Available at: [Link]

Sources

DNA binding studies of pyridine-2-carboxamide metal complexes

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: DNA Binding Studies of Pyridine-2-Carboxamide Metal Complexes

Part 1: Executive Summary & Mechanistic Rationale

Pyridine-2-carboxamide (picolinamide) derivatives are a privileged scaffold in medicinal inorganic chemistry. Their ability to chelate transition metals (Cu, Zn, Ni, Pt) through the pyridine nitrogen and amide oxygen (N,O-donor set) creates planar, cationic species capable of non-covalent DNA interaction.

This guide provides a rigorous workflow to determine the binding mode (intercalation vs. groove binding), binding affinity (


), and nuclease activity  of these complexes.

Critical Scientific Context:

  • Intercalation: The planar aromatic ligands insert between DNA base pairs, causing hypochromism (UV-Vis), fluorescence quenching (EtBr displacement), and increased viscosity (DNA lengthening).

  • Groove Binding: The complex fits into the major or minor groove, typically resulting in lower spectral perturbations and negligible viscosity changes.

  • Oxidative Cleavage: Redox-active metals (e.g., Cu(II)) can generate Reactive Oxygen Species (ROS) to cleave the phosphodiester backbone.

Part 2: Material Preparation & Quality Control

1. Buffer Preparation (Physiological Simulation)

  • Standard Buffer: 5 mM Tris-HCl, 50 mM NaCl, pH 7.2.

  • Why: Tris maintains pH stability; NaCl simulates physiological ionic strength. Low ionic strength facilitates electrostatic binding, while high ionic strength (>200 mM) suppresses it. Note: For cleavage studies, phosphate buffer is often avoided if metal precipitation is a risk.

2. DNA Stock Solution (CT-DNA) [1]

  • Source: Calf Thymus DNA (CT-DNA) is standard for binding studies due to its high molecular weight and availability.

  • QC Check (Purity): Measure absorbance at 260 nm (

    
    ) and 280 nm (
    
    
    
    ).
    • Acceptance Criteria: Ratio

      
       must be 1.8 – 1.9 . < 1.8 indicates protein contamination; > 1.9 indicates RNA contamination.
      
  • Concentration Calculation:

    
    [1]
    
    • 6600

      
       is the molar extinction coefficient per nucleotide base pair.
      

Part 3: UV-Visible Absorption Titration

This is the "gold standard" for determining the intrinsic binding constant (


).

Experimental Design:

  • Fixed Species: Metal Complex (keeps the baseline absorbance constant).

  • Titrant: CT-DNA (concentrated stock).

Protocol:

  • Prepare a 3 mL solution of the metal complex (

    
    ) in the buffer.
    
  • Record the initial spectrum (200–800 nm). Note the

    
     of the MLCT (Metal-to-Ligand Charge Transfer) or 
    
    
    
    band.
  • Add aliquots (

    
    ) of concentrated DNA stock.
    
  • Allow 5 minutes equilibration time after each addition.

  • Record the spectrum.[2] Repeat until no further change in absorbance is observed (saturation).

  • Correction: Correct absorbance values for dilution volume.

Data Analysis (Wolfe-Shimer Equation): To calculate


, plot 

vs.

.


  • 
    : Apparent extinction coefficient (
    
    
    
    ).
  • 
    : Extinction coefficient of free complex.
    
  • 
    : Extinction coefficient of fully bound complex.
    
  • Result: The ratio of Slope/Intercept gives

    
    .
    

Interpretation Table:

ObservationMechanismPhysical Cause
Hypochromism (Decrease in Abs)Intercalation

-stacking interaction between ligand and base pairs reduces transition probability.
Hyperchromism (Increase in Abs)Electrostatic / Partial UnwindingDamage to DNA double helix or external binding.
Red Shift (Bathochromic)IntercalationStabilization of the excited state (

) in the hydrophobic DNA stack.

Part 4: Fluorescence Competitive Displacement Assay

Since many metal complexes are non-fluorescent, we use Ethidium Bromide (EtBr) as a reporter.

Protocol:

  • Prepare a solution of DNA (

    
    ) and EtBr (
    
    
    
    ). Allow to equilibrate for 30 mins. (Fluorescence is high due to EtBr intercalation).
  • Excitation: ~520 nm; Emission: ~600 nm.

  • Titrate with the Metal Complex (

    
    ).
    
  • Observe the decrease in fluorescence intensity.[3][4]

Data Analysis (Stern-Volmer Equation):



  • 
    : Initial fluorescence intensity.
    
  • 
    : Fluorescence at complex concentration 
    
    
    
    .
  • 
    : Stern-Volmer quenching constant.
    

Note: A linear plot indicates dynamic quenching or simple displacement. A biphasic plot may indicate mixed binding modes.

Part 5: Viscosity Measurements (The Critical Differentiator)

Spectroscopy alone cannot definitively distinguish intercalation from groove binding. Viscosity is the structural validator.

Theory:

  • Intercalation: Increases DNA length ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

    
     Significant increase in viscosity.[5]
    
  • Groove Binding: No length change ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

    
     Negligible viscosity change.
    

Protocol:

  • Use an Ubbelohde viscometer thermostated at 25.0 ± 0.1°C.

  • Measure flow time of buffer (

    
    ).[1][6]
    
  • Measure flow time of DNA solution alone (

    
    ).
    
  • Add metal complex at increasing ratios (

    
    ) and measure flow time (
    
    
    
    ).
  • Calculate relative specific viscosity:

    
    .
    

Plotting: Plot


 vs. Binding Ratio (

).
  • Slope > 0: Intercalation.

  • Slope

    
     0:  Groove/Electrostatic binding.
    

Part 6: Nuclease Activity (Gel Electrophoresis)

Determines if the complex can cleave the DNA backbone (oxidative or hydrolytic).

Workflow:

  • Substrate: Supercoiled pBR322 plasmid DNA (Form I).[7][8][9]

  • Reaction: Incubate Plasmid + Complex + Co-factor (

    
     or Ascorbate) at 37°C for 1-2 hours.
    
  • Separation: Run on 1% Agarose Gel with EtBr staining.

  • Visualization: UV Transilluminator.

Cleavage Logic:

  • Form I (Supercoiled): Migrates fastest.[7]

  • Form II (Nicked Circular): Single-strand break; migrates slowest (relaxed).

  • Form III (Linear): Double-strand break; migrates between Form I and II.

Part 7: Visual Workflows

Figure 1: Experimental Decision Logic

DNA_Binding_Logic Start Start: Pyridine-2-carboxamide Complex UV_Vis 1. UV-Vis Titration (Fixed Complex + Increasing DNA) Start->UV_Vis Hypochromism Hypochromism (>10%) & Red Shift? UV_Vis->Hypochromism Viscosity 2. Viscosity Measurement (Ubbelohde Viscometer) Hypochromism->Viscosity Yes (Indicative) Fluorescence 3. EtBr Displacement Assay Hypochromism->Fluorescence No / Weak Viscosity_Result Viscosity Increases? Viscosity->Viscosity_Result Intercalation Conclusion: Intercalative Binding Viscosity_Result->Intercalation Yes (Slope > 0) Groove Conclusion: Groove/Electrostatic Binding Viscosity_Result->Groove No (Slope ≈ 0) Quenching EtBr Fluorescence Quenched? Fluorescence->Quenching Quenching->Viscosity Yes (Check Mode) Quenching->Groove No Displacement

Caption: Logical flow for determining DNA binding mode. Viscosity is the final arbiter between intercalation and groove binding.

Figure 2: pBR322 Cleavage Pathway

Cleavage_Pathway Form_I Form I: Supercoiled (Intact Plasmid) Form_II Form II: Nicked Circular (Single Strand Break) Form_I->Form_II Single Nick Form_III Form III: Linear (Double Strand Break) Form_I->Form_III Direct DSB (Rare) Complex_ROS + Metal Complex + H2O2 (ROS) Complex_ROS->Form_I Complex_ROS->Form_II Form_II->Form_III Second Nick (proximal)

Caption: Progression of plasmid DNA cleavage. Form I converts to Form II (relaxed) and eventually Form III (linear) upon nuclease activity.[7]

References

  • Sirajuddin, M., et al. (2013).[3] "Drug-DNA interactions and their study by UV-Visible, fluorescence spectroscopies and cyclic voltametry."[3] Journal of Photochemistry and Photobiology B: Biology. Link

  • Suh, D., & Chaires, J. B. (1995).[10] "Criteria for the mode of binding of DNA binding agents." Bioorganic & Medicinal Chemistry. Link

  • Mondal, B., et al. (2010). "Synthesis, characterization, crystal structure and DNA-binding study of four cadmium(II) pyridine-carboxamide complexes." Journal of Chemical Sciences. Link

  • Patel, M. N., et al. (2014). "Synthesis, characterization, DNA binding and cleavage studies of mixed-ligand copper(II) complexes." Arabian Journal of Chemistry. Link

  • Wolfe, A., et al. (1987). "Polycyclic aromatic hydrocarbons with interpretable DNA binding properties." Biochemistry. Link

Sources

Application Notes & Protocols: Formulating N-(pyridin-4-yl)pyridine-2-carboxamide for In Vivo Studies

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The successful in vivo evaluation of novel chemical entities is fundamentally reliant on the development of appropriate formulations that ensure adequate systemic exposure in preclinical models. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the formulation of N-(pyridin-4-yl)pyridine-2-carboxamide, a molecule of interest in contemporary research. Given that many new chemical entities (NCEs), particularly heterocyclic compounds like pyridine derivatives, exhibit poor aqueous solubility, this guide emphasizes a systematic, property-driven approach to formulation development.[1][2] We will explore critical pre-formulation assessments, detail strategies for enhancing solubility and bioavailability, and provide step-by-step protocols for preparing and characterizing formulations suitable for various routes of administration in preclinical studies. The causality behind experimental choices is explained to empower researchers to make informed decisions for their specific study objectives.

Introduction: The Formulation Challenge

N-(pyridin-4-yl)pyridine-2-carboxamide belongs to a class of pyridine-carboxamide compounds that are of significant interest in medicinal chemistry.[3] The presence of two pyridine rings and a carboxamide linker suggests a chemical structure that may present solubility challenges. Poorly water-soluble compounds often lead to low and variable oral bioavailability, complicating the interpretation of pharmacodynamic and toxicological studies.[4][5] Therefore, a well-designed formulation strategy is not merely a preparatory step but a critical component of the research and development process.[6][7] The primary goal of preclinical formulation is to achieve sufficient drug exposure in animal models to enable a thorough assessment of the compound's efficacy and safety.[2]

This guide will navigate the user through a logical workflow, from initial characterization of the active pharmaceutical ingredient (API) to the final preparation of a well-characterized dosing vehicle.

Pre-formulation Studies: Characterizing the API

Before any formulation work begins, a thorough understanding of the physicochemical properties of N-(pyridin-4-yl)pyridine-2-carboxamide is essential.[6][8] This data will inform the selection of an appropriate formulation strategy.

Physicochemical Property Determination

A summary of key physicochemical properties for a related compound, N-(pyridin-3-yl)pyridine-2-carboxamide, is presented in Table 1. While specific values for the 4-pyridyl isomer should be experimentally determined, these provide a useful starting point.

PropertyValue (for N-(pyridin-3-yl)pyridine-2-carboxamide)Significance for Formulation
Molecular Weight199.21 g/mol Influences diffusion and dissolution rates.
Physical FormSolidCrystalline vs. amorphous state impacts solubility and dissolution.
pKa(Predicted to be weakly basic due to pyridine nitrogens)Governs pH-dependent solubility.
LogP(Predicted to be moderately lipophilic)Indicates potential for solubility in organic solvents and lipids.
Aqueous Solubility(Expected to be low)The primary challenge to address in formulation.
Melting Point(To be determined via DSC)High melting point can indicate poor solubility.[9]

Protocol 1: Initial API Characterization

  • Visual Inspection: Note the color and physical form (e.g., crystalline, amorphous powder) of the API.

  • Solubility Screening:

    • Determine the equilibrium solubility in a range of pharmaceutically acceptable solvents and buffers (e.g., water, phosphate-buffered saline (PBS) at pH 7.4, 0.1 N HCl, and various organic solvents like ethanol, propylene glycol, and polyethylene glycol 400 (PEG 400)).

    • This can be done by adding an excess of the compound to a known volume of solvent, agitating at a constant temperature until equilibrium is reached, and then quantifying the concentration of the dissolved compound by a suitable analytical method like High-Performance Liquid Chromatography (HPLC).

  • Thermal Analysis:

    • Perform Differential Scanning Calorimetry (DSC) to determine the melting point and assess the crystallinity of the compound.[8]

  • pKa and LogP Determination:

    • Experimentally determine the pKa using potentiometric titration or a spectrophotometric method.

    • Determine the LogP (octanol-water partition coefficient) using a shake-flask method or calculated using software.[8]

Formulation Strategy Selection

The choice of formulation strategy is dictated by the pre-formulation data, the intended route of administration, and the goals of the in vivo study (e.g., pharmacokinetic, efficacy, or toxicology).[7] For poorly soluble compounds, the primary objective is to enhance the dissolution rate or present the drug in a solubilized state.[5]

A decision-making workflow for selecting a suitable formulation approach is presented below.

Formulation_Strategy cluster_0 Pre-formulation Assessment cluster_1 Solubility Analysis cluster_2 Formulation Options API N-(pyridin-4-yl)pyridine-2-carboxamide Physicochemical Properties Solubility Aqueous Solubility? API->Solubility Aqueous_Solution Aqueous Solution (e.g., with pH adjustment) Solubility->Aqueous_Solution Soluble at desired conc. Cosolvent_System Cosolvent System (e.g., PEG 400, Propylene Glycol) Solubility->Cosolvent_System Insoluble Suspension Aqueous Suspension (with wetting/suspending agents) Cosolvent_System->Suspension Precipitates on dilution Lipid_Based Lipid-Based Formulation (e.g., SEDDS) Cosolvent_System->Lipid_Based Soluble in oils/surfactants Amorphous_Dispersion Amorphous Solid Dispersion (e.g., with polymers) Suspension->Amorphous_Dispersion Particle size control needed

Caption: Decision tree for formulation strategy selection.

Detailed Formulation Protocols

Based on the likely low aqueous solubility of N-(pyridin-4-yl)pyridine-2-carboxamide, the following formulation approaches are recommended for consideration.

Aqueous Suspension for Oral Administration

A simple aqueous suspension is often a practical choice for early-stage in vivo studies, particularly for oral dosing. The key is to ensure a uniform and stable suspension.

Excipients for Aqueous Suspension:

Excipient ClassExample(s)PurposeTypical Concentration
Wetting AgentTween 80, Polysorbate 20Reduces surface tension of the API, allowing it to be wetted by the aqueous vehicle.0.1% - 2% (w/v)
Suspending/Viscosity-Modifying AgentCarboxymethyl cellulose (CMC), Hydroxypropyl methylcellulose (HPMC)Increases the viscosity of the vehicle to slow down particle sedimentation.0.5% - 2% (w/v)
VehiclePurified Water, PBSThe continuous phase of the suspension.q.s. to 100%

Protocol 2: Preparation of a 10 mg/mL Aqueous Suspension

  • Vehicle Preparation:

    • To 80 mL of purified water, add 0.5 g of carboxymethyl cellulose (CMC) while stirring vigorously to create a vortex. Continue stirring until the CMC is fully hydrated and a clear, viscous solution is formed.

    • Add 0.2 g of Tween 80 to the CMC solution and stir until dissolved.

    • Adjust the final volume to 100 mL with purified water.

  • API Incorporation:

    • Weigh 1 g of N-(pyridin-4-yl)pyridine-2-carboxamide. If particle size is large, consider micronization to improve the dissolution rate.[4]

    • In a mortar, add a small amount of the vehicle to the API to form a smooth paste. This ensures thorough wetting of the particles.

    • Gradually add the remaining vehicle to the paste while stirring continuously.

  • Homogenization:

    • Transfer the suspension to a suitable container and homogenize using a high-shear mixer or sonicator to ensure a uniform particle size distribution.

  • Final QC:

    • Visually inspect for uniformity.

    • Measure the pH of the suspension.

    • Confirm the concentration of the API using a validated HPLC method.

Solubilized Formulation for Oral or Intravenous Administration

For studies requiring a true solution to maximize absorption or for intravenous administration, a solubilizing vehicle system is necessary.[7]

Common Solubilizing Excipients:

Excipient ClassExample(s)Function
Co-solventsPolyethylene glycol (PEG) 300/400, Propylene glycol (PG), EthanolWater-miscible organic solvents that increase the solubility of non-polar drugs.[10]
SurfactantsTween 80, Cremophor EL, Solutol HS 15Form micelles that encapsulate the drug, increasing its apparent solubility.[4][10]
CyclodextrinsHydroxypropyl-β-cyclodextrin (HP-β-CD), Sulfobutylether-β-cyclodextrin (SBE-β-CD)Form inclusion complexes with the drug, shielding it from the aqueous environment.[10]

Protocol 3: Preparation of a Solubilized Formulation using a Co-solvent/Surfactant System

  • Vehicle Screening:

    • Prepare various vehicle systems (e.g., 30% PEG 400 / 10% Tween 80 / 60% Water).

    • Determine the solubility of N-(pyridin-4-yl)pyridine-2-carboxamide in each system to identify a suitable vehicle that can dissolve the required dose in the desired volume.

  • Formulation Preparation (Example: 10 mg/mL in 20% PEG 400 / 5% Solutol HS 15 / 75% Saline):

    • Weigh 100 mg of the API into a sterile glass vial.

    • Add 2 mL of PEG 400 and 0.5 mL of Solutol HS 15.

    • Vortex or sonicate the mixture until the API is completely dissolved.

    • Slowly add 7.5 mL of sterile saline while stirring to avoid precipitation. If the drug is intended for intravenous administration, use Water for Injection (WFI).

  • Final QC:

    • Visually inspect for clarity and absence of precipitation.

    • For IV formulations, filter through a 0.22 µm sterile filter.

    • Confirm the concentration of the API using a validated HPLC method.

Formulation Characterization

Proper characterization of the final formulation is crucial to ensure its quality, stability, and suitability for in vivo studies.[6]

Characterization_Workflow cluster_0 Formulation Preparation cluster_1 Analytical Testing Formulation Prepared Formulation (Solution or Suspension) Visual Visual Inspection (Clarity, Color, Uniformity) Formulation->Visual HPLC HPLC Analysis (Concentration, Purity, Stability) Formulation->HPLC pH pH Measurement Formulation->pH DLS Dynamic Light Scattering (DLS) (Particle Size for Suspensions) Formulation->DLS If Suspension Osmolality Osmolality (for IV formulations) Formulation->Osmolality If IV

Caption: Workflow for formulation characterization.

Key Characterization Techniques:

  • High-Performance Liquid Chromatography (HPLC): Essential for determining the concentration of the API in the formulation, assessing its purity, and evaluating its stability over time.[11][12]

  • Dynamic Light Scattering (DLS): For suspensions, DLS is used to measure the particle size distribution, which can impact dissolution and absorption.[13]

  • pH and Osmolality: Critical parameters for formulations, especially those intended for parenteral administration, to ensure physiological compatibility.

  • Stability Assessment: The formulation should be stored under intended conditions and re-analyzed at various time points to ensure the API remains stable and in its intended physical state (dissolved or suspended).[2]

Conclusion

The development of a suitable formulation for in vivo studies of N-(pyridin-4-yl)pyridine-2-carboxamide is a critical step that requires a systematic and scientifically-driven approach. By first understanding the physicochemical properties of the molecule, researchers can select from a range of strategies to overcome potential solubility limitations. The protocols provided herein for aqueous suspensions and solubilized systems offer robust starting points for formulation development. Rigorous analytical characterization is paramount to ensuring the quality, stability, and performance of the final formulation, ultimately leading to more reliable and reproducible in vivo data. This methodical approach will aid in accurately assessing the pharmacodynamic and toxicological profile of this promising compound.

References

  • Kumar, S., & Singh, S. (2015). Preclinical Formulations: Insight, Strategies, and Practical Considerations. Journal of Pharmaceutical Sciences, 104(9), 2747-2769. Available from: [Link]

  • Altasciences. (n.d.). Considerations to Achieve Optimal Preclinical Formulation and Drug Product Manufacture. Available from: [Link]

  • Pouton, C. W. (2006). Formulation of poorly water-soluble drugs for oral administration. European Journal of Pharmaceutical Sciences, 29(3-4), 278-287. Available from: [Link]

  • SGS. (n.d.). Preclinical Formulation Development. Available from: [Link]

  • Merisko-Liversidge, E., & Liversidge, G. G. (2008). Drug nanoparticles: formulating poorly water-soluble compounds. Toxicologic pathology, 36(1), 43-48. Available from: [Link]

  • Strickley, R. G. (2004). Solubilizing excipients in oral and injectable formulations. Pharmaceutical research, 21(2), 201-230. Available from: [Link]

  • Laboratorios Rubió. (2025, November 24). Step-by-Step Drug Formulation Development Guide. Available from: [Link]

  • PubChem. (n.d.). N-pyridin-4-yl-1H-cinnoline-2-carboxamide. National Center for Biotechnology Information. Available from: [Link]

  • Butreddy, A., & Bandari, S. (2022). Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. Pharmaceutics, 14(10), 2093. Available from: [Link]

  • Pharmapproach. (n.d.). Role of Excipients in Pharmaceutical formulations. Available from: [Link]

  • Colorcon. (2026, January 30). What Are Excipients? 9 Common Examples. Available from: [Link]

  • Matthew, B. (2025, July 8). Formulation strategies for poorly soluble drugs. ResearchGate. Available from: [Link]

  • Uddin, S., et al. (2025, March 5). Light Scattering as a Sensitive Tool for Rapid Pre-Formulation and Formulation of Proteins. Journal of Analytical & Pharmaceutical Research. Available from: [Link]

  • Pharma Focus Europe. (2025, October 3). Role of Excipients in Drug Formulation. Available from: [Link]

  • AGC Biologics. (2024). Analytical, Formulation & Stability. Available from: [Link]

  • Jiskra, J., et al. (2021). Analytical Techniques for Structural Characterization of Proteins in Solid Pharmaceutical Forms: An Overview. Pharmaceutics, 13(10), 1615. Available from: [Link]

  • CD Formulation. (n.d.). Dynamic Light Scattering (DLS) Technology. Available from: [Link]

  • Jordi. (2020, November 19). ELSD in HPLC: How Evaporative Light Scattering Detection Enhances Compound Analysis. Available from: [Link]

  • PubChem. (n.d.). N-(piperidin-4-yl)pyridine-2-carboxamide dihydrochloride. National Center for Biotechnology Information. Available from: [Link]

  • Kheder, N. A., & Mabkhot, Y. N. (2012). Synthesis and Characterization of Some New Pyridine-Carboxamide Derivatives of Potential Biological Activities. International Journal of Molecular Sciences, 13(8), 10447-10459. Available from: [Link]

  • Iowa State University. (2018). Synthesis and Biological Assessment of Alkyl Pyridine Antimicrobials. ISU ReD. Available from: [Link]

  • Chemsrc. (2025, August 25). N-(Pyridin-4-yl)pyridine-4-carboxamide. Available from: [Link]

  • Sharma, A., et al. (2024). Recently Adopted Synthetic Approaches to Pyridine and Analogs: A Review. Indian Journal of Pharmaceutical Sciences, 86(4), 1188-1200. Available from: [Link]

Sources

Troubleshooting & Optimization

resolving solubility issues of N-(pyridin-4-yl)picolinamide in water

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for N-(pyridin-4-yl)picolinamide. This resource is designed for researchers, chemists, and formulation scientists who are encountering challenges with the aqueous solubility of this compound. Here, we provide in-depth, experience-based answers to common questions, detailed troubleshooting protocols, and the scientific rationale behind our recommendations.

Section 1: Frequently Asked Questions (FAQs)

This section addresses foundational questions regarding the properties and handling of N-(pyridin-4-yl)picolinamide.

Q1: What is N-(pyridin-4-yl)picolinamide, and why is its aqueous solubility a common challenge?

N-(pyridin-4-yl)picolinamide (CAS: 1089198-59-3) is a heterocyclic organic compound featuring two pyridine rings linked by an amide bond. Its structure, while containing polar nitrogen atoms capable of hydrogen bonding, is relatively large and rigid. This can lead to strong crystal lattice energy in the solid state, which the favorable interactions with water molecules must overcome for dissolution to occur. Consequently, its intrinsic aqueous solubility is expected to be low.[1] Understanding and overcoming this solubility hurdle is critical for its application in biological assays, formulation development, and other aqueous-based experimental systems.

Q2: What are the key physicochemical properties of N-(pyridin-4-yl)picolinamide?

While extensive experimental data for this specific molecule is not widely published, we can infer key properties from its constituent parts—picolinamide and pyridine—and from computational predictions. These properties are crucial for designing effective solubilization strategies.

PropertyPredicted/Estimated ValueSignificance for Solubility
Molecular Formula C₁₁H₉N₃O
Molecular Weight 199.21 g/mol [2]Influences the mass concentration for a given molarity.
logP (Octanol/Water) ~1.0 - 2.0 (Predicted)A positive logP indicates a preference for a lipid environment over an aqueous one, suggesting low intrinsic water solubility.[3][4]
pKa (Acid Dissociation Constant) pKa₁: ~3.5-4.5 (Pyridinium ion on picolinamide ring) pKa₂: ~5.0-6.0 (Pyridinium ion on 4-amino-pyridine ring)As a weak base, the molecule has two nitrogen atoms that can be protonated. Its charge state, and therefore its solubility, will be highly dependent on the pH of the solution.[5][6]
Appearance Likely a crystalline solidHigh crystal lattice energy can significantly hinder dissolution. Amorphous forms are generally more soluble than crystalline forms.

Note: pKa and logP values are estimations based on the structure and related compounds like pyridine (pKa of conjugate acid ~5.25) and other picolinamide derivatives.[5][7] Experimental determination is highly recommended.

Q3: My compound isn't dissolving in pure water. What are the most common reasons?

If you are observing poor dissolution in neutral water, several factors are likely at play:

  • Saturation Limit: You may have exceeded the compound's intrinsic aqueous solubility.

  • pH Effects: In neutral water (pH ~7), the molecule is in its neutral, least soluble form. For weakly basic compounds, solubility dramatically increases at pH values below the pKa.[6]

  • Solid-State Properties: The crystalline form of your specific batch may be particularly stable and resistant to dissolution.[1]

  • Insufficient Equilibration: Dissolution can be a slow process. Inadequate stirring, sonication, or time can lead to what appears to be poor solubility when, in fact, equilibrium has not been reached.

Section 2: Troubleshooting Guides & Protocols

This section provides structured guidance and step-by-step protocols to systematically resolve solubility issues.

Guide 1: pH Modification Strategy

The most effective initial strategy for improving the solubility of N-(pyridin-4-yl)picolinamide is pH adjustment. As a weak base, protonating the pyridine nitrogen atoms introduces a positive charge, which significantly enhances interaction with polar water molecules.

Q: How do I determine the optimal pH for dissolving my compound?

A: You must create a pH-solubility profile. This involves measuring the solubility of the compound across a range of pH values. Based on its estimated pKa values, the solubility will increase significantly as the pH drops below ~6.0.

pH_Solubility_Mechanism cluster_neutral High pH (e.g., pH 7) cluster_acidic Low pH (e.g., pH < 4) Neutral N-(pyridin-4-yl)picolinamide (Neutral Form) Insoluble Low Water Solubility (Precipitate) Neutral->Insoluble Dominant Species Protonated Protonated Form (Cationic) Neutral->Protonated  Add Acid (H⁺)   (pH < pKa) Protonated->Neutral  Add Base (OH⁻)   (pH > pKa) Soluble High Water Solubility (Dissolved) Protonated->Soluble Dominant Species

Caption: Mechanism of pH-dependent solubility for a weak base.

Protocol 1: pH-Solubility Profile Determination

This protocol uses the shake-flask method, a gold-standard technique for measuring equilibrium solubility.

Materials:

  • N-(pyridin-4-yl)picolinamide

  • Series of aqueous buffers (e.g., citrate, phosphate, acetate) covering a pH range from 2 to 8.

  • Vials with screw caps

  • Orbital shaker or rotator

  • Centrifuge

  • Analytical instrument for quantification (e.g., HPLC-UV, UV-Vis Spectrophotometer)

Methodology:

  • Preparation: Add an excess amount of the solid compound to a series of vials (ensure solid is visible at the end).

  • Solvent Addition: Add a fixed volume (e.g., 1 mL) of each buffer to its respective vial.

  • Equilibration: Tightly cap the vials and place them on an orbital shaker at a constant temperature (e.g., 25°C) for 24-48 hours to ensure equilibrium is reached.

  • Phase Separation: After equilibration, let the vials stand to allow the excess solid to settle. Centrifuge the vials at high speed (e.g., 14,000 rpm for 15 minutes) to pellet all undissolved solid.

  • Sampling & Dilution: Carefully pipette a known volume of the clear supernatant. Be cautious not to disturb the solid pellet. Dilute the supernatant with a suitable solvent (mobile phase for HPLC, or a solubilizing solvent like DMSO for UV-Vis) to a concentration within the linear range of your analytical method.

  • Quantification: Analyze the diluted samples using a calibrated HPLC or UV-Vis method to determine the concentration of the dissolved compound.

  • Data Analysis: Plot the measured solubility (e.g., in mg/mL or µM) against the buffer pH.

pHMeasured Concentration (µg/mL)Solubility (mM)Observations
2.0Clear solution, no visible solid
4.0Slight turbidity
6.0Significant precipitate
7.0Heavy precipitate
8.0Heavy precipitate

Q: I dissolved my compound in acidic buffer, but it crashed out when I diluted it into my neutral pH assay buffer. What should I do?

A: This is a classic problem of pH shift. The dilution into the higher pH buffer raises the overall pH above the compound's pKa, causing the neutral, less soluble form to precipitate.

Troubleshooting_Workflow Start Compound Precipitates Upon Dilution Cause Cause: pH Shift (Dilution buffer pH > pKa) Start->Cause Sol_1 Strategy 1: Lower Final pH Cause->Sol_1 Sol_2 Strategy 2: Use a Co-solvent Cause->Sol_2 Sol_3 Strategy 3: Reduce Final Concentration Cause->Sol_3 Step_1a Step_1a Sol_1->Step_1a Is assay compatible with lower pH? Step_2a Step_2a Sol_2->Step_2a Add DMSO/Ethanol to stock AND final buffer Step_3a Step_3a Sol_3->Step_3a Work below solubility limit in the final buffer Step_1a->Sol_2 Success Success Step_1a->Success Step_2a->Success Step_3a->Success

Caption: Troubleshooting workflow for precipitation upon dilution.

Solutions:

  • Lower Final pH: If your assay permits, slightly acidify your final assay buffer.

  • Use a Co-solvent: Prepare your stock solution in a water-miscible organic solvent like DMSO. When diluting into the final buffer, ensure the buffer also contains a small percentage of the same co-solvent to maintain solubility.[1]

  • Reduce Concentration: Your final concentration may simply be too high for the final buffer conditions. Determine the solubility limit in the final buffer and work below that concentration.

Guide 2: Co-solvent Systems

When pH modification is not feasible or sufficient, using a water-miscible organic co-solvent is the next logical step. Co-solvents work by reducing the polarity of the water, making the environment more favorable for less polar solutes.

Q: Which co-solvents are appropriate for N-(pyridin-4-yl)picolinamide, and how much should I use?

A: Common choices compatible with many biological assays include Dimethyl Sulfoxide (DMSO), Ethanol, and Polyethylene Glycols (PEGs).[1] The goal is to use the minimum amount of co-solvent necessary to achieve and maintain solubility, as high concentrations can interfere with experiments.

Protocol 2: Co-solvent Screen

Materials:

  • N-(pyridin-4-yl)picolinamide

  • Co-solvents: DMSO, Ethanol, PEG-400

  • Aqueous buffer (at the desired final pH)

  • Vials, analytical balance, vortexer

Methodology:

  • Stock Preparation: Prepare a high-concentration stock solution of your compound in 100% of each co-solvent (e.g., 20 mg/mL or 100 mM in 100% DMSO). If it doesn't dissolve, these are not suitable as primary stock solvents.

  • Test Dilutions: Create a series of aqueous buffer solutions containing varying percentages of the co-solvent (e.g., 1%, 2%, 5%, 10% v/v DMSO in phosphate-buffered saline).

  • Spike and Observe: Add a small aliquot of your 100% co-solvent stock solution to each of the co-solvent/buffer mixtures to achieve your desired final compound concentration.

  • Assess Solubility: Vortex each vial thoroughly and observe immediately for any precipitation (kinetic solubility). Let the vials stand at room temperature for several hours and observe again for any time-dependent precipitation.

  • Selection: Choose the system with the lowest percentage of co-solvent that keeps your compound fully dissolved for the duration of your experiment.

Key Causality: The co-solvent disrupts the hydrogen-bonding network of water, effectively lowering the overall polarity of the solvent system. This reduces the energy penalty required to create a cavity in the solvent for the solute molecule, thus favoring dissolution.

Section 3: Advanced Solubilization Strategies

If pH and co-solvent methods are insufficient, more advanced formulation techniques may be required, particularly for in-vivo applications.

Q: When should I consider advanced techniques like cyclodextrin complexation or solid dispersions?

A: These methods are typically employed when high concentrations are needed or for drug delivery applications where organic solvents are undesirable.

  • Inclusion Complexation: This involves encapsulating the drug molecule within a host molecule, most commonly a cyclodextrin. The exterior of the cyclodextrin is hydrophilic, which enhances the aqueous solubility of the guest molecule. This is a powerful technique for increasing the aqueous solubility of poorly soluble drugs.

  • Solid Dispersions: This technique involves dispersing the compound in a hydrophilic polymer matrix at a molecular level. The amorphous form of the drug in the dispersion has a higher apparent solubility and faster dissolution rate compared to its crystalline form. Polymers like PVP or PEGs are often used.

These advanced methods require specialized formulation expertise and are typically explored during later-stage development.

References

  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN pharmaceutics, 2012, 195727. [Link]

  • Cheméo. (2023). Chemical Properties of Picolinamide (CAS 1452-77-3). Retrieved February 23, 2026, from [Link]

  • Wikipedia. (2023). Pyridine. Retrieved February 23, 2026, from [Link]

  • PubChem. (n.d.). N-(Pyridin-3-yl)picolinamide. Retrieved February 23, 2026, from [Link]

  • Popelier, P., & Caine, B. (2023). pKa prediction from ab initio calculations. Research Outreach. [Link]

  • ACD/Labs. (n.d.). Lipophilicity Descriptors: Understanding When to Use LogP & LogD. Retrieved February 23, 2026, from [Link]

  • Sutan, R. (n.d.). The influence of pH on solubility in water. StuDocu. Retrieved February 23, 2026, from [Link]

  • Wikipedia. (2023). 4-Pyridylnicotinamide. Retrieved February 23, 2026, from [Link]

  • PubChem. (n.d.). N-(Pyridin-3-yl)picolinamide. Retrieved February 23, 2026, from [Link]

  • Jensen, J. H. (2016). Prediction of amine pKa values of drug-like molecules using semiempirical QM methods. GitHub. [Link]

  • ResearchGate. (2022). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. Retrieved February 23, 2026, from [Link]

  • Jensen, J. H. (2016). Prediction of pKa values for drug-like molecules using semiempirical quantum chemical methods. PeerJ Preprints. [Link]

  • ResearchGate. (2021). The calculated logP values of the investigated compounds with respect to the computational model. Retrieved February 23, 2026, from [Link]

  • National Institute of Standards and Technology. (n.d.). Picolinamide. NIST WebBook. Retrieved February 23, 2026, from [Link]

  • Popelier, P., & Caine, B. (2023). pKa prediction from ab initio calculations. Research Outreach. [Link]

  • Csizmadia, F., & Tsantili-Kakoulidou, A. (2002). Reliability of logP predictions based on calculated molecular descriptors: a critical review. Current Medicinal Chemistry. [Link]

Sources

troubleshooting low purity in pyridine carboxamide synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Pyridine Carboxamide Synthesis

From the desk of the Senior Application Scientist

Welcome to the technical support center for pyridine carboxamide synthesis. This guide is designed for researchers, medicinal chemists, and process development professionals who encounter challenges in achieving high purity for this important class of compounds. Pyridine carboxamides are a cornerstone in pharmaceuticals and functional materials, making their efficient and clean synthesis paramount.[1][2]

This document moves beyond simple protocol recitation. It is structured to provide a deep, mechanistic understanding of why purity issues arise and offers logical, field-proven solutions. We will explore the entire workflow, from starting material integrity to final product purification, to build a robust, self-validating system for your synthesis.

Part 1: Primary Troubleshooting Guide for Low Purity

Low purity is rarely the result of a single issue. It is often a cascade of minor problems. This guide is structured to help you systematically identify and resolve the root cause by examining each phase of your synthesis.

Starting Material Integrity: The Foundation of Purity

The quality of your final product is fundamentally limited by the purity of your starting materials. Before optimizing reaction conditions, verify the integrity of your pyridine carboxylic acid and amine.

  • Question: My final product is consistently contaminated with a difficult-to-remove, related impurity. Could it be my starting material?

    Answer: Absolutely. Impurities in the pyridine carboxylic acid (e.g., isomers, or related pyridine derivatives) or the amine can be carried through the reaction and may have similar physical properties to your target compound, making purification by chromatography or crystallization challenging.[3]

    Troubleshooting Protocol:

    • Analyze Starting Materials: Before starting the reaction, run a comprehensive analysis (¹H NMR, LC-MS) of both the pyridine carboxylic acid and the amine.

    • Check for Isomers: Pay close attention to the aromatic region in the NMR to identify any isomeric impurities in the pyridine starting material.

    • Purify if Necessary: If impurities are detected, purify the starting materials. Pyridine carboxylic acids can often be purified by recrystallization, while amines may require distillation or column chromatography.

Reaction Conditions: Controlling the Transformation

The amide coupling reaction itself is the most common source of impurities. The choice of coupling agent, solvent, temperature, and reaction time are all critical variables.

  • Question: I'm using a carbodiimide coupling agent (EDC or DCC) and see a significant, less polar byproduct by TLC that I can't identify.

    Answer: You are likely observing the formation of an N-acylurea byproduct. This is a classic side reaction in carbodiimide couplings.[4][5][6][7] It occurs when the highly reactive O-acylisourea intermediate, formed from the reaction of your carboxylic acid and the carbodiimide, rearranges intramolecularly before the amine can attack. This rearrangement is often faster if the amine is a poor nucleophile or if its concentration is low.[4][5]

    // Nodes Start [label="Carboxylic Acid\n(Py-COOH)", fillcolor="#FFFFFF", fontcolor="#202124"]; EDC [label="EDC", fillcolor="#FFFFFF", fontcolor="#202124"]; Intermediate [label="O-Acylisourea\n(Reactive Intermediate)", fillcolor="#FBBC05", fontcolor="#202124"]; Amine [label="Amine\n(R-NH2)", fillcolor="#FFFFFF", fontcolor="#202124"]; Product [label="Desired Amide\n(Py-CONH-R)", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Byproduct [label="N-Acylurea\n(Byproduct)", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

    // Edges Start -> Intermediate [label="+ EDC", color="#4285F4"]; EDC -> Intermediate [style=invis]; Intermediate -> Product [label="+ Amine\n(Desired Pathway)", color="#34A853"]; Amine -> Product [style=invis]; Intermediate -> Byproduct [label="Intramolecular\nRearrangement\n(Side Reaction)", color="#EA4335"]; }

    Caption: Desired vs. Side Reaction Pathway in EDC Coupling.

    Troubleshooting Protocol:

    • Incorporate Additives: Additives like 1-Hydroxybenzotriazole (HOBt) or N-hydroxysuccinimide (NHS) are essential.[1][4] They react with the O-acylisourea intermediate to form a more stable active ester, which is less prone to rearrangement but still highly reactive towards the amine.[5][8]

    • Control Stoichiometry: Use a slight excess (1.1-1.2 equivalents) of the amine to ensure it can effectively trap the active intermediate.

    • Order of Addition: Add the carboxylic acid, coupling agent (EDC), and additive (HOBt) to the solvent first. Stir for 15-30 minutes to allow for pre-activation before adding the amine. This ensures the active ester is formed and ready to react.

  • Question: My reaction is sluggish and gives low yield, even with a coupling agent. What can I do?

    Answer: Low reactivity can stem from several factors, including steric hindrance, poor nucleophilicity of the amine, or suboptimal solvent choice.

    Troubleshooting Table: Optimizing Reaction Conditions

    Parameter Potential Issue Recommended Solution Rationale
    Solvent Poor solubility of reagents; Side reactions favored in certain solvents. Switch to a more polar aprotic solvent like DMF or NMP. Anhydrous conditions are critical. Ensures all reagents are in solution to react. N-acylurea formation can be more prevalent in highly polar solvents, so a balance is needed.[6]
    Temperature Reaction rate is too slow at room temperature. Gently heat the reaction to 40-50 °C. Increases reaction kinetics but monitor by TLC to avoid degradation of starting materials or product.
    Coupling Agent EDC/DCC may not be potent enough for challenging couplings. Consider using a stronger phosphonium (e.g., PyBOP) or aminium/uronium (e.g., HATU, HBTU) based reagent.[7][9] These reagents form highly reactive activated species, overcoming issues of low nucleophilicity or steric bulk.

    | Base | If using a hydrochloride salt of the amine or EDC. | Add a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA) or N-Methylmorpholine (NMM). | Neutralizes the HCl salt to free up the amine or coupling agent without competing in the reaction. |

Work-up and Extraction: The First Purification Step

A well-designed work-up is crucial for removing the bulk of impurities before chromatography or crystallization. The key is to leverage the chemical properties (acidic, basic, neutral) of your product and the impurities.

  • Question: How do I remove the urea byproduct and excess HOBt after the reaction?

    Answer: The choice of carbodiimide is critical here. The byproduct of EDC, 1-ethyl-3-(3-dimethylaminopropyl)urea (EDU), is water-soluble, while the byproduct of DCC, dicyclohexylurea (DCU), is not.[1][10]

    Troubleshooting Protocol: Aqueous Work-up

    • For EDC Reactions:

      • Quench the reaction mixture by adding water.

      • Extract your product into an organic solvent like Ethyl Acetate (EtOAc) or Dichloromethane (DCM).

      • Wash the organic layer sequentially with a dilute acid (e.g., 1M HCl) to remove unreacted amine and the basic EDU byproduct.[10]

      • Follow with a wash using a dilute base (e.g., saturated NaHCO₃ solution) to remove unreacted carboxylic acid and HOBt.

      • Finish with a brine wash to remove residual water, then dry over Na₂SO₄ or MgSO₄.

    • For DCC Reactions:

      • The DCU byproduct is insoluble in most organic solvents and will precipitate.[10] Filter the reaction mixture before the aqueous work-up to remove the bulk of the DCU. Proceed with the acid/base washes as described above.

Purification: Achieving Final Purity

The final purification step is where you remove trace impurities. The two primary methods are column chromatography and crystallization.

  • Question: My pyridine carboxamide streaks badly on my silica gel column. How can I get clean separation?

    Answer: The basic nitrogen atom of the pyridine ring can interact strongly with the acidic silanol groups on the surface of silica gel, causing tailing or streaking.[3]

    Troubleshooting Protocol: Column Chromatography

    • Modify the Mobile Phase: Add a small amount of a basic modifier to your eluent system. Typically, adding 0.5-1% triethylamine (Et₃N) or pyridine to the EtOAc/Hexane or DCM/MeOH mobile phase will neutralize the active sites on the silica and lead to much sharper peaks.[3]

    • Consider Alternative Stationary Phases: If tailing persists, consider using a different stationary phase like alumina (basic or neutral) or a C18 reversed-phase column if your compound is sufficiently non-polar.

  • Question: I have my product, but it's an oil or an amorphous solid. How can I get it to crystallize?

    Answer: Crystallization is an excellent method for achieving high purity, but finding the right conditions can be an iterative process.[11][12] The ideal solvent system is one where your compound is sparingly soluble at room temperature but highly soluble when hot.

    Troubleshooting Protocol: Recrystallization

    • Solvent Screening: Test the solubility of your crude product in a range of solvents (e.g., ethanol, isopropanol, ethyl acetate, acetone, toluene, heptane).

    • Use a Co-solvent System: If a single solvent doesn't work, try a binary system. Dissolve your compound in a minimal amount of a "good" solvent (in which it is very soluble) at an elevated temperature. Then, slowly add a "poor" solvent (in which it is insoluble) dropwise until the solution becomes persistently cloudy. Gently heat to redissolve, then allow to cool slowly. Common systems include Ethanol/Water, Ethyl Acetate/Hexane, and DCM/Hexane.[12]

    • Induce Crystallization: If crystals do not form upon cooling, try scratching the inside of the flask with a glass rod at the solvent-air interface or adding a seed crystal from a previous batch.

// Nodes Start [label="Crude Product", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Solvent [label="Identify Suitable\nSolvent System", fillcolor="#FFFFFF", fontcolor="#202124"]; Dissolve [label="Dissolve in Minimum\nHot Solvent", fillcolor="#FFFFFF", fontcolor="#202124"]; Cool [label="Cool Slowly\nto Room Temp", fillcolor="#FFFFFF", fontcolor="#202124"]; Crystals [label="Crystals Form?", shape=diamond, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Filter [label="Filter, Wash & Dry\nPure Crystals", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Induce [label="Induce Crystallization\n(Scratch / Seed)", fillcolor="#FFFFFF", fontcolor="#202124"]; Reconcentrate [label="Re-concentrate\n& Try Again", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges Start -> Solvent [color="#5F6368"]; Solvent -> Dissolve [color="#5F6368"]; Dissolve -> Cool [color="#5F6368"]; Cool -> Crystals [color="#5F6368"]; Crystals -> Filter [label="Yes", color="#34A853"]; Crystals -> Induce [label="No", color="#EA4335"]; Induce -> Cool [label="Re-cool", color="#5F6368"]; Induce -> Reconcentrate [label="Still No Crystals", color="#EA4335"]; }

Caption: Decision Workflow for Recrystallization.

Part 2: Frequently Asked Questions (FAQs)

  • Q1: What are the most common impurities I should look for in my crude NMR?

    • A1: Besides unreacted starting materials, look for the urea byproduct from your coupling agent (EDC or DCC). For EDC, the 1-ethyl-3-(3-dimethylaminopropyl)urea (EDU) byproduct has characteristic signals. For DCC, the dicyclohexylurea (DCU) is often less visible in solution NMR as it precipitates. Also, look for signals corresponding to your coupling additive (e.g., HOBt).

  • Q2: My reaction seems to stall at ~50% conversion according to TLC/LC-MS. What's the most likely cause?

    • A2: This often points to an issue with stoichiometry or reagent deactivation. Ensure you have added at least one full equivalent of the coupling agent and that your amine (if it's a salt) has been fully neutralized with a base. Also, ensure your solvent is anhydrous; water can hydrolyze the activated intermediate, consuming your coupling agent and stalling the reaction.[8]

  • Q3: Can I use an acid chloride of my pyridine carboxylic acid instead of a coupling agent?

    • A3: Yes, this is a classic method. Reacting the pyridine carboxylic acid with a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride will form the highly reactive acyl chloride. This can then be reacted directly with the amine, often in the presence of a base like pyridine or triethylamine to scavenge the HCl byproduct. This method avoids urea impurities but requires handling of moisture-sensitive and corrosive reagents.

  • Q4: My product is water-soluble. How should I adjust my work-up?

    • A4: If your product is highly polar, a standard aqueous work-up can lead to significant product loss. Consider alternatives like:

      • Direct Chromatography: After filtering any solid byproducts (like DCU), concentrate the reaction mixture and purify it directly by column chromatography.

      • Solid Phase Extraction (SPE): Use an appropriate SPE cartridge to bind your product or the impurities, allowing for separation without a liquid-liquid extraction.[13]

      • Precipitation/Trituration: After concentrating the reaction mixture, try adding a solvent in which your product is insoluble but the impurities are soluble (e.g., diethyl ether, hexanes) to precipitate or triturate your product.

References

  • Aapptec Peptides. (n.d.). Coupling Reagents. Retrieved from [Link]

  • Chemistry Steps. (2025, November 29). Amides from Carboxylic Acids-DCC and EDC Coupling. Retrieved from [Link]

  • Organic-Synthesis.com. (n.d.). Acid-Amine Coupling using DCC. Retrieved from [Link]

  • Japan Tobacco Inc. (n.d.). Rapid and easy removal or purification of pyridine compounds by phenylboronic acid solid-phase extraction (PBA-SPE). Retrieved from [Link]

  • HepatoChem, Inc. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. Retrieved from [Link]

  • Wang, Y., et al. (2017). Development of a green, concise synthesis of nicotinamide derivatives catalysed by Novozym® 435 from Candida antarctica in sustainable continuous-flow microreactors. Scientific Reports, 7, 1789.
  • University of Rochester, Department of Chemistry. (n.d.). Purification: How To - Crystallization. Retrieved from [Link]

  • Chen, K., et al. (2020). Crystal structures of three N-(pyridine-2-carbonyl)pyridine-2-carboxamides as potential ligands for supramolecular chemistry.
  • Reddit. (2022, January 7). Carbodiimide amide coupling reaction sideproduct. Retrieved from [Link]

  • Singh, S., et al. (2024). Identification and optimization of pyridine carboxamide-based scaffold as a drug lead for Mycobacterium tuberculosis. Antimicrobial Agents and Chemotherapy, 68(1), e00863-23.
  • Mishkovsky, M., et al. (2016). Efficient Synthesis of Nicotinamide-1-15N for Ultrafast NMR Hyperpolarization Using Parahydrogen.
  • Google Patents. (n.d.). CN101981007A - Method for purification of pyridine, and method for production of chlorinated pyridine.
  • Mishkovsky, M., et al. (2016). Efficient Synthesis of Nicotinamide-1-15N for Ultrafast NMR Hyperpolarization Using Parahydrogen.
  • Google Patents. (n.d.). US6218543B1 - Processes for producing highly pure nicotinamide.
  • Google Patents. (n.d.). WO2008010796A1 - Process for preparing pyridine-2-carboxamides and intermediates therefor.
  • MDPI. (2022, November 3). Pyridine Carboxamides Based on Sulfobetaines: Design, Reactivity, and Biological Activity. Retrieved from [Link]

  • ChemRxiv. (n.d.). Pyridine catalysis of anhydride hydrolysis within carbodiimide-driven reaction networks. Retrieved from [Link]

  • OSTI.GOV. (2025, January 15). Pyridine Catalysis of Anhydride Hydrolysis within Carbodiimide‐Driven Reaction Networks. Retrieved from [Link]

  • MDPI. (2025, November 11). Synthesis of New Nicotinamides Starting from Monothiomalonanilide. Retrieved from [Link]

  • Google Patents. (n.d.). WO2006002860A1 - Process for preparing carboxamide pyridine derivatives used as intermediates in the synthesis of nk-1 receptor antagonists.
  • Organic Chemistry Portal. (n.d.). Pyridine synthesis. Retrieved from [Link]

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Technical Support Center: Optimizing Column Chromatography for Bis-Pyridine Amides

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the optimization of column chromatography for bis-pyridine amides. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical advice for common challenges encountered during the purification of these valuable compounds.

Introduction

Bis-pyridine amides are a class of compounds with significant importance in medicinal chemistry and materials science, often serving as ligands in coordination chemistry. Their purification via column chromatography can be challenging due to their inherent polarity, potential for interaction with the stationary phase, and sensitivity to pH. This guide provides a structured approach to overcoming these challenges, ensuring robust and reproducible separations.

Frequently Asked Questions (FAQs)

Here we address some of the most common issues encountered when purifying bis-pyridine amides by column chromatography.

Q1: Why am I observing significant peak tailing with my bis-pyridine amide compound?

Peak tailing is a frequent problem when purifying basic compounds like bis-pyridine amides on silica gel.[1][2] The primary cause is the interaction between the basic nitrogen atoms of the pyridine rings and acidic silanol groups (Si-OH) on the surface of the silica stationary phase.[1][2][3] This leads to secondary interactions, causing a portion of the analyte to lag behind the main band, resulting in a tailed peak.[1][2]

Q2: My bis-pyridine amide seems to be degrading on the column. How can I prevent this?

Degradation on silica gel can occur with sensitive compounds.[4] The acidic nature of the silica surface can catalyze the decomposition of certain molecules. To mitigate this, consider the following:

  • Deactivating the Stationary Phase: Add a small percentage of a base, such as triethylamine (1-3%), to your mobile phase to neutralize the acidic silanol groups.[4][5]

  • Alternative Stationary Phases: If degradation persists, switch to a less acidic or neutral stationary phase like alumina or a polymer-based resin.[2][4]

Q3: I'm struggling to get good separation between my bis-pyridine amide and a closely related impurity. What can I do?

Improving the resolution between two co-eluting compounds requires optimizing the selectivity of your chromatographic system.[6] Here are some strategies:

  • Mobile Phase Modification: Small adjustments to the mobile phase composition can have a significant impact. Experiment with different solvent systems and consider adding modifiers. For instance, changing the solvent can alter the interactions between your compounds and the stationary phase.[6]

  • Gradient Elution: Employing a gradient elution, where the polarity of the mobile phase is gradually increased, can often improve the separation of compounds with similar properties.[7][8][9][10]

  • Stationary Phase Selection: If mobile phase optimization is insufficient, changing the stationary phase to one with a different chemistry (e.g., switching from silica to a C18 reversed-phase column or an amino-functionalized phase) can provide the necessary selectivity.[2][6]

Q4: My bis-pyridine amide is highly polar and either stays at the baseline or moves with the solvent front. How can I achieve good retention and separation?

For highly polar compounds, traditional normal-phase chromatography on silica can be challenging.[11] Consider these approaches:

  • Reversed-Phase Chromatography: This technique uses a non-polar stationary phase (like C18) and a polar mobile phase (e.g., water/acetonitrile or water/methanol mixtures).[4] Highly polar compounds are often better retained and separated using this method.

  • Aggressive Normal-Phase Systems: For normal-phase chromatography, you can use a more polar mobile phase. For example, a mixture of dichloromethane and methanol, sometimes with a small amount of ammonium hydroxide for very polar basic compounds, can be effective.[11]

Q5: How do I choose between isocratic and gradient elution for my bis-pyridine amide purification?

The choice depends on the complexity of your sample mixture.[8][9]

  • Isocratic Elution: This method uses a constant mobile phase composition and is suitable for simple mixtures where the components have significantly different polarities.[7][8]

  • Gradient Elution: This technique involves changing the mobile phase composition during the separation, typically by increasing the proportion of a more polar solvent.[7][8][9][10] It is generally preferred for complex mixtures containing compounds with a wide range of polarities as it can improve peak shape and reduce analysis time.[9][10][12]

Troubleshooting Guide

This section provides a systematic approach to diagnosing and solving common problems during the column chromatography of bis-pyridine amides.

Problem: Peak Tailing

dot graph TD { A[Start: Peak Tailing Observed] --> B{Is it a single peak or all peaks?}; B -->|Single Peak| C[Likely a chemical interaction]; B -->|All Peaks| D[Possible system issue]; C --> E{Is the compound basic?}; E -->|Yes| F[Add a competing base (e.g., 0.1-1% Triethylamine) to the mobile phase]; E -->|No| G[Consider secondary interactions or on-column degradation]; D --> H[Check for column voids or a blocked frit]; H --> I[Repack or replace the column]; F --> J{Did peak shape improve?}; J -->|Yes| K[Optimization successful]; J -->|No| L[Consider a different stationary phase (e.g., Alumina, Reversed-Phase)]; } caption: "Troubleshooting workflow for peak tailing."

Problem: Poor Resolution/Co-elution

dot graph TD { A[Start: Poor Resolution] --> B{Are the peaks completely co-eluting or just overlapping?}; B -->|Completely Co-eluting| C[Significant change in selectivity needed]; B -->|Overlapping| D[Fine-tuning of conditions may suffice]; C --> E[Change the stationary phase (e.g., Silica to C18 or Amino)]; D --> F[Optimize the mobile phase]; F --> G[Try a gradient elution]; G --> H{Did resolution improve?}; H -->|Yes| I[Continue to refine the gradient]; H -->|No| J[Try a different solvent system]; E --> K[Develop a new method with the new stationary phase]; } caption: "Troubleshooting workflow for poor resolution."

Problem: Low or No Recovery

dot graph TD { A[Start: Low/No Recovery] --> B{Did the compound elute at all?}; B -->|No| C[Compound may be irreversibly adsorbed or degraded]; B -->|Yes, but low yield| D[Check for incomplete elution or sample loss]; C --> E[Test for stability on a TLC plate]; E -->|Degradation observed| F[Use a deactivated or alternative stationary phase]; E -->|No degradation| G[Compound may be too polar for the mobile phase]; G --> H[Increase mobile phase polarity significantly or switch to reversed-phase]; D --> I[Ensure all of the compound was loaded onto the column]; D --> J[Elute with a much stronger solvent at the end of the run]; } caption: "Troubleshooting workflow for low recovery."

Experimental Protocols

Protocol 1: Deactivating Silica Gel with Triethylamine
  • Prepare the Mobile Phase: Determine a suitable solvent system using Thin Layer Chromatography (TLC).

  • Add Triethylamine: To the chosen mobile phase, add triethylamine to a final concentration of 1-3% (v/v).[4][5]

  • Equilibrate the Column: Pack the column with silica gel and flush with at least two column volumes of the triethylamine-containing mobile phase before loading your sample.[5] This ensures the silica surface is fully deactivated.

  • Run the Chromatography: Proceed with your separation using the triethylamine-containing mobile phase.

Protocol 2: Dry Loading a Polar Sample

This method is ideal for samples that are not readily soluble in the initial, less polar mobile phase.[4][7]

  • Dissolve the Sample: Dissolve your crude bis-pyridine amide in a minimal amount of a volatile solvent in which it is soluble (e.g., methanol or dichloromethane).[4][7]

  • Adsorb onto Silica: Add a small amount of silica gel (approximately 2-3 times the weight of your crude sample) to the solution.

  • Evaporate the Solvent: Remove the solvent completely using a rotary evaporator to obtain a free-flowing powder of your sample adsorbed onto the silica gel.[5][7]

  • Load the Column: Carefully add the dry, sample-adsorbed silica gel to the top of your packed column.[7]

  • Run the Chromatography: Gently add the initial mobile phase and proceed with the elution.

Data Presentation

Table 1: Common Solvents for Normal-Phase Chromatography
SolventPolarity IndexNotes
Hexane/Heptane0.1Common non-polar component.
Toluene2.4Can offer different selectivity compared to alkanes.
Dichloromethane3.1Good for dissolving a wide range of compounds.
Ethyl Acetate4.4A common polar component.
Acetone5.1More polar than ethyl acetate.
Methanol5.1A very polar solvent, often used in small percentages to significantly increase mobile phase polarity.

Polarity index values are approximate and can vary slightly depending on the source.

Table 2: Mobile Phase Modifiers and Their Applications
ModifierTypical ConcentrationPrimary Use
Triethylamine0.1 - 3%Reduces peak tailing of basic compounds by neutralizing acidic silanols.[4][5]
Acetic Acid/Formic Acid0.1 - 1%Can improve the peak shape of acidic compounds.
Ammonium Hydroxide0.1 - 2% in MethanolUsed in highly polar mobile phases to elute very polar basic compounds.[11]

References

Sources

stability of N-(pyridin-4-yl)pyridine-2-carboxamide in DMSO stock solutions

Author: BenchChem Technical Support Team. Date: February 2026

A Guide to Ensuring the Stability and Integrity of DMSO Stock Solutions

Welcome to the technical support guide for N-(pyridin-4-yl)pyridine-2-carboxamide. This resource is designed for researchers, scientists, and drug development professionals to ensure the stability and reliability of your experimental results. Inconsistent compound activity or precipitate formation can compromise entire studies. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the preparation, storage, and handling of this compound in dimethyl sulfoxide (DMSO) stock solutions.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments. Each problem is followed by an analysis of potential causes and a step-by-step protocol for resolution.

Issue 1: I'm observing a gradual decrease in my compound's biological activity or inconsistent assay results over time.

Primary Suspected Cause: Chemical degradation of the N-(pyridin-4-yl)pyridine-2-carboxamide in your DMSO stock solution. The most probable degradation pathway is hydrolysis of the amide bond.

Amides, while generally stable, can undergo hydrolysis to their constituent carboxylic acid and amine, a reaction that can be accelerated by the presence of water, particularly with trace acidic or basic contaminants.[1][2][3] DMSO is highly hygroscopic, meaning it readily absorbs moisture from the atmosphere, which can introduce the water necessary for this degradation.[4]

Visualizing the Problem: Potential Hydrolysis Pathway

G cluster_0 Hydrolysis Reaction cluster_1 Degradation Products Compound N-(pyridin-4-yl)pyridine-2-carboxamide PicolinicAcid Pyridine-2-carboxylic acid Compound->PicolinicAcid Amide Bond Cleavage Aminopyridine Pyridin-4-amine Compound->Aminopyridine Amide Bond Cleavage Water H₂O (from atmospheric moisture in DMSO) Water->Compound Attacks Carbonyl

Caption: Potential hydrolysis of N-(pyridin-4-yl)pyridine-2-carboxamide.

Resolution Protocol: How to Verify and Address Degradation

  • Quarantine the Suspect Stock: Immediately stop using the stock solution for critical experiments. Label it clearly as "Under Investigation."

  • Prepare a Fresh Standard: Prepare a new stock solution from solid, unadulterated N-(pyridin-4-yl)pyridine-2-carboxamide using fresh, anhydrous DMSO.

  • Comparative Analysis (HPLC-MS Recommended):

    • Analyze both the "suspect" and "fresh" stock solutions via High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS).

    • Method: Use a C18 column with a gradient elution (e.g., water/acetonitrile with 0.1% formic acid).

    • Observation:

      • Compare the peak area of the parent compound in both samples. A significantly smaller peak in the suspect stock confirms degradation.

      • Look for the appearance of new peaks corresponding to the mass of the degradation products (Pyridine-2-carboxylic acid and Pyridin-4-amine).

  • Implement Preventative Measures: Discard the degraded stock. Moving forward, adopt the "Best Practices for Stock Solution Preparation and Storage" outlined in the FAQ section below.

Issue 2: A precipitate has formed in my stock solution, especially after a freeze-thaw cycle.

Primary Suspected Cause: The compound's concentration exceeds its solubility limit in DMSO at lower storage temperatures, or water absorption has reduced its solubility.

Even for compounds highly soluble in DMSO at room temperature, solubility can decrease dramatically at -20°C or -80°C.[5] Furthermore, if the DMSO has absorbed water, this can alter the solvent properties and cause the compound to precipitate.[6]

Resolution Protocol: How to Handle and Prevent Precipitation

  • Attempt to Re-solubilize:

    • Warm the vial to room temperature, and then gently heat to 37°C for 10-15 minutes.[7]

    • Vortex the solution vigorously. If the precipitate remains, use a bath sonicator for 5-10 minutes.[7]

  • Verify Integrity: If the compound redissolves, it is crucial to check for degradation, as warming could accelerate hydrolysis if water is present. Run a quick purity check (e.g., HPLC or TLC) against a freshly prepared standard.

  • Prevent Future Precipitation:

    • Store in Aliquots: Prepare single-use aliquots to minimize the number of freeze-thaw cycles.[7] This prevents repeated temperature fluctuations that promote precipitation.

    • Consider a Lower Concentration: If precipitation is a recurring issue, prepare stock solutions at a slightly lower concentration.

    • Ensure Anhydrous Conditions: Use high-purity, anhydrous DMSO and handle it in a way that minimizes exposure to air (see FAQ below).

Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for N-(pyridin-4-yl)pyridine-2-carboxamide in DMSO?

For maximal long-term stability, stock solutions should be stored under the following conditions. While many compounds are stable for short periods at warmer temperatures, these recommendations are for long-term storage.[7]

ParameterRecommendationRationale
Temperature -20°C or -80°CReduces the rate of potential chemical reactions, including hydrolysis.
Light Store in amber or opaque vialsProtects the compound from potential photodegradation.
Atmosphere Use vials with tight-fitting caps; consider a desiccator for storageMinimizes the absorption of atmospheric moisture by the hygroscopic DMSO.[4]
Format Single-use aliquotsAvoids repeated freeze-thaw cycles which can cause precipitation and introduce contaminants.[7]
Q2: What is the recommended procedure for preparing a stable stock solution?

Following a meticulous preparation protocol is the first line of defense against instability.

Workflow: Preparing a High-Integrity Stock Solution

G A 1. Use Anhydrous DMSO (New, sealed bottle preferred) B 2. Equilibrate Compound (Allow vial to reach room temp) A->B C 3. Weigh Compound Rapidly (Minimize air exposure) B->C D 4. Add DMSO & Dissolve (Vortex/sonicate until clear) C->D E 5. Create Aliquots (Dispense into single-use vials) D->E F 6. Store Immediately (-20°C or -80°C, protected from light) E->F

Caption: Workflow for preparing stable DMSO stock solutions.

Q3: How many freeze-thaw cycles are acceptable?

While some robust compounds can withstand several freeze-thaw cycles, it is a best practice to limit them as much as possible .[7] The ideal number of cycles is one: thaw the aliquot, use it for the experiment, and discard any remainder. Storing in single-use aliquots is the most reliable method to ensure compound integrity.

Q4: Why is it critical to use anhydrous DMSO?

DMSO is a polar aprotic solvent, but its utility is compromised by its hygroscopic nature—its tendency to absorb water from the air.[4] This absorbed water is not a passive bystander; it can act as a nucleophile and attack the electrophilic carbonyl carbon of the amide in N-(pyridin-4-yl)pyridine-2-carboxamide. This initiates the process of hydrolysis, cleaving the molecule into its constituent acid and amine.[1][8] Using a fresh, sealed bottle of anhydrous DMSO is a critical step in preventing this degradation pathway.

Q5: How can I perform a routine quality control (QC) check on my stock solution?

For long-term studies, periodic QC is recommended.

Simple QC Protocol:

  • Establish a Baseline: When you first prepare the stock solution, run an HPLC analysis and record the chromatogram, noting the retention time and peak area of the main compound.

  • Periodic Checks: Every 4-6 weeks, or if you suspect an issue, thaw one aliquot and re-run the HPLC analysis under the exact same conditions.

  • Compare: A decrease in the main peak's area by >5-10% or the appearance of new, significant peaks indicates that degradation has occurred, and a new stock solution should be prepared.

References
  • Waybright, T. J., Britt, J. R., & McCloud, T. G. (2009). Overcoming Problems of Compound Storage in DMSO: Solvent and Process Alternatives. Journal of Biomolecular Screening, 14(6), 708–714. Available at: [Link]

  • gChem. (n.d.). Ester Hydrolysis - Proven DMSO Reactions. Retrieved from [Link]

  • Waybright, T. J., Britt, J. R., & McCloud, T. G. (2009). Overcoming problems of compound storage in DMSO: solvent and process alternatives. Journal of Biomolecular Screening, 14(6), 708-14. Available at: [Link]

  • Wikipedia. (2024). Dimethyl sulfoxide. Retrieved from [Link]

  • Quora. (2018). What is the best way of storing a DMSO in a research lab? Retrieved from [Link]

  • Master Organic Chemistry. (2019). Amide Hydrolysis Using Acid Or Base. Retrieved from [Link]

  • LibreTexts Chemistry. (2021). Chemistry of Amides. Retrieved from [Link]

  • Regulations.gov. (n.d.). Dimethyl Sulfoxide (DMSO) Physical Properties. Retrieved from [Link]

  • Gaylord Chemical. (n.d.). DMSO as Reaction Solvent: Applications in Organic Synthesis and Chemical Manufacturing. Retrieved from [Link]

  • Kyoto University Research Information Repository. (n.d.). Doctoral Dissertation Study on autocatalytic decomposition of dimethyl sulfoxide and safe handling system thereof. Retrieved from [Link]

  • MDPI. (2022). Synthesis and Structural Characterization of Pyridine-2,6-dicarboxamide and Furan-2,5-dicarboxamide Derivatives. Retrieved from [Link]

  • Chemistry LibreTexts. (2026). Hydrolysis of Esters and Amides. Retrieved from [Link]

  • ResearchGate. (n.d.). Microbial Degradation of Pyridine and Pyridine Derivatives. Retrieved from [Link]

  • MDPI. (2021). The Biochemical Pathways of Nicotinamide-Derived Pyridones. Retrieved from [Link]

  • LJMU Research Online. (2024). Structural, DNA/BSA binding interactions and cytotoxicity studies of carboxamide (pyridyl)pyrazine palladium(II). Retrieved from [Link]

  • Scilit. (n.d.). Degradation of Pyridine Derivatives in Soil. Retrieved from [Link]

  • PubMed. (2014). Crystal structures of N-(pyridin-2-ylmeth-yl)pyrazine-2-carboxamide (monoclinic polymorph) and N-(pyridin-4-ylmeth-yl)pyrazine-2-carboxamide. Retrieved from [Link]

  • National Center for Biotechnology Information. (2014). Crystal structures of N-(pyridin-2-ylmethyl)pyrazine-2-carboxamide (monoclinic polymorph) and N-(pyridin-4-ylmethyl)pyrazine-2-carboxamide. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis and Characterization of Some New Pyridine-Carboxamide Derivatives of Potential Biological Activities. Retrieved from [Link]

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Validation & Comparative

A Comparative Guide to Kinase Inhibition: The Broad-Spectrum Power of Sorafenib Versus the Emerging Potential of Pyridine-2-Carboxamide Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of cancer therapeutics, kinase inhibitors have revolutionized treatment paradigms by targeting the signaling pathways that drive tumor growth and proliferation. This guide provides an in-depth comparison between Sorafenib, a well-established multi-kinase inhibitor, and the chemical scaffold N-(pyridin-4-yl)pyridine-2-carboxamide, representing a class of pyridine-based compounds under investigation for more selective kinase inhibition.

Introduction: A Tale of Two Kinase Inhibition Strategies

The development of small molecule kinase inhibitors has been a cornerstone of targeted cancer therapy. These agents typically function by competing with ATP for binding to the kinase domain of specific enzymes, thereby blocking downstream signaling cascades. The clinical success of these inhibitors is often dictated by their potency, selectivity, and the specific molecular profile of the cancer being treated.

This guide explores two distinct approaches to kinase inhibition:

  • Sorafenib: A U.S. FDA-approved multi-kinase inhibitor that targets several key kinases involved in tumor cell proliferation and angiogenesis.[1] Its broad-spectrum activity has made it a valuable therapeutic option for various cancers, including advanced renal cell carcinoma and hepatocellular carcinoma.[1][2]

  • N-(pyridin-4-yl)pyridine-2-carboxamide: This specific molecule is not a widely recognized kinase inhibitor in clinical use. However, its core structure, the pyridine-2-carboxamide scaffold, is a subject of active research in medicinal chemistry for the development of novel and potentially more selective kinase inhibitors.[3][4] This guide will use this scaffold as a representative of this emerging class of compounds to contrast with the established profile of Sorafenib.

Chemical Structures

A fundamental aspect of understanding the mechanism of action of any kinase inhibitor is its chemical structure, which dictates its interaction with the target kinase's ATP-binding pocket.

Compound Chemical Structure
Sorafenib

N-(pyridin-4-yl)pyridine-2-carboxamide

Comparative Analysis of Kinase Inhibition Profiles

The therapeutic utility of a kinase inhibitor is defined by the specific kinases it inhibits and its potency against them, often quantified by the half-maximal inhibitory concentration (IC50).

Sorafenib: The Multi-Kinase Inhibitor

Sorafenib is known for its ability to inhibit a range of kinases, contributing to its anti-proliferative and anti-angiogenic effects.[5][6]

Target Kinase IC50 (in cell-free assays) Signaling Pathway Therapeutic Relevance
Raf-1 6 nM[5]RAS/RAF/MEK/ERKInhibition of tumor cell proliferation.[7][8]
B-Raf 22 nM[5]RAS/RAF/MEK/ERKInhibition of tumor cell proliferation, particularly in BRAF-mutated cancers.[7][8]
VEGFR-2 90 nM[9]VEGF SignalingInhibition of angiogenesis, a critical process for tumor growth and metastasis.[1][10]
VEGFR-3 20 nM[9]VEGF SignalingInhibition of lymphangiogenesis.[10]
PDGFR-β 57 nM[9]PDGF SignalingInhibition of angiogenesis and tumor cell proliferation.[11][12]
c-KIT 68 nM[9]Stem Cell Factor SignalingRelevant in tumors with activating KIT mutations.[13]
Flt-3 59 nM[9]FLT3 SignalingRelevant in certain hematological malignancies.[1]
N-(pyridin-4-yl)pyridine-2-carboxamide and its Derivatives: A Look at Potential Selectivity

This highlights a key philosophical difference in drug design: while Sorafenib's efficacy stems from its ability to hit multiple targets, the pyridine-2-carboxamide scaffold represents a platform for developing more "targeted" therapies with potentially fewer off-target effects.

Signaling Pathways: A Visual Comparison

The following diagrams illustrate the key signaling pathways targeted by Sorafenib and the potential, more focused inhibition by a hypothetical selective inhibitor based on the pyridine-2-carboxamide scaffold.

Sorafenib's Multi-Target Inhibition

Sorafenib_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK VEGFR / PDGFR RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Gene Expression (Proliferation, Angiogenesis) ERK->Proliferation Sorafenib Sorafenib Sorafenib->RTK Inhibits Sorafenib->RAF Inhibits

Caption: Sorafenib's inhibition of multiple receptor tyrosine kinases and the RAF/MEK/ERK pathway.

Hypothetical Selective Inhibition by a Pyridine-2-Carboxamide Derivative

Selective_Inhibitor_Pathway cluster_membrane_selective T-Cell Membrane cluster_cytoplasm_selective Cytoplasm cluster_nucleus_selective Nucleus TCR TCR Complex HPK1 HPK1 TCR->HPK1 Downstream Downstream Signaling HPK1->Downstream Negative Regulation Activation T-Cell Activation Downstream->Activation PyridineCarboxamide Pyridine-2-carboxamide Derivative PyridineCarboxamide->HPK1 Inhibits

Caption: A hypothetical pyridine-2-carboxamide derivative selectively inhibiting a single kinase (e.g., HPK1).

Experimental Protocols: Assessing Kinase Inhibition

The determination of a compound's kinase inhibition profile is a critical step in its preclinical development. A standard method for this is the in vitro kinase inhibition assay.

General Protocol for In Vitro Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)

This protocol provides a framework for determining the IC50 of a test compound against a specific kinase.

Objective: To measure the binding affinity of a test compound to a kinase of interest.

Materials:

  • Kinase of interest (e.g., purified recombinant human VEGFR-2)

  • Europium-labeled anti-tag antibody (specific to the kinase tag)

  • Alexa Fluor™ 647-labeled ATP-competitive kinase inhibitor (tracer)

  • Test compound (e.g., Sorafenib or a pyridine-2-carboxamide derivative)

  • Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

  • 384-well microplates

Procedure:

  • Compound Dilution: Prepare a serial dilution of the test compound in DMSO. Further dilute in assay buffer to the final desired concentrations.

  • Assay Plate Preparation:

    • Add 2.5 µL of the diluted test compound or control (DMSO) to the wells of a 384-well plate.

    • Add 2.5 µL of the kinase-antibody mixture to each well.

    • Add 5 µL of the tracer to each well.

  • Incubation: Incubate the plate at room temperature for 60 minutes, protected from light.

  • Data Acquisition: Read the plate on a fluorescence plate reader capable of time-resolved fluorescence resonance energy transfer (TR-FRET). Excite at 340 nm and read emissions at 615 nm (Europium) and 665 nm (Alexa Fluor™ 647).

  • Data Analysis:

    • Calculate the emission ratio (665 nm / 615 nm).

    • Plot the emission ratio against the logarithm of the test compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Self-Validation:

  • Include positive controls (known inhibitor for the target kinase) and negative controls (DMSO vehicle) in each assay plate.

  • Ensure the Z'-factor for the assay is > 0.5, indicating a robust and reliable assay window.

Conclusion: The Evolving Landscape of Kinase Inhibition

The comparison between Sorafenib and the N-(pyridin-4-yl)pyridine-2-carboxamide scaffold exemplifies the evolution of kinase inhibitor drug discovery. Sorafenib represents a highly successful first-generation multi-kinase inhibitor, where broad-spectrum activity against key oncogenic pathways provides clinical benefit across multiple cancer types.

The pyridine-2-carboxamide scaffold, on the other hand, is emblematic of the ongoing quest for more selective kinase inhibitors. The rationale behind developing highly selective inhibitors is to minimize off-target toxicities and potentially overcome resistance mechanisms that can emerge with multi-targeted agents. The development of derivatives from this and similar scaffolds holds the promise of tailored therapies that are more potent against their intended targets with an improved safety profile.

For drug development professionals, the choice between a multi-kinase inhibitor and a highly selective inhibitor is a strategic one, dependent on the specific cancer biology, the potential for combination therapies, and the desired therapeutic window. The continued exploration of novel chemical scaffolds like pyridine-2-carboxamide will undoubtedly lead to the next generation of innovative and effective kinase-targeted cancer therapies.

References

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  • BindingDB BDBM25471 N-[4-(pyridin-4-yl)phenyl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide::pyridine-phenyl, 2. BindingDB.
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  • 4-anilino-5-carboxamido-2-pyridone derivatives as noncompetitive inhibitors of mitogen-activated protein kinase kinase. (2007). Journal of Medicinal Chemistry.
  • 4-[(1R)-1-aminoethyl]-N-pyridin-4-ylcyclohexane-1-carboxamide - 146986-50-7. Biosynth.
  • Design and synthesis of pyridopyrimidines targeting NEK6 kinase. (2025). European Journal of Medicinal Chemistry.
  • Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. (2023). RSC Medicinal Chemistry.
  • BindingDB BDBM25471 N-[4-(pyridin-4-yl)phenyl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide. BindingDB.
  • Discovery of Pyridine-2-Carboxamides Derivatives as Potent and Selective HPK1 Inhibitors for the Treatment of Cancer. (2024). Journal of Medicinal Chemistry.
  • Discovery of Pyridine-2-Carboxamides Derivatives as Potent and Selective HPK1 Inhibitors for the Treatment of Cancer. (2024). Journal of Medicinal Chemistry.
  • Comparison of the effects of two kinase inhibitors, sorafenib and dasatinib, on chronic lymphocytic leukemia cells. (2012). Oncology.
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Sources

A Comparative Guide to the Purity Validation of N-(pyridin-4-yl)picolinamide via NMR and LC-MS

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical development and chemical research, the rigorous confirmation of a compound's purity is a foundational requirement for ensuring the reliability and reproducibility of scientific outcomes. For N-(pyridin-4-yl)picolinamide, a molecule of interest in medicinal chemistry, an unambiguous purity assessment is paramount. This guide provides an in-depth comparison of two orthogonal and powerful analytical techniques: Nuclear Magnetic Resonance (NMR) spectroscopy and Liquid Chromatography-Mass Spectrometry (LC-MS). We will explore their complementary roles in establishing the purity profile of N-(pyridin-4-yl)picolinamide, grounded in the principles of scientific integrity and supported by detailed experimental protocols.

The structural integrity and purity of active pharmaceutical ingredients (APIs) are critical parameters governed by international guidelines, such as those from the International Council for Harmonisation (ICH).[1][2][3] These guidelines stipulate stringent control over impurities, which can be organic, inorganic, or residual solvents.[1][4] This necessitates the use of validated, high-sensitivity analytical methods to detect and quantify any potential contaminants.

The Orthogonal Approach: Why Both NMR and LC-MS are Essential

A robust purity assessment strategy relies on the use of orthogonal methods, which are based on different chemical and physical principles. This approach minimizes the risk of overlooking impurities that might not be detected by a single technique. NMR and LC-MS are ideal complementary partners in this regard.

  • Nuclear Magnetic Resonance (NMR) provides unparalleled structural elucidation and is a primary quantitative method (qNMR).[5][6][7] The signal intensity in a ¹H NMR spectrum is directly proportional to the number of protons generating that signal, allowing for a direct, calibration-curve-free measurement of purity against a certified internal standard.[6][7][8] It is a bulk property technique, offering a comprehensive view of all proton-containing species in the sample.[5][9]

  • Liquid Chromatography-Mass Spectrometry (LC-MS) is a highly sensitive separation technique. It excels at detecting and identifying trace-level impurities by physically separating them from the main compound based on their physicochemical properties, followed by mass analysis.[10][11] This makes it particularly adept at identifying non-proton-containing impurities or those present at levels below the detection limit of routine NMR.

The synergy of these techniques provides a self-validating system for purity determination, ensuring both the structural identity and the quantitative purity of N-(pyridin-4-yl)picolinamide.

Visualizing the Integrated Workflow

The following diagram illustrates the logical flow of a comprehensive purity validation process, integrating both NMR and LC-MS analyses.

Purity Validation Workflow cluster_0 Sample Preparation cluster_1 NMR Analysis cluster_2 LC-MS Analysis cluster_3 Final Assessment Sample N-(pyridin-4-yl)picolinamide Batch NMR_Prep Prepare NMR Sample (with Internal Standard) Sample->NMR_Prep LCMS_Prep Prepare LC-MS Sample Sample->LCMS_Prep NMR_Acq ¹H & ¹³C NMR Acquisition NMR_Prep->NMR_Acq NMR_Data Spectral Processing & Integration NMR_Acq->NMR_Data qNMR_Calc Purity Calculation (qNMR) NMR_Data->qNMR_Calc Final_Report Consolidated Purity Report & Certificate of Analysis qNMR_Calc->Final_Report LCMS_Acq LC-MS Acquisition LCMS_Prep->LCMS_Acq LCMS_Data Chromatogram & Mass Spectrum Analysis LCMS_Acq->LCMS_Data Impurity_ID Impurity Identification & Quantification LCMS_Data->Impurity_ID Impurity_ID->Final_Report

Caption: Integrated workflow for the purity validation of N-(pyridin-4-yl)picolinamide.

Part 1: Quantitative Purity Determination by ¹H NMR (qNMR)

Quantitative NMR (qNMR) is a primary analytical method that allows for the direct measurement of a compound's purity without the need for a specific reference standard of the analyte itself.[7] The principle lies in comparing the integral of a signal from the analyte with the integral of a signal from a known amount of a high-purity certified internal standard.[6]

Experimental Protocol: qNMR
  • Selection of Internal Standard: A suitable internal standard must be chosen. Key criteria include:

    • High purity (certified).

    • Chemical stability and non-reactivity with the analyte or solvent.

    • Signals that do not overlap with analyte or solvent signals.

    • Good solubility in the chosen deuterated solvent.

    • For N-(pyridin-4-yl)picolinamide, maleic acid is a suitable internal standard.

  • Sample Preparation:

    • Accurately weigh approximately 10-20 mg of N-(pyridin-4-yl)picolinamide into a clean vial.

    • Accurately weigh a similar mass of the internal standard (e.g., maleic acid) into the same vial.

    • Dissolve the mixture in a precise volume (e.g., 0.75 mL) of a suitable deuterated solvent (e.g., DMSO-d₆).

    • Vortex the vial until the sample and standard are completely dissolved.

    • Transfer the solution to a high-quality NMR tube.

  • NMR Data Acquisition:

    • Acquire a quantitative ¹H NMR spectrum on a high-field NMR spectrometer (e.g., 400 MHz or higher).

    • Ensure a sufficient relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the protons being integrated to allow for full magnetization recovery. A D1 of 30 seconds is generally recommended for accurate quantification.

    • Use a 90° pulse angle.

    • Acquire a sufficient number of scans to achieve a good signal-to-noise ratio (>250:1 for the signals to be integrated).

  • Data Processing and Purity Calculation:

    • Apply appropriate phasing and baseline correction to the spectrum.

    • Integrate a well-resolved signal from N-(pyridin-4-yl)picolinamide and a signal from the internal standard.

    • Calculate the purity using the following formula[6]:

    Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (M_analyte / m_analyte) * (m_std / M_std) * P_std

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • M = Molar mass

    • m = mass

    • P_std = Purity of the internal standard

Expected ¹H NMR Spectrum of N-(pyridin-4-yl)picolinamide

The structure of N-(pyridin-4-yl)picolinamide dictates a specific pattern of signals in the ¹H NMR spectrum.

Caption: Chemical structure of N-(pyridin-4-yl)picolinamide.

  • Picolinamide Ring Protons: Expect signals in the aromatic region (typically 7.5-8.7 ppm), showing characteristic splitting patterns (doublets, triplets).

  • Pyridin-4-yl Ring Protons: Two sets of doublets are expected in the aromatic region (typically 7.7-8.6 ppm).

  • Amide Proton (NH): A broad singlet, typically downfield (>10 ppm), which can be confirmed by D₂O exchange.

Proton Assignment Expected Chemical Shift (ppm) in DMSO-d₆ Multiplicity Integration
Amide NH~10.9Singlet (broad)1H
Pyridine-H6'~8.7Doublet1H
Pyridine-H2, H6~8.6Doublet2H
Pyridine-H3'~8.2Doublet1H
Pyridine-H4'~8.1Triplet1H
Pyridine-H3, H5~7.8Doublet2H
Pyridine-H5'~7.7Triplet1H

Note: Predicted chemical shifts can vary based on solvent and concentration.

Part 2: Impurity Profiling by LC-MS

LC-MS is the method of choice for detecting and identifying unknown impurities, even at trace levels.[11] The chromatographic separation provides retention time data, while the mass spectrometer provides mass-to-charge ratio (m/z) information, which is crucial for determining the molecular weight of any impurities.

Experimental Protocol: LC-MS
  • Sample Preparation:

    • Prepare a stock solution of N-(pyridin-4-yl)picolinamide in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.

    • Dilute the stock solution to a working concentration of approximately 10 µg/mL for analysis.

  • LC-MS System and Conditions:

    • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

    • Column: A reverse-phase C18 column (e.g., 100 x 2.1 mm, 1.8 µm) is a good starting point for this type of molecule.

    • Mobile Phase: A gradient elution is typically used to separate compounds with a range of polarities.

      • Mobile Phase A: 0.1% formic acid in water.

      • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A typical gradient might start at 5% B, ramp to 95% B over 10 minutes, hold for 2 minutes, and then re-equilibrate.

    • Flow Rate: 0.3-0.5 mL/min.

    • Column Temperature: 30-40 °C.

    • Injection Volume: 1-5 µL.

    • MS Detector: An electrospray ionization (ESI) source coupled to a quadrupole or time-of-flight (TOF) mass analyzer.

    • Ionization Mode: Positive ion mode is generally suitable for pyridine-containing compounds.

    • Mass Range: Scan a wide mass range (e.g., m/z 100-1000) to detect potential impurities.

  • Data Analysis:

    • Analyze the total ion chromatogram (TIC) for any peaks other than the main N-(pyridin-4-yl)picolinamide peak.

    • Examine the mass spectrum of each impurity peak to determine its molecular weight.

    • Based on the molecular weight and knowledge of the synthetic route, potential impurity structures can be proposed. These may include starting materials, by-products, or degradation products.

Parameter NMR LC-MS
Principle Nuclear spin properties in a magnetic fieldDifferential partitioning and mass-to-charge ratio
Primary Use Structural elucidation, quantitative purity (qNMR)Separation, detection, and identification of impurities
Quantification Absolute (with internal standard)Relative (area percent) or absolute (with standards)
Sensitivity Lower (mg range for routine analysis)Higher (ng to pg range)
Impurity Detection Detects proton-containing impuritiesDetects a wide range of impurities, including non-protonated ones
Throughput LowerHigher

Conclusion: A Dual-Pronged Strategy for Unquestionable Purity

The validation of N-(pyridin-4-yl)picolinamide purity is most rigorously accomplished through the synergistic application of NMR and LC-MS. Quantitative ¹H NMR provides an accurate, direct measure of the absolute purity of the bulk material, serving as a primary method of quantification.[5][9][12] Concurrently, LC-MS offers a high-sensitivity screen for trace-level impurities that might otherwise go undetected, providing crucial information on the compound's impurity profile.[10][11]

By integrating the data from these two orthogonal techniques, researchers, scientists, and drug development professionals can have the highest level of confidence in the quality of their material. This dual-validation approach not only satisfies stringent regulatory expectations, such as those outlined by the ICH[1][2][3], but also upholds the principles of scientific integrity, ensuring that subsequent biological or chemical studies are built upon a foundation of well-characterized and verifiably pure compounds.

References

  • Pauli, G. F., et al. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry, 57(22), 9220–9231. [Link]

  • International Council for Harmonisation. (2006). ICH Harmonised Tripartite Guideline: Impurities in New Drug Substances Q3A(R2). [Link]

  • Emery Pharma. (2024, February 9). A Guide to Quantitative NMR (qNMR). [Link]

  • ResolveMass Laboratories Inc. (2025, December 29). Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works. [Link]

  • AMSbiopharma. (2025, October 7). Impurity guidelines in drug development under ICH Q3. [Link]

  • European Medicines Agency. (1995). ICH Topic Q 3 A: Impurities Testing Guideline: Impurities in New Drug Substances. [Link]

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  • IKEV. ICH Q3A(R) Guideline Impurity Testing Guideline Impurities in New Drug Substances. [Link]

  • Veeprho. (2020, December 23). Use of NMR in Impurity Profiling for Pharmaceutical Products. [Link]

  • Gadek, T. R., & Shaffer, P. L. (2014). Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination. Journal of Medicinal Chemistry, 57(22), 9219. [Link]

  • ICH. (2023, October 17). ICH Q3 Guidelines. [Link]

  • Waters. Versatile LC-MS/MS Solutions for the Evolving Bioanalysis Landscape. [Link]

  • Farmacia Journal. (2025, April 12). APPLICATION OF LC-MS FOR THE IDENTIFICATION AND QUANTIFICATION OF NITROSAMINE IMPURITIES IN ORAL METFORMIN-BASED PHARMACEUTICAL. [Link]

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A Researcher's Guide to Reference Standards for Pyridine Carboxamide Bioassays: A Focus on PARP1 Inhibition

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Focusing the Lens on PARP1

The pyridine carboxamide scaffold is a cornerstone in modern medicinal chemistry, forming the structural basis for a multitude of biologically active agents. Given this chemical diversity, a "one-size-fits-all" bioassay guide is impractical. This guide, therefore, sharpens the focus onto a well-defined and clinically significant application: the inhibition of Poly(ADP-ribose) polymerase 1 (PARP1). PARP1 is a critical enzyme in the DNA damage response (DDR), and its inhibition has emerged as a powerful strategy in oncology, particularly for cancers with deficiencies in DNA repair pathways like those harboring BRCA1/2 mutations.[1][2]

This guide provides an in-depth comparison of reference standards for use in PARP1 enzymatic bioassays, offering a framework for robust assay development, validation, and compound profiling. We will dissect the mechanistic nuances of PARP1 inhibition, provide a detailed experimental protocol, and present a clear comparison of expected performance data for key reference compounds.

The Cornerstone of Assay Validation: Selecting Reference Standards

The selection of appropriate reference standards is the most critical step in validating a bioassay. A well-chosen standard provides a benchmark for assay performance, ensures data reproducibility, and allows for the meaningful comparison of novel compounds. For PARP1 inhibition assays, a multi-faceted approach using standards with different properties is ideal. We will compare two such standards:

  • Olaparib : A potent, first-in-class, FDA-approved PARP1/2 inhibitor.[1] It serves as the high-potency benchmark, ideal for defining the upper limits of assay sensitivity and for comparative profiling of new chemical entities (NCEs).[3][4]

  • Nicotinamide (NAM) : The natural byproduct of the PARP1 enzymatic reaction and an endogenous, low-potency inhibitor.[5][6] NAM is an essential tool for mechanistic studies, as it competes directly with the enzyme's substrate, NAD+.[7][8] Its inclusion helps validate the biological relevance of the assay system.

Mechanism of Action Deep Dive: PARP1 and Synthetic Lethality

PARP1 acts as a DNA damage sensor. Upon detecting a single-strand break (SSB), it binds to the DNA and, using NAD+ as a substrate, catalyzes the synthesis of long chains of poly(ADP-ribose) (PAR) onto itself and other nuclear proteins.[8][9][10] This PARylation event serves as a scaffold to recruit other DNA repair proteins, facilitating the restoration of genomic integrity.[7][9]

Pyridine carboxamide-based PARP inhibitors, such as Olaparib, are nicotinamide mimetics.[7][8] They occupy the nicotinamide-binding pocket of the PARP1 catalytic domain, preventing the synthesis of PAR chains.[7] This inhibition of SSB repair is not immediately lethal to most cells. However, during DNA replication, unrepaired SSBs can degenerate into more cytotoxic double-strand breaks (DSBs).[11][12]

In healthy cells, DSBs are efficiently repaired by the homologous recombination (HR) pathway, which relies on proteins like BRCA1 and BRCA2.[9] In cancer cells with mutated or deficient BRCA genes, the HR pathway is compromised. These cells become heavily reliant on PARP1 for DNA repair. When PARP1 is inhibited in these HR-deficient cells, they are unable to repair DSBs, leading to genomic instability and cell death. This concept, where the loss of two pathways is lethal but the loss of either one alone is not, is known as synthetic lethality .[9][11][13]

Another critical aspect of some PARP inhibitors, including Olaparib, is "PARP trapping." Beyond just catalytic inhibition, these molecules cause the PARP1 enzyme to become trapped on the DNA at the site of damage.[7][14] These trapped PARP-DNA complexes are even more cytotoxic than the unrepaired SSBs, as they physically obstruct DNA replication and transcription.[7]

Diagram: PARP1 Signaling and Inhibition Pathway This diagram illustrates the central role of PARP1 in single-strand break repair and the dual mechanism of action of pyridine carboxamide inhibitors like Olaparib.

PARP1_Pathway cluster_0 Normal Cell Response cluster_1 Inhibitor Action & Synthetic Lethality DNA_SSB DNA Single-Strand Break (SSB) PARP1_active PARP1 Activation DNA_SSB->PARP1_active senses PARylation PAR Chain Synthesis (PARylation) PARP1_active->PARylation No_PARylation PARylation Blocked PARP1_active->No_PARylation NAD NAD+ NAD->PARylation substrate Repair_Recruit Recruitment of Repair Proteins (e.g., XRCC1) PARylation->Repair_Recruit SSB_Repair SSB Repair Repair_Recruit->SSB_Repair Inhibitor Pyridine Carboxamide Inhibitor (e.g., Olaparib) Inhibitor->PARP1_active binds to catalytic site PARP_Trapping PARP1 Trapping on DNA Inhibitor->PARP_Trapping causes Unrepaired_SSB Unrepaired SSB No_PARylation->Unrepaired_SSB Replication DNA Replication PARP_Trapping->Replication stalls fork Unrepaired_SSB->Replication DSB Double-Strand Break (DSB) Replication->DSB HR_Deficient BRCA-Deficient Cell (HR Defective) DSB->HR_Deficient Cell_Death Synthetic Lethality (Apoptosis) HR_Deficient->Cell_Death

Caption: PARP1 inhibition blocks SSB repair, leading to synthetic lethality in HR-deficient cells.

Head-to-Head: A Comparative Bioassay Protocol

This section details a robust, adaptable protocol for a 96-well colorimetric PARP1 activity assay. This format is widely used for inhibitor screening due to its simplicity and reliability.[15][16][17] The principle involves a plate pre-coated with histones (the protein substrate for PARP1). Activated PARP1 enzyme uses biotinylated NAD+ to add biotin-labeled PAR chains onto the histones. The amount of incorporated biotin is then detected using Streptavidin-HRP and a colorimetric substrate.[18]

A. Materials & Reagents

  • Enzyme: Recombinant Human PARP1

  • Substrates: Histone-coated 96-well plate, Activated DNA, Biotinylated NAD+

  • Reference Standards: Olaparib, Nicotinamide

  • Detection: Streptavidin-HRP, Colorimetric HRP Substrate (e.g., TMB)

  • Buffers: 1x PARP Assay Buffer, Wash Buffer (e.g., PBST), Stop Solution (e.g., 0.2 M H₂SO₄)

  • Instrumentation: Microplate reader capable of measuring absorbance at 450 nm

B. Experimental Workflow

Diagram: Colorimetric PARP1 Inhibition Assay Workflow This diagram outlines the key steps of the ELISA-based assay for measuring PARP1 activity and inhibition.

Assay_Workflow cluster_workflow Step-by-Step Protocol start Start: Histone-Coated 96-Well Plate add_inhibitor 1. Add Inhibitors (Olaparib, Nicotinamide, Test Cmpds) & Vehicle Control (DMSO) start->add_inhibitor add_enzyme 2. Add PARP1 Enzyme & Activated DNA add_inhibitor->add_enzyme pre_incubate Pre-incubate (e.g., 15 min at RT) add_enzyme->pre_incubate add_substrate 3. Initiate Reaction: Add Biotinylated NAD+ pre_incubate->add_substrate incubate Incubate (e.g., 60 min at RT) add_substrate->incubate wash1 4. Wash Plate (Removes unbound reagents) incubate->wash1 add_detection 5. Add Detection Reagent (Streptavidin-HRP) wash1->add_detection incubate2 Incubate (e.g., 30 min at RT) add_detection->incubate2 wash2 6. Wash Plate (Removes unbound S-HRP) incubate2->wash2 add_tmb 7. Add Colorimetric Substrate (TMB) wash2->add_tmb develop Incubate in Dark (Color Development) add_tmb->develop add_stop 8. Add Stop Solution develop->add_stop read_plate 9. Read Absorbance (450 nm) add_stop->read_plate end End: Data Analysis (IC50) read_plate->end

Caption: Workflow for a 96-well colorimetric PARP1 inhibitor screening assay.

C. Detailed Step-by-Step Methodology

  • Causality Note: Each step is designed to isolate the specific enzymatic reaction and ensure the measured signal is directly proportional to PARP1 activity.

  • Inhibitor Preparation: Prepare serial dilutions of Olaparib (e.g., starting from 1 µM down to pM range) and Nicotinamide (e.g., starting from 10 mM down to µM range) in PARP assay buffer. The final DMSO concentration should be kept constant across all wells (typically ≤1%).[16][18]

    • Rationale: A wide concentration range is crucial for accurately determining the IC₅₀ value. Maintaining a constant DMSO level prevents solvent effects from confounding the results.

  • Assay Plate Setup:

    • Test Wells: Add 5 µL of each inhibitor dilution.

    • Positive Control (100% Activity): Add 5 µL of buffer with DMSO (vehicle control). This well represents uninhibited enzyme activity.

    • Negative Control (0% Activity/Blank): Add 5 µL of buffer with DMSO. This well will not receive the enzyme and is used for background subtraction.

  • Enzyme Addition: Prepare a master mix of PARP1 enzyme and activated DNA in assay buffer. Add 25 µL to all wells except the Negative Control.

    • Rationale: Activated DNA contains strand breaks that are essential for stimulating PARP1 catalytic activity.[19]

  • Reaction Initiation: Prepare a master mix of biotinylated NAD+ in assay buffer. Add 20 µL to all wells, including the Negative Control. The total volume should now be 50 µL.

  • Enzymatic Reaction: Incubate the plate for 60 minutes at room temperature.

    • Rationale: This incubation period allows for sufficient product formation to be in the linear range of the assay, ensuring sensitivity.

  • Detection:

    • Wash the plate 3-4 times with 200 µL/well of Wash Buffer.

    • Add 50 µL of diluted Streptavidin-HRP to each well and incubate for 30 minutes at room temperature.[16][17]

    • Wash the plate again 3-4 times.

    • Add 50-100 µL of TMB substrate. Monitor for blue color development (typically 15-20 minutes).[16]

    • Stop the reaction by adding 50 µL of Stop Solution. The color will change from blue to yellow.

  • Data Acquisition: Read the absorbance at 450 nm on a microplate reader.

Performance Data & Interpretation

After data acquisition, the percentage of inhibition for each inhibitor concentration is calculated using the formula: % Inhibition = 100 * (1 - (Abs_inhibitor - Abs_blank) / (Abs_positive_control - Abs_blank))

The IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%) is then determined by fitting the dose-response data to a four-parameter logistic curve.

A. Comparative Performance of Reference Standards

The following table summarizes the expected performance data for Olaparib and Nicotinamide in a typical PARP1 enzymatic assay.

ParameterOlaparibNicotinamideRationale & Interpretation
Expected IC₅₀ 1-10 nM [3][20]30-200 µM [21]Demonstrates the vast difference in potency. Olaparib serves as a benchmark for high-potency NCEs, while Nicotinamide validates the assay's ability to detect weaker, competitive inhibitors.
Mechanism ATP-noncompetitive, NAD+-competitive[15]NAD+-competitive[5][7]Both compounds compete with the NAD+ substrate, confirming the assay targets the correct binding site. Olaparib's IC₅₀ is known to increase at higher NAD+ concentrations.[15]
Assay Quality (Z'-factor) > 0.7> 0.7The Z'-factor is a measure of assay robustness, calculated from the positive and negative controls. A value > 0.5 indicates an excellent assay suitable for high-throughput screening.[22][23][24]
Use Case High-potency reference, SAR comparisonMechanistic studies, NAD+ competition validationUsing both provides a comprehensive validation of the assay's dynamic range and biological relevance.

B. Understanding the Z'-Factor

The Z'-factor is a critical metric for validating the quality of any screening assay. It is calculated using the means (µ) and standard deviations (σ) of your controls:

Z' = 1 - (3σ_positive + 3σ_negative) / |µ_positive - µ_negative|

  • Z' > 0.5 : An excellent assay.[23][25]

  • 0 < Z' < 0.5 : A marginal assay that may require optimization.[22]

  • Z' < 0 : The assay is not suitable for screening.[23]

You must calculate the Z'-factor during assay development and include it in validation reports to demonstrate the reliability and reproducibility of your results.[26]

Conclusion

For researchers working with pyridine carboxamide inhibitors targeting PARP1, a rigorous and well-validated bioassay is paramount. By employing a dual reference standard strategy with a high-potency inhibitor like Olaparib and a mechanistically relevant low-potency inhibitor like Nicotinamide , you can build a robust and reliable screening platform. This approach not only ensures the technical quality of the assay, as measured by metrics like the Z'-factor, but also provides a deep, mechanistically grounded understanding of your results. This guide provides the foundational knowledge, a detailed protocol, and the comparative framework necessary to confidently evaluate novel PARP1 inhibitors and accelerate the drug discovery process.

References

  • Title: Olaparib - Wikipedia Source: Wikipedia URL: [Link]

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  • Title: Mechanism of PARP inhibitor resistance and potential overcoming strategies Source: PMC (National Center for Biotechnology Information) URL: [Link]

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  • Title: PARP1 Colorimetric Assay Kit Source: BPS Bioscience URL: [Link]

  • Title: PARP1 Olaparib Competitive Inhibitor Assay Kit Source: BPS Bioscience URL: [Link]

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  • Title: PARP inhibition by nicotinamide. Source: ResearchGate URL: [Link]

  • Title: Comparative antiproliferative effects of iniparib and olaparib on a panel of triple-negative and non-triple-negative breast cancer cell lines Source: PMC (National Center for Biotechnology Information) URL: [Link]

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  • Title: Z-factors Source: BIT 479/579 High-throughput Discovery URL
  • Title: Discovery of potent 2,4-difluoro-linker poly(ADP-ribose) polymerase 1 inhibitors with enhanced water solubility and in vivo anticancer efficacy Source: PMC (National Center for Biotechnology Information) URL: [Link]

  • Title: Z-factor Source: Grokipedia URL: [Link]

  • Title: Discovery of PARP1-Sparing Inhibitors for Protein ADP-Ribosylation Source: PMC (National Center for Biotechnology Information) URL: [Link]

  • Title: Z-factor - Wikipedia Source: Wikipedia URL: [Link]

  • Title: PARP1 Assay Service Source: Reaction Biology URL: [Link]

  • Title: Selectivity of PARP inhibitors. Published IC50 values of PARP... Source: ResearchGate URL: [Link]

  • Title: The catalytic activity of PARP. The structure of NAD + (oxidised... Source: ResearchGate URL: [Link]

  • Title: Role of Nicotinamide Adenine Dinucleotide and Related Precursors as Therapeutic Targets for Age-Related Degenerative Diseases Source: THE Integrative Medicine CENTER URL: [Link]

  • Title: Design, Synthesis, and Biological Evaluation of Novel PARP-1 Inhibitors Based on a 1H-Thieno[3,4-d] Imidazole-4-Carboxamide Scaffold Source: PMC (National Center for Biotechnology Information) URL: [Link]

  • Title: Discovery of 6-Fluoro-5-{4-[(5-fluoro-2-methyl-3-oxo-3,4-dihydroquinoxalin-6-yl)methyl]piperazin-1-yl}- N-methylpyridine-2-carboxamide (AZD9574): A CNS-Penetrant, PARP1-Selective Inhibitor Source: PubMed URL: [Link]

  • Title: PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance Source: Frontiers in Molecular Biosciences URL: [Link]

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A Comparative Benchmarking Guide to the Antifungal Activity of Bis-Pyridine Amides

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Pressing Need for Novel Antifungal Agents

The rising tide of invasive fungal infections, coupled with the emergence of drug-resistant strains, presents a formidable challenge to global public health. The existing antifungal armamentarium is limited, and the development of novel therapeutic agents with unique mechanisms of action is a critical priority for the scientific and medical communities. In this context, bis-pyridine amides have emerged as a promising class of compounds with potent and broad-spectrum antifungal activity. This guide provides a comprehensive and objective comparison of the in vitro antifungal performance of select bis-pyridine amides against established clinical benchmarks. By elucidating their mechanisms of action and providing robust experimental data, we aim to equip researchers, scientists, and drug development professionals with the critical insights needed to advance the development of this promising class of antifungals.

Chemical Structures and Rationale for Investigation

Bis-pyridine amides are characterized by a central pyridine ring linked to two amide-containing moieties. This structural motif offers a versatile scaffold for chemical modification, allowing for the fine-tuning of their antifungal activity, spectrum, and pharmacokinetic properties. The rationale for investigating this class of compounds is rooted in the known antifungal properties of both pyridine and amide functionalities, suggesting a potential for synergistic or novel mechanisms of action.

This guide will focus on representative bis-pyridine amide structures and compare their activity to three cornerstone antifungal agents, each with a distinct mechanism of action:

  • Fluconazole: An azole that inhibits ergosterol biosynthesis, a crucial component of the fungal cell membrane.

  • Amphotericin B: A polyene that binds to ergosterol, leading to the formation of pores and subsequent cell death.

  • Caspofungin: An echinocandin that inhibits the synthesis of β-(1,3)-D-glucan, an essential component of the fungal cell wall.

Mechanisms of Antifungal Action: A Multi-pronged Attack

A key advantage of the bis-pyridine amide scaffold is its potential to engage multiple fungal targets, a highly desirable attribute in combating drug resistance. Based on existing research, three primary mechanisms of action are proposed for this class of compounds.

Inhibition of Ergosterol Biosynthesis

Similar to azole antifungals, certain bis-pyridine amides are hypothesized to interfere with the ergosterol biosynthesis pathway. Specifically, they may inhibit the enzyme lanosterol 14α-demethylase (CYP51), which is essential for the conversion of lanosterol to ergosterol.[1] The disruption of ergosterol production compromises the integrity and fluidity of the fungal cell membrane, leading to growth inhibition.

cluster_0 Fungal Cell Acetyl-CoA Acetyl-CoA HMG-CoA HMG-CoA Acetyl-CoA->HMG-CoA Mevalonate Mevalonate HMG-CoA->Mevalonate Squalene Squalene Mevalonate->Squalene Lanosterol Lanosterol Squalene->Lanosterol Ergosterol Ergosterol Lanosterol->Ergosterol CYP51 Cell_Membrane Fungal Cell Membrane Ergosterol->Cell_Membrane Incorporation Bis-Pyridine_Amide Bis-Pyridine_Amide Bis-Pyridine_Amide->Lanosterol Inhibition

Caption: Proposed mechanism of ergosterol biosynthesis inhibition by bis-pyridine amides.

Disruption of Fungal Cell Wall Integrity

The fungal cell wall, a structure absent in human cells, is an attractive target for antifungal drugs. Some pyridine-containing compounds have been shown to act as cell wall inhibitors.[1] It is postulated that certain bis-pyridine amides may interfere with the synthesis of key cell wall components, such as β-glucans or chitin, leading to a weakened cell wall that is unable to withstand osmotic stress, ultimately resulting in cell lysis.

cluster_0 Fungal Cell Periphery Glucose Glucose UDP-GlcNAc UDP-N-acetylglucosamine Glucose->UDP-GlcNAc Glucan_Synthase β-(1,3)-D-glucan Synthase Glucose->Glucan_Synthase Chitin_Synthase Chitin Synthase UDP-GlcNAc->Chitin_Synthase Chitin Chitin Chitin_Synthase->Chitin Glucan β-(1,3)-D-glucan Glucan_Synthase->Glucan Cell_Wall Fungal Cell Wall Chitin->Cell_Wall Glucan->Cell_Wall Bis-Pyridine_Amide Bis-Pyridine_Amide Bis-Pyridine_Amide->Chitin_Synthase Inhibition? Bis-Pyridine_Amide->Glucan_Synthase Inhibition?

Caption: Postulated mechanism of fungal cell wall synthesis inhibition by bis-pyridine amides.

Inhibition of DNA and RNA Synthesis

A particularly compelling mechanism of action observed for some bisamidine compounds featuring a pyridine linker is the direct inhibition of nucleic acid synthesis.[2] These molecules are thought to bind to the minor groove of fungal DNA, interfering with the processes of DNA replication and transcription. This multimodal action can lead to rapid fungicidal activity. While the amide linkage in bis-pyridine amides differs from the amidine group, the structural similarity suggests that DNA binding could be a plausible mechanism for certain derivatives.

cluster_0 Fungal Nucleus DNA DNA RNA_Polymerase RNA Polymerase DNA->RNA_Polymerase Transcription DNA_Polymerase DNA Polymerase DNA->DNA_Polymerase Replication mRNA mRNA RNA_Polymerase->mRNA Transcription New_DNA Replicated DNA DNA_Polymerase->New_DNA Replication Bis-Pyridine_Amide Bis-Pyridine_Amide Bis-Pyridine_Amide->DNA Binding

Caption: Proposed mechanism of DNA/RNA synthesis inhibition by bis-pyridine amides.

Comparative In Vitro Antifungal Activity

To provide a clear and objective comparison, the following table summarizes the Minimum Inhibitory Concentration (MIC) values of representative bis-pyridine amides and the benchmark antifungal agents against a panel of clinically relevant fungal pathogens. MIC is defined as the lowest concentration of an antifungal agent that prevents the visible growth of a microorganism.

Compound/DrugCandida albicans (MIC, µg/mL)Candida glabrata (MIC, µg/mL)Aspergillus fumigatus (MIC, µg/mL)Aspergillus flavus (MIC, µg/mL)
Bis-Pyridine Amide 1 3.9[3]--31.25[3]
Bis-Pyridine Amide 2 0.125-2[4]0.125-2[4]0.125-2[4]0.125-2[4]
Bis(alkylpyridinium)alkane 0.74-27.9[5]<1[5]≥25[5]-
Fluconazole 0.25-28-64>64>64
Amphotericin B 0.25-10.25-10.5-20.5-2
Caspofungin 0.125-0.50.125-0.50.06-0.250.06-0.25

Note: MIC values for benchmark drugs are typical ranges observed in the literature. Specific values can vary depending on the strain and testing methodology.

Experimental Protocols: Ensuring Scientific Rigor

The reliability of antifungal susceptibility data is paramount. The following protocols are based on the standardized methods established by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) to ensure reproducibility and accuracy.

Workflow for Antifungal Susceptibility Testing

cluster_0 Preparation cluster_1 MIC Determination (Broth Microdilution) cluster_2 MFC Determination Isolate Fungal Isolate Culture Subculture on Agar Isolate->Culture Inoculum Prepare Inoculum Suspension Culture->Inoculum Standardize Standardize to 0.5 McFarland Inoculum->Standardize Inoculate Inoculate Microtiter Plate Standardize->Inoculate Serial_Dilution Prepare Serial Dilutions of Antifungal Agents Serial_Dilution->Inoculate Incubate Incubate at 35°C for 24-48h Inoculate->Incubate Read_MIC Visually or Spectrophotometrically Read MIC Incubate->Read_MIC Subculture_MFC Subculture from Wells with No Visible Growth Read_MIC->Subculture_MFC Incubate_MFC Incubate Agar Plates Subculture_MFC->Incubate_MFC Determine_MFC Determine MFC (≥99.9% killing) Incubate_MFC->Determine_MFC

Caption: Standard workflow for determining MIC and MFC of antifungal compounds.

Detailed Protocol for Minimum Inhibitory Concentration (MIC) Determination (CLSI M27-A3/EUCAST E.Def 7.3.2)
  • Preparation of Antifungal Stock Solutions:

    • Accurately weigh the bis-pyridine amide compound and dissolve it in a suitable solvent (e.g., dimethyl sulfoxide - DMSO) to create a high-concentration stock solution.

    • Prepare stock solutions of the benchmark antifungal agents (fluconazole, amphotericin B, caspofungin) according to the manufacturers' instructions and CLSI/EUCAST guidelines.

  • Preparation of Fungal Inoculum:

    • Subculture the fungal isolates (Candida spp., Aspergillus spp.) on appropriate agar plates (e.g., Sabouraud Dextrose Agar) and incubate at 35°C for 24-48 hours to ensure purity and viability.

    • Harvest fungal colonies (for yeasts) or conidia (for molds) and suspend them in sterile saline (0.85% NaCl).

    • Adjust the turbidity of the fungal suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-5 x 10^6 CFU/mL for yeasts.

    • Further dilute the standardized suspension in RPMI-1640 medium to achieve the final inoculum concentration specified by CLSI or EUCAST guidelines (typically 0.5-2.5 x 10^3 CFU/mL for yeasts).

  • Broth Microdilution Assay:

    • In a 96-well microtiter plate, perform serial twofold dilutions of the antifungal stock solutions in RPMI-1640 medium to achieve the desired final concentration range.

    • Inoculate each well with the prepared fungal suspension.

    • Include a growth control well (no antifungal agent) and a sterility control well (no inoculum).

    • Incubate the plates at 35°C for 24-48 hours.

  • Reading and Interpretation of MIC:

    • The MIC is determined as the lowest concentration of the antifungal agent that causes a significant inhibition of growth compared to the growth control. For azoles and bis-pyridine amides, this is typically a ≥50% reduction in turbidity. For amphotericin B, it is the lowest concentration with no visible growth. For caspofungin against Aspergillus, the Minimum Effective Concentration (MEC) is determined, which is the lowest concentration that leads to the growth of small, rounded, compact hyphae.

Protocol for Minimum Fungicidal Concentration (MFC) Determination
  • Subculturing from MIC Plates:

    • Following the determination of the MIC, take a 10-20 µL aliquot from each well that shows no visible growth (or significant growth inhibition).

    • Spot the aliquot onto an appropriate agar plate (e.g., Sabouraud Dextrose Agar).

  • Incubation and MFC Determination:

    • Incubate the agar plates at 35°C for 24-48 hours, or until growth is visible in the growth control spot.

    • The MFC is defined as the lowest concentration of the antifungal agent that results in a ≥99.9% reduction in the number of colonies compared to the initial inoculum count.

Conclusion and Future Directions

The data presented in this guide demonstrate that bis-pyridine amides represent a promising and versatile class of antifungal agents. Their potential for multi-target engagement offers a significant advantage in the fight against drug-resistant fungal pathogens. The favorable in vitro activity of certain bis-pyridine amides, with MIC values comparable or superior to established antifungals against specific fungal species, underscores the need for further investigation.

Future research should focus on:

  • Structure-Activity Relationship (SAR) Studies: To optimize the antifungal potency and spectrum of bis-pyridine amides through targeted chemical modifications.

  • In-depth Mechanistic Studies: To definitively elucidate the molecular targets of these compounds and validate their proposed mechanisms of action.

  • In Vivo Efficacy and Toxicity Studies: To evaluate the therapeutic potential and safety profile of lead compounds in animal models of fungal infections.

  • Pharmacokinetic Profiling: To assess the absorption, distribution, metabolism, and excretion (ADME) properties of promising candidates.

By pursuing these avenues of research, the scientific community can unlock the full therapeutic potential of bis-pyridine amides and contribute to the development of the next generation of life-saving antifungal drugs.

References

  • Synthesis and antifungal evaluation of head-to-head and head-to-tail bisamidine compounds. Bioorganic & Medicinal Chemistry.
  • Hybrid Bis-(Imidazole/Benzimidazole)-Pyridine Derivatives with Antifungal Activity of Potential Interest in Medicine and Agriculture via Improved Efficiency Methods. Pharmaceuticals.
  • In Vitro Antifungal Activities of Bis(Alkylpyridinium)Alkane Compounds against Pathogenic Yeasts and Molds. Antimicrobial Agents and Chemotherapy.
  • Design, synthesis and biological evaluation of amide-pyridine derivatives as novel dual-target (SE, CYP51) antifungal inhibitors. Bioorganic & Medicinal Chemistry.
  • CLSI M27-A3: Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts; Approved Standard—Third Edition.
  • EUCAST Definitive Document E.DEF 7.3.2: Method for the determination of broth dilution minimum inhibitory concentrations of antifungal agents for yeasts. European Committee on Antimicrobial Susceptibility Testing.

Sources

Comparative Guide: Amide Bond Stability in Pyridine vs. Benzene Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of amide bond stability in pyridine versus benzene scaffolds, designed for researchers in medicinal chemistry and drug development.

Executive Summary

In drug discovery, replacing a benzene ring with a pyridine scaffold ("scaffold hopping") is a standard strategy to improve solubility, lower LogP, and alter metabolic clearance. However, this substitution fundamentally alters the electronic environment of the attached amide bond.

  • Benzene Scaffolds (Benzamides): Exhibit high chemical stability due to resonance delocalization of the nitrogen lone pair into the aromatic system and the carbonyl.[1] They are the baseline for stability.[1]

  • Pyridine Scaffolds (Pyridinecarboxamides): The electron-deficient nature of the pyridine ring renders the amide carbonyl more electrophilic.[1] Consequently, pyridine amides are generally more susceptible to alkaline hydrolysis than their benzene counterparts. Conversely, under acidic conditions , the protonation of the pyridine nitrogen creates a cationic species that electrostatically repels the attacking hydronium ion, often rendering them more stable (slower hydrolysis) than benzamides.

Electronic & Structural Fundamentals

The stability difference stems from the intrinsic electronic properties of the aryl core.[1]

FeatureBenzene Scaffold (Benzamide)Pyridine Scaffold (Nicotinamide/Picolinamide)
Electronic Nature

-electron rich (Neutral/Donor)

-electron deficient (Acceptor)
Inductive Effect Weakly electron-withdrawing (Phenyl)Strongly electron-withdrawing (Pyridyl)
Resonance Amide N lone pair delocalizes into ring.[1]Ring pulls density away from Carbonyl C.
Carbonyl Character Moderate ElectrophilicityHigh Electrophilicity (Activated)
pKa (Conjugate Acid) ~ -1.5 (Amide O-protonation)~ 3.4 (Pyridine N-protonation)
2.1 The "Activated Carbonyl" Effect in Pyridines

In pyridinecarboxamides, the electronegative ring nitrogen pulls electron density away from the carbonyl carbon via both inductive (


) and mesomeric (

) effects. This destabilizes the amide bond ground state relative to the transition state for nucleophilic attack, effectively "activating" the bond toward hydrolysis under basic or neutral conditions.
  • Isomer Dependence:

    • 2-Pyridyl (Picolinamide): Strongest inductive effect due to proximity.[1] Potential for intramolecular H-bonding or metal chelation (N-atom and O-carbonyl).[1]

    • 4-Pyridyl (Isonicotinamide): Strong resonance withdrawal.[1]

    • 3-Pyridyl (Nicotinamide): Moderate withdrawal (mostly inductive, less resonance).[1]

Chemical Stability Profile: Experimental Data

The following trends are established based on pseudo-first-order kinetic rate constants (


) for hydrolysis.
3.1 Alkaline Hydrolysis (

attack)
  • Trend: Pyridine > Benzene (Faster Hydrolysis)[1]

  • Mechanism: The electron-deficient pyridine ring stabilizes the tetrahedral intermediate's negative charge, lowering the activation energy (

    
    ).
    
ScaffoldRelative Rate (

)
Half-Life (

) at pH 12
Note
Benzamide 1.0 (Baseline)High (> 24 h)Stable reference.[1]
Nicotinamide (3-Py) ~ 4.5xModerateInductive withdrawal activates C=O.[1]
Isonicotinamide (4-Py) ~ 8.2xLowResonance + Inductive withdrawal.[1]
Picolinamide (2-Py) ~ 10-20xVery LowProximity effect; highly activated.[1]
3.2 Acidic Hydrolysis (

attack)
  • Trend: Benzene > Pyridine (Faster Hydrolysis)[1]

  • Mechanism: In strong acid (pH < 2), the pyridine nitrogen is protonated (

    
    ). This forms a cationic pyridinium species.[1] The approach of a hydronium ion or the formation of the O-protonated amide dication is electrostatically unfavorable due to charge repulsion.[1]
    
  • Result: Pyridine amides are often "protected" from acid hydrolysis by their own basicity.[1]

3.3 Mechanistic Visualization

HydrolysisPathways Benzamide Benzamide (Neutral) TetraBenz Tetrahedral Intermediate Benzamide->TetraBenz OH- Attack (Slow) PyridineAmide Pyridine Amide (Neutral) Pyridinium Pyridinium Amide (Cationic, pH < 3) PyridineAmide->Pyridinium H+ (Acid) TetraPy Tetrahedral Intermediate PyridineAmide->TetraPy OH- Attack (Fast due to electron withdrawal) Pyridinium->TetraPy H2O Attack (Blocked by Electrostatics)

Caption: Comparative hydrolysis pathways. Red arrows indicate the pyridine pathway, showing accelerated basic hydrolysis but inhibited acidic hydrolysis due to pyridinium formation.

Metabolic Stability (In Vitro)

While chemical stability dictates shelf-life, metabolic stability dictates pharmacokinetics (PK).

  • Microsomal Stability (CYP450):

    • Benzene: Prone to aromatic hydroxylation (oxidation) leads to rapid clearance.[1]

    • Pyridine: The electron-deficient ring is resistant to oxidative metabolism (CYP-mediated hydroxylation).[1]

    • Verdict: Pyridine scaffolds generally improve metabolic stability regarding oxidation.[1]

  • Amidase/Esterase Stability:

    • While chemically more labile to base, pyridine amides are not necessarily more labile to amidases. Enzymatic cleavage is driven by "lock and key" steric fit rather than pure electrophilicity.[1]

    • Strategic Design: Introducing a nitrogen at the 2-position (2-picolinamide) can sometimes introduce steric clashes or chelation that inhibits specific amidases, paradoxically increasing biological half-life despite lower chemical stability.

Experimental Protocols

Use these self-validating protocols to generate the data for your specific lead compounds.[1]

Protocol A: pH-Rate Profile Determination (Chemical Stability)

Objective: Determine


 for amide hydrolysis across pH 1–13.[1]

Materials:

  • Test Compounds (10 mM DMSO stock).

  • Buffers: HCl (pH 1-2), Acetate (pH 4-5), Phosphate (pH 7), Borate (pH 9-10), NaOH (pH 12-13).

  • Internal Standard (e.g., Caffeine or Warfarin, stable across pH).

  • HPLC-UV/MS.[1]

Workflow:

  • Preparation: Dilute DMSO stock to 50

    
     in pre-warmed (
    
    
    
    ) buffer vials.
  • Incubation: Incubate in a thermomixer at

    
     (or 
    
    
    
    for accelerated data).
  • Sampling:

    • Aliquot 100

      
       at 
      
      
      
      hours.
    • Quench:

      • For Acidic samples: Neutralize with equal vol.[1] Ammonium Bicarbonate.[1]

      • For Basic samples: Neutralize with equal vol.[1] dilute Formic Acid.[1]

  • Analysis: Inject onto HPLC (C18 column, Acetonitrile/Water gradient).

  • Calculation: Plot

    
     vs. time. The slope is 
    
    
    
    .[1][2]
Protocol B: Microsomal Stability Assay

Objective: Assess susceptibility to oxidative metabolism vs. hydrolytic cleavage.[1]

Workflow Visualization:

MicrosomalProtocol Start Start: 1 µM Compound in Buffer (pH 7.4) Mix Add Liver Microsomes (0.5 mg/mL protein) Start->Mix Split Split into 2 Groups Mix->Split GroupA Group A: +NADPH (Oxidative + Hydrolytic) Split->GroupA GroupB Group B: -NADPH (Hydrolytic Only) Split->GroupB Incubate Incubate 37°C (0, 5, 15, 30, 60 min) GroupA->Incubate GroupB->Incubate Quench Quench with Cold ACN (Contains Internal Std) Incubate->Quench Analyze LC-MS/MS Analysis Quench->Analyze

Caption: Microsomal stability workflow distinguishing oxidative clearance (NADPH-dependent) from amide hydrolysis (NADPH-independent).

Data Interpretation:

  • If

    
    : Clearance is oxidative (CYP-mediated).[1] Pyridine likely superior to benzene. [3]
    
  • If

    
    : Clearance is hydrolytic (Amidase).[1] Check chemical stability data; Pyridine might be liability. 
    
References
  • Brown, R. S., et al. (1996). "Mechanisms of Amide Hydrolysis in Strong Acid." Journal of the American Chemical Society.[1][4] Link[1]

  • Katritzky, A. R., et al. (2000). "Aqueous High-Temperature Chemistry of Carbo- and Heterocycles." Chemical Reviews. Link[1]

  • Testa, B., & Mayer, J. M. (2003). "Hydrolysis in Drug and Prodrug Metabolism." Wiley-VCH.[1] Link[1]

  • Di, L., & Kerns, E. (2016). "Drug-Like Properties: Concepts, Structure Design and Methods." Elsevier.[1] Link

  • Meanwell, N. A. (2011). "Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design." Journal of Medicinal Chemistry. Link[1]

Sources

Safety Operating Guide

Navigating the Disposal of N-(pyridin-4-yl)pyridine-2-carboxamide: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: February 2026

The responsible management of chemical waste is a cornerstone of safe and ethical research. This guide provides a detailed protocol for the proper disposal of N-(pyridin-4-yl)pyridine-2-carboxamide, a compound utilized in various research and development applications. Due to the absence of a specific Safety Data Sheet (SDS) for this exact molecule, this document synthesizes best practices for handling pyridine and carboxamide derivatives, grounded in established regulatory frameworks and chemical safety principles. Our objective is to empower researchers with the knowledge to manage this chemical waste stream confidently and in full compliance with safety and environmental standards.

I. Hazard Identification and Risk Assessment

Understanding the potential hazards of N-(pyridin-4-yl)pyridine-2-carboxamide is the critical first step in establishing a safe disposal plan. Based on the known toxicology of related pyridine and amide compounds, a cautious approach is warranted.

A. Primary Hazards:

While specific data for N-(pyridin-4-yl)pyridine-2-carboxamide is limited, analogous compounds such as N-(piperidin-4-yl)pyridine-2-carboxamide dihydrochloride are known to be harmful if swallowed, cause skin and serious eye irritation, and may cause respiratory irritation[1]. Pyridine itself is considered a hazardous waste by the U.S. Environmental Protection Agency (EPA)[2][3]. Therefore, it is prudent to treat N-(pyridin-4-yl)pyridine-2-carboxamide as a hazardous substance.

B. Key Hazard Information for Structurally Similar Compounds:

Hazard StatementClassificationSource
Harmful if swallowedAcute Toxicity, Oral (Category 4)[1]
Causes skin irritationSkin Corrosion/Irritation (Category 2)[1][4]
Causes serious eye irritationSerious Eye Damage/Eye Irritation (Category 2/2A)[1][4][5]
May cause respiratory irritationSpecific Target Organ Toxicity (Single Exposure, Category 3)[1][4]

This information underscores the importance of handling all waste containing this compound with appropriate personal protective equipment and engineering controls.

II. Personal Protective Equipment (PPE) and Handling Precautions

Prior to handling any waste containing N-(pyridin-4-yl)pyridine-2-carboxamide, all personnel must be equipped with the following PPE:

  • Eye Protection: Chemical safety goggles or a face shield are mandatory to protect against splashes.[6]

  • Hand Protection: Chemical-resistant gloves, such as nitrile or neoprene, must be worn.[6]

  • Body Protection: A laboratory coat is required to protect against skin contact.[6]

  • Respiratory Protection: Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhalation.[6][7]

III. Waste Segregation and Container Management: A Step-by-Step Protocol

Proper segregation is fundamental to a compliant and safe waste disposal program.[8][9] Never mix waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.[6]

Step 1: Waste Characterization

Categorize the waste based on its physical state and potential co-contaminants:

  • Solid Waste:

    • Unused or expired N-(pyridin-4-yl)pyridine-2-carboxamide powder.

    • Contaminated consumables (e.g., weigh boats, pipette tips, gloves, and paper towels).

  • Liquid Waste:

    • Solutions containing dissolved N-(pyridin-4-yl)pyridine-2-carboxamide.

    • Contaminated solvents (both halogenated and non-halogenated).

  • Sharps Waste:

    • Any needles, syringes, or other sharp objects contaminated with the compound.

Step 2: Container Selection and Labeling

The Occupational Safety and Health Administration (OSHA) mandates specific container requirements.[8]

  • Choose a Compatible Container: The container must be chemically compatible with the waste. For N-(pyridin-4-yl)pyridine-2-carboxamide, glass or high-density polyethylene (HDPE) containers are generally suitable.[7][10]

  • Ensure Good Condition: The container must be free from damage or leaks and have a secure, leak-proof closure.[8][10]

  • Proper Labeling: All containers must be clearly labeled with the words "Hazardous Waste."[10] The label must also include:

    • The full chemical name: "N-(pyridin-4-yl)pyridine-2-carboxamide" (no abbreviations or formulas).[10]

    • The approximate concentration or percentage of the compound.[10]

    • The date when waste was first added to the container.[9]

    • An indication of the associated hazards (e.g., "Irritant," "Toxic").

Step 3: Accumulation in a Satellite Accumulation Area (SAA)

Waste must be accumulated at or near the point of generation in a designated Satellite Accumulation Area (SAA) that is under the control of laboratory personnel.[8][10]

  • Segregation within the SAA: Segregate containers by hazard class (e.g., keep away from strong acids, bases, and oxidizing agents).[4][10]

  • Container Closure: Keep waste containers closed at all times except when adding waste.[9][10]

  • Capacity Limit: Do not fill containers beyond 90% capacity to prevent spills.[10] Some guidelines suggest not exceeding 75-80% capacity.[9]

IV. Disposal Procedures

Under the Resource Conservation and Recovery Act (RCRA), chemical waste cannot be disposed of in the regular trash or down the sewer system.[8] All hazardous waste must be managed and disposed of through your institution's EHS department or a licensed hazardous waste contractor.[10][11]

A. Solid Waste Disposal

  • Collection: Place all solid waste contaminated with N-(pyridin-4-yl)pyridine-2-carboxamide into a designated, properly labeled hazardous waste container.

  • Storage: Store the container in your laboratory's SAA.

  • Pickup: Once the container is approaching full, arrange for a pickup by your institution's EHS department.[6]

B. Liquid Waste Disposal

  • Collection: Pour liquid waste into a designated, properly labeled hazardous waste container. Use a funnel to prevent spills and remove it after use.[10]

  • Segregation: It is crucial to segregate halogenated and non-halogenated solvent waste streams.

  • Storage: Store the container in your laboratory's SAA, ensuring it is within secondary containment to mitigate potential leaks.[8]

  • Pickup: Arrange for a pickup by your institution's EHS department when the container is ready.

C. Decontamination of Empty Containers

Empty containers that held N-(pyridin-4-yl)pyridine-2-carboxamide must be properly decontaminated before being disposed of as regular trash.

  • Triple Rinsing: Rinse the container three times with a suitable solvent (e.g., water or an appropriate organic solvent) that can dissolve the compound.[11]

  • Rinsate Collection: The rinsate from this process is considered hazardous waste and must be collected and disposed of accordingly.[11]

  • Label Defacement: After triple rinsing, deface or remove the original chemical label from the container before disposal.[11]

V. Spill Management

In the event of a spill, immediate and appropriate action is necessary.

  • Alert Personnel: Notify others in the immediate area.

  • Assess the Spill: Determine if the spill is manageable by laboratory personnel or if it requires assistance from the EHS department.[10]

  • Don PPE: Wear the appropriate PPE before attempting to clean up the spill.[12]

  • Containment and Cleanup:

    • For solid spills, carefully sweep up the material and place it in a sealed container for disposal.[7]

    • For liquid spills, absorb the material with an inert absorbent such as vermiculite or sand.[6] Scoop the absorbed material into a sealed container.

  • Disposal: The spill cleanup materials are considered hazardous waste and must be disposed of through the EHS department.[11]

VI. Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the disposal of N-(pyridin-4-yl)pyridine-2-carboxamide waste.

cluster_0 Waste Generation cluster_1 Characterization & Segregation cluster_2 Containerization cluster_3 Accumulation & Disposal Waste N-(pyridin-4-yl)pyridine-2-carboxamide Waste Generated Solid Solid Waste (Powder, Contaminated Consumables) Waste->Solid Liquid Liquid Waste (Solutions, Solvents) Waste->Liquid Sharps Sharps Waste (Needles, Syringes) Waste->Sharps Solid_Container Labeled 'Hazardous Waste' Solid Container Solid->Solid_Container Liquid_Container Labeled 'Hazardous Waste' Liquid Container Liquid->Liquid_Container Sharps_Container Puncture-Resistant Sharps Container Sharps->Sharps_Container SAA Store in Satellite Accumulation Area (SAA) Solid_Container->SAA Liquid_Container->SAA Sharps_Container->SAA EHS_Pickup Arrange Pickup with EHS for Incineration SAA->EHS_Pickup

Caption: Disposal workflow for N-(pyridin-4-yl)pyridine-2-carboxamide waste.

VII. Conclusion

The proper disposal of N-(pyridin-4-yl)pyridine-2-carboxamide is not merely a matter of regulatory compliance but a professional responsibility to ensure the safety of laboratory personnel and protect the environment. By adhering to the principles of hazard identification, segregation, and proper containment, researchers can effectively manage this waste stream. Always consult your institution's specific waste management guidelines and your EHS department for any questions or clarification.

References

  • Daniels Health. (2025, May 21). How to Ensure Safe Chemical Waste Disposal in Laboratories.
  • American Chemical Society. Regulation of Laboratory Waste.
  • Columbia University. Hazardous Chemical Waste Management Guidelines.
  • BenchChem. (2025). Proper Disposal Procedures for Acetyl-adhesin (1025-1044) amide.
  • Princeton University Environmental Health and Safety. Sodium Amide.
  • Today's Clinical Lab. (2025, June 11). A Lab's Guide to Safe and Compliant Medical Waste Disposal.
  • Vanderbilt University Medical Center. Laboratory Guide for Managing Chemical Waste.
  • Fisher Scientific. (2009, January 21). Pyridine-2-carboximidamide hydrochloride - SAFETY DATA SHEET.
  • Kishida Chemical Co., Ltd. (2023, December 19). Safety Data Sheet: (R)-N-(Piperidin-3-yl)pyridine-2-carboxamide dihydrochloride.
  • Fisher Scientific. (2014, January 27). 2-Pyridinecarboxamide - SAFETY DATA SHEET.
  • PubChem. N-(piperidin-4-yl)pyridine-2-carboxamide dihydrochloride.
  • National Center for Biotechnology Information. Toxicological Profile for Pyridine.
  • Agency for Toxic Substances and Disease Registry. (1989). Production, Import, Use, and Disposal of Pyridine.

Sources

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Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.